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  • Product: 4-(Morpholine-4-carbonyl)benzonitrile
  • CAS: 87294-97-1

Core Science & Biosynthesis

Foundational

4-(Morpholine-4-carbonyl)benzonitrile chemical structure and formula

Executive Summary & Chemical Identity 4-(Morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it bridges a lipophilic, metabolically stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(Morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it bridges a lipophilic, metabolically stable morpholine ring with an electron-deficient benzonitrile core via a rigid amide linker.[1] This architecture allows for dual-vector modification: the nitrile group provides a versatile handle for downstream functionalization (e.g., tetrazoles, amines, amidines), while the morpholine amide modulates physicochemical properties such as solubility and metabolic stability (microsomal clearance).

Physicochemical Profile
PropertyDataNote
IUPAC Name 4-(Morpholine-4-carbonyl)benzonitrile
CAS Number 87294-97-1
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES O=C(N1CCOCC1)C2=CC=C(C#N)C=C2
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility DMSO, DMF, DCM, EtOAcLow aqueous solubility without cosolvents
LogP (Calc) ~0.8 - 1.2Favorable for CNS penetration/Oral bioavailability

Synthetic Methodologies

To ensure high purity and scalability, we prioritize the Acid Chloride Activation Route over direct coupling reagents for multi-gram synthesis. This method minimizes byproduct formation (e.g., urea derivatives from EDC) and simplifies purification.[1]

Primary Protocol: Acid Chloride Activation

Rationale: 4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (


).[1] The acid chloride is a "hard" electrophile that reacts rapidly with morpholine.[1]
Reagents:
  • Precursor: 4-Cyanobenzoic acid (1.0 equiv)[1]

  • Activator: Thionyl chloride (

    
    , 1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)[1]
    
  • Nucleophile: Morpholine (1.1 equiv)[1]

  • Base: Triethylamine (

    
    , 2.0 equiv) or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Workflow:
  • Activation Phase:

    • Charge a flame-dried round-bottom flask with 4-cyanobenzoic acid and anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops) followed by dropwise addition of oxalyl chloride at 0°C.[1]

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
    • In-Process Check (IPC): Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.[1]

    • Concentrate in vacuo to remove excess oxalyl chloride.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling Phase:

    • In a separate vessel, dissolve morpholine (1.1 equiv) and

      
       (2.0 equiv) in DCM at 0°C.
      
    • Slowly cannulate the acid chloride solution into the amine mixture over 30 minutes (exothermic reaction).

    • Warm to RT and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution.[1]
      
    • Extract organic layer, wash with 1M

      
       (to remove unreacted morpholine), then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).[1]

Visualization of Synthetic Logic

SynthesisWorkflow Start 4-Cyanobenzoic Acid Activation Activation (SOCl2 or (COCl)2) Start->Activation Dehydration Intermediate 4-Cyanobenzoyl Chloride (Reactive Electrophile) Activation->Intermediate -HCl, -SO2 Coupling Nucleophilic Acyl Substitution (+ Morpholine / Et3N) Intermediate->Coupling Amidation Product 4-(Morpholine-4-carbonyl)benzonitrile (Target Scaffold) Coupling->Product Isolation

Caption: Stepwise conversion of 4-cyanobenzoic acid to the target amide via acid chloride intermediate.

Analytical Characterization (Self-Validation)

Verification of the structure relies on the distinct electronic environments of the aromatic ring and the morpholine chair conformation.[1]

Expected 1H NMR Data ( , 400 MHz)
  • Aromatic Region (AA'BB' System):

    • 
       ~ 7.75 ppm (d, J=8.4 Hz, 2H):  Protons ortho to the Nitrile group (deshielded by anisotropy of CN).
      
    • 
       ~ 7.50 ppm (d, J=8.4 Hz, 2H):  Protons ortho to the Carbonyl group.[2]
      
  • Aliphatic Region (Morpholine):

    • 
       ~ 3.40 – 3.80 ppm (m, 8H):  Broad multiplets corresponding to 
      
      
      
      and
      
      
      .[1] Due to restricted rotation of the amide bond, the
      
      
      protons may appear as two distinct sets of signals at room temperature or a broad coalescence.[1]
IR Spectroscopy
  • Nitrile Stretch (

    
    ):  Sharp, distinct band at 2230 cm⁻¹ .[1]
    
  • Amide Carbonyl (

    
    ):  Strong band at 1630–1640 cm⁻¹  (tertiary amide).[1]
    
  • Ether Stretch (

    
    ):  ~1110 cm⁻¹.[1]
    

Reactivity & Medicinal Chemistry Applications

The utility of 4-(Morpholine-4-carbonyl)benzonitrile lies in its "divergent reactivity."[1] The nitrile is a masked functional group, while the morpholine acts as a physicochemical modulator.[1]

Functionalization of the Nitrile Group

The electron-deficient nature of the benzonitrile ring (due to the para-carbonyl) activates the nitrile towards nucleophilic attack.[1]

  • Pinner Reaction / Amidines: Treatment with

    
     followed by ammonia yields the amidine, a key pharmacophore for serine protease inhibitors (e.g., Thrombin, Factor Xa).
    
  • Tetrazole Formation: Reaction with Sodium Azide (

    
    ) and a Lewis acid (
    
    
    
    ) generates the tetrazole bioisostere of a carboxylic acid, crucial for Angiotensin II receptor antagonists.[1]
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or hydride reduction (
    
    
    
    ) yields the benzylamine.[1] Note:
    
    
    will also reduce the amide; use selective conditions (e.g., Raney Ni) to preserve the morpholine amide if desired.
Reactivity Pathway Diagram

ReactivityMap Center 4-(Morpholine-4-carbonyl)benzonitrile Tetrazole Tetrazole Derivative (Bioisostere for -COOH) Center->Tetrazole NaN3, ZnBr2 Amidine Benzamidine (Protease Inhibitor Scaffold) Center->Amidine 1. HCl/MeOH 2. NH3 Amine Benzylamine (Linker for PROTACs/Dimers) Center->Amine H2, Raney Ni Hydrolysis Benzoic Acid Derivative (Metabolic degradation) Center->Hydrolysis NaOH or HCl (aq)

Caption: Divergent synthetic pathways accessible from the nitrile core.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential acute toxicity if swallowed (Nitrile functionality).[1]

  • Metabolic Warning: Aromatic nitriles are generally stable, but metabolic oxidation can release cyanide ions in rare cases. Handle with standard PPE.[1]

  • Storage: Store in a cool, dry place. Hygroscopic nature of the amide may require desiccant storage.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 594615, 4-Cyanobenzoyl morpholine.[1] [1]

Sources

Exploratory

An In-depth Technical Guide to (4-cyanophenyl)(morpholino)methanone

This guide provides a comprehensive technical overview of (4-cyanophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-cyanophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

The compound referred to as "4-cyanobenzoyl morpholide" is most accurately identified by its systematic IUPAC name: (4-cyanophenyl)(morpholino)methanone .

Synonyms: While not widely documented, logical synonyms include:

  • 4-(4-Cyanobenzoyl)morpholine

  • N-(4-Cyanobenzoyl)morpholine

Molecular Structure:

FeatureDescription
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number Not assigned
InChI Key (Predicted) YWGYVGNLEWUSAD-UHFFFAOYSA-N

Synthesis of (4-cyanophenyl)(morpholino)methanone

The synthesis of (4-cyanophenyl)(morpholino)methanone is readily achieved through the acylation of morpholine with 4-cyanobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-cyanobenzoyl_chloride 4-Cyanobenzoyl Chloride product (4-cyanophenyl)(morpholino)methanone 4-cyanobenzoyl_chloride->product Acylation morpholine Morpholine morpholine->product

Caption: General reaction scheme for the synthesis of (4-cyanophenyl)(morpholino)methanone.

Experimental Protocol

This protocol is based on a well-established procedure for the amidation of benzoyl chloride with morpholine and is expected to be directly applicable.[1]

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
4-Cyanobenzoyl chlorideC₈H₄ClNO165.571.66 g10.0 mmol
MorpholineC₄H₉NO87.120.96 g (0.97 mL)11.0 mmol
Triethylamine(C₂H₅)₃N101.191.21 g (1.67 mL)12.0 mmol
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Deionized WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol) to dichloromethane (20 mL).

  • Stir the solution at room temperature (20-25°C).

  • In a separate beaker, dissolve 4-cyanobenzoyl chloride (1.66 g, 10.0 mmol) in a minimal amount of dichloromethane.

  • Carefully add the 4-cyanobenzoyl chloride solution dropwise to the stirred morpholine solution. An exotherm may be observed. The addition should be slow enough to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-cyanobenzoyl chloride) is consumed.

  • Upon completion, add deionized water (20 mL) to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and wash with deionized water (4 x 20 mL) to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (4-cyanophenyl)(morpholino)methanone.

Causality Behind Experimental Choices:

  • Excess Morpholine and Triethylamine: A slight excess of morpholine is used to ensure the complete consumption of the 4-cyanobenzoyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.

  • Dichloromethane as Solvent: Dichloromethane is a suitable solvent as it is relatively inert and dissolves both the reactants and the product. Its low boiling point facilitates easy removal after the reaction.

  • Aqueous Workup: The water wash is crucial for removing the triethylamine hydrochloride salt and any unreacted morpholine.

  • Drying and Evaporation: Anhydrous sodium sulfate is a common drying agent to remove residual water from the organic phase. Rotary evaporation allows for the gentle removal of the solvent to isolate the product.

Physicochemical Properties

PropertyPredicted Value / Expected Characteristics
Appearance White to off-white solid
Melting Point Expected to be a solid with a defined melting point, likely in the range of 100-150°C.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.
¹H NMR Aromatic protons of the cyanophenyl group would appear in the downfield region (δ 7.5-8.0 ppm). The methylene protons of the morpholine ring would appear as multiplets in the upfield region (δ 3.5-4.0 ppm).
¹³C NMR The carbonyl carbon would show a characteristic peak around 168-172 ppm. The nitrile carbon would appear around 118-120 ppm. Aromatic and morpholine carbons would also be present in their respective regions.
IR Spectroscopy A strong carbonyl (C=O) stretching band around 1630-1660 cm⁻¹. A characteristic nitrile (C≡N) stretching band around 2220-2240 cm⁻¹. C-H and C-N stretching bands will also be present.

Potential Applications

The structural motifs of (4-cyanophenyl)(morpholino)methanone suggest its potential utility in several areas of research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry
  • Scaffold for Drug Discovery: The morpholine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] It is present in drugs such as the antibiotic linezolid and the anticancer agent gefitinib.[3]

  • Enzyme Inhibition: The cyanophenyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, making it a valuable pharmacophore for targeting enzyme active sites. Compounds containing the 4-cyanophenyl moiety have shown anticancer activity.[4]

  • Modulation of Pharmacokinetics: The combination of the polar morpholine group and the more lipophilic cyanophenyl group allows for the fine-tuning of a molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

Materials Science
  • Liquid Crystals: The rigid, polar nature of the 4-cyanobenzoyl group is a common feature in liquid crystalline materials. 4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline compounds.[5]

  • Polymer Chemistry: As a stable, functionalized molecule, it could serve as a monomer or a building block for the synthesis of specialty polymers with tailored properties.

Safety and Handling

4-Cyanobenzoyl chloride (Starting Material):

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to produce hydrochloric acid.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Morpholine (Starting Material):

  • Hazards: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Precautions: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.

(4-cyanophenyl)(morpholino)methanone (Product):

  • Hazards (Predicted): Based on analogous structures, it is expected to be harmful if swallowed. May cause skin and eye irritation.

  • Precautions: Handle with care, avoiding inhalation, ingestion, and skin contact. Wear standard laboratory PPE.

Conclusion

(4-cyanophenyl)(morpholino)methanone is a readily synthesizable compound with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis from commercially available starting materials is straightforward. The combination of the biologically relevant morpholine moiety and the electronically distinct 4-cyanophenyl group makes it an attractive scaffold for further chemical exploration and the development of novel functional molecules.

References

  • PubChem. 4-Cyanobenzoyl chloride. Available from: [Link].

  • RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available from: [Link].

  • Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Available from: [Link].

  • PMC. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. Available from: [Link].

  • PubChem. Morpholino(4-(morpholinosulfonyl)phenyl)methanone. Available from: [Link].

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - 8- aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Available from: [Link].

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link].

  • PubChem. Morpholine. Available from: [Link].

  • JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link].

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... Available from: [Link].

  • PubChem. 4-(Cyanoacetyl)morpholine. Available from: [Link].

Sources

Foundational

Technical Whitepaper: 4-(Morpholine-4-carbonyl)benzonitrile

The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals. It synthesizes safety data, chemical architecture, and operational protocols into a cohesive resour...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals. It synthesizes safety data, chemical architecture, and operational protocols into a cohesive resource.

Operational Safety, Synthesis, and Application Guide[1]

Part 1: Executive Summary & Chemical Architecture

4-(Morpholine-4-carbonyl)benzonitrile is a bifunctional organic intermediate frequently utilized in the synthesis of pharmaceutical candidates.[1] It serves as a critical scaffold in the development of inhibitors for various biological targets (e.g., kinases, GPCRs) due to the metabolic stability of the benzonitrile group and the solubility-enhancing properties of the morpholine amide.[1]

Unlike standard Safety Data Sheets (SDS) that list hazards in isolation, this guide contextualizes the compound's reactivity and biological interaction through Structure-Activity Relationship (SAR) analysis.[1]

1.1 Chemical Identity & Constants
PropertySpecification
Chemical Name 4-(Morpholine-4-carbonyl)benzonitrile
Synonyms 4-Cyanobenzoyl morpholine; (4-Cyanophenyl)(morpholino)methanone
CAS Number 87294-97-1
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1][2][3][4]
Melting Point 145–150 °C (Predicted/Analogous range)

Critical Distinction: Do not confuse with 4-morpholinobenzonitrile (CAS 10282-31-2), where the morpholine is attached directly to the aromatic ring.[1] The presence of the carbonyl linker in the title compound significantly alters its electronic properties and reactivity.

Part 2: Hazard Dynamics & Toxicology (SAR Analysis)[1]

Expert Insight: The safety profile of this compound is dictated by two distinct functional groups: the aromatic nitrile and the morpholine amide .[1]

2.1 Toxicology Matrix

While specific LD50 data for this exact CAS may be limited in public repositories, we apply a Read-Across Toxicology Assessment based on structurally validated analogs (e.g., 4-cyanobenzamide).[1]

  • Acute Toxicity (Oral/Inhalation): Classified as Harmful (Category 4) .[1] The benzonitrile moiety can undergo metabolic oxidation.[1] While aromatic nitriles are generally more stable than aliphatic nitriles, ingestion can lead to gastric distress and central nervous system depression.

  • Cyanide Potential: Unlike simple aliphatic nitriles, the cyano group on the benzene ring is robust. However, under extreme thermal decomposition or strong enzymatic hydrolysis, the release of cyanide ions (CN⁻) is a theoretical risk that mandates precautionary handling.[1]

  • Irritation: The morpholine amide moiety is lipophilic, facilitating skin absorption.[1] It is a confirmed Skin and Eye Irritant (Category 2) .[1]

2.2 GHS Classification & Labeling[1][4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4][5][6]

    • H315: Causes skin irritation.[1][2][5][7][8]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][7][8]

Part 3: Synthesis & Purity Validation

To ensure scientific integrity, researchers must understand the genesis of the material. Impurities from synthesis (e.g., residual acid chlorides) can alter toxicity profiles.[1]

3.1 Synthesis Pathways

The compound is typically synthesized via two primary routes. Understanding these routes aids in identifying potential impurities.[1]

Route A (Acid Chloride): 4-Cyanobenzoyl chloride + Morpholine (Base catalyzed).[1]

  • Risk:[1][4][6][7] Residual HCl or acid chloride (highly corrosive).[1] Route B (Coupling): 4-Cyanobenzoic acid + Morpholine + EDC/HATU.[1]

  • Risk:[1][4][5][6][7] Residual coupling reagents (sensitizers).[1]

SynthesisPathways Start 4-Cyanobenzoic Acid Inter 4-Cyanobenzoyl Chloride Start->Inter SOCl2 / Reflux Product 4-(Morpholine-4-carbonyl) benzonitrile Start->Product Coupling (EDC/HOBt) Inter->Product + Morpholine / Et3N Reagent + Morpholine

Figure 1: Synthetic pathways. Route A (Red/Solid) is common for scale-up but poses corrosion risks.[1] Route B (Blue/Dashed) is common in medicinal chemistry.[1]

3.2 Self-Validating Purity Protocol

Before using this compound in biological assays, execute this check:

  • Visual Inspection: Must be a free-flowing powder.[1] Clumping indicates hydrolysis (formation of 4-cyanobenzoic acid).[1]

  • LC-MS Verification:

    • Target Mass: [M+H]⁺ = 217.24 Da.[1]

    • Impurity Flag: A peak at [M+H]⁺ = 148 Da indicates hydrolysis (4-cyanobenzoic acid).[1]

Part 4: Operational Safety & Risk Mitigation[1]

This section outlines a "Self-Validating System" for handling. Do not rely solely on PPE; rely on engineering controls.[1]

4.1 Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood .[1]

  • Airflow Check: Verify sash velocity is >100 fpm before opening the container.

4.2 Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Safety GogglesPrevents corneal damage from fine dust or splashes.[1]
Dermal Nitrile Gloves (Double gloving recommended)Nitriles can penetrate latex.[1] Double nitrile provides >480 min breakthrough time.[1]
Respiratory N95 (if outside hood) or P100Only required if solid aerosolization is uncontrolled (Spill).[1]
4.3 Handling Logic Flow

The following diagram illustrates the decision-making process for exposure response, prioritizing containment over intervention.

SafetyLogic Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Eye Ocular Contact Type->Eye ActionSkin Wash 15 min (Soap + Water) Skin->ActionSkin ActionInhale Fresh Air + Oxygen if labored Inhale->ActionInhale ActionEye Flush 15 min (Lifting lids) Eye->ActionEye Medical Seek Medical Review (Mention Nitrile) ActionSkin->Medical ActionInhale->Medical ActionEye->Medical

Figure 2: Immediate response logic for exposure events.[1][2] Note the requirement to mention "Nitrile derivative" to medical personnel.

Part 5: Emergency Response Protocols
5.1 Fire Fighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazard: Thermal decomposition may release Nitrogen Oxides (NOx) and trace Hydrogen Cyanide (HCN) .[1]

  • Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1]

5.2 Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection if dust is airborne.[1]

  • Contain: Cover spill with a damp cloth or absorbent pad to prevent dust generation.[1]

  • Clean: Sweep up carefully (do not dry sweep) and place in a hazardous waste container labeled "Toxic Organic Solid."[1]

  • Decontaminate: Wash surface with 1N NaOH followed by water to hydrolyze any residue.[1]

5.3 Storage & Stability[1]
  • Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic.[1] Store under nitrogen or argon if possible.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 394808 (Analogous Structure).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and derivatives hazard classification.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.[1][7] Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. It is not a substitute for official regulatory compliance documents required by local government bodies (OSHA/REACH).[1]

Sources

Foundational

4-cyanobenzamide derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Cyanobenzamide Derivatives in Medicinal Chemistry Abstract The 4-cyanobenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyanobenzamide Derivatives in Medicinal Chemistry

Abstract

The 4-cyanobenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of targeted therapeutic agents. Its unique electronic properties and versatile synthetic handles have enabled its incorporation into molecules targeting critical pathways in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of 4-cyanobenzamide derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for creating these compounds, elucidate their primary mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols. The narrative emphasizes the causal logic behind experimental design and the principles of molecular interaction that drive biological activity.

The 4-Cyanobenzamide Core: A Privileged Scaffold

The benzamide functional group is a recurring feature in numerous approved drugs and clinical candidates, prized for its metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1][2] The addition of a cyano (-C≡N) group at the para-position (position 4) of the phenyl ring profoundly influences the molecule's properties. The cyano group is a potent electron-withdrawing group, which modulates the acidity of the amide N-H proton and the molecule's overall polarity and dipole moment. This electronic fine-tuning is often critical for achieving high-affinity binding to target proteins. Furthermore, the linear geometry and hydrogen-bonding acceptor capability of the nitrile nitrogen offer additional points of interaction within a receptor's active site, making the 4-cyanobenzamide moiety a valuable building block for rational drug design.[3]

Synthetic Strategies and Methodologies

The most prevalent and efficient method for synthesizing N-substituted 4-cyanobenzamides involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a desired primary or secondary amine.[1] This reaction is robust, high-yielding, and amenable to a wide range of substrates, making it a workhorse in library synthesis for drug discovery campaigns.

General Reaction Scheme

The core reaction is the acylation of an amine, often performed under conditions that neutralize the hydrochloric acid byproduct, such as the Schotten-Baumann reaction which uses a biphasic system with an aqueous base.[1]

Caption: General synthesis of N-substituted 4-cyanobenzamides.

Detailed Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamides

This protocol describes a standard laboratory procedure for synthesizing N-aryl-4-cyanobenzamides, a class of compounds with potential anticancer applications.[1]

Rationale: Anhydrous dichloromethane (DCM) is used as the solvent due to its inert nature and ability to dissolve both reactants. An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the highly reactive 4-cyanobenzoyl chloride. Triethylamine (TEA) is added as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. The aqueous workup steps (HCl, NaHCO₃, brine) are designed to remove unreacted starting materials and the triethylammonium chloride salt.

Materials:

  • 4-Cyanobenzoyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (5-10 mL per mmol of aniline) in a round-bottom flask.

  • Cool the stirring solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.

  • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 4-cyanobenzoyl chloride solution dropwise to the cold amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining HCl), and brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-cyanobenzamide.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Mechanisms of Action and Therapeutic Targets

4-Cyanobenzamide derivatives have been successfully developed as inhibitors for several important enzyme classes, primarily in the field of oncology.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HRR) pathway for repairing double-strand breaks (DSBs) is deficient.[5]

Causality (Synthetic Lethality): When PARP is inhibited in these HRR-deficient cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the cell cannot repair these DSBs via the faulty HRR pathway, it leads to genomic collapse and selective cell death. This concept is known as synthetic lethality.[5]

The benzamide core of the inhibitors acts as a pharmacophore, mimicking the nicotinamide moiety of the PARP substrate NAD+. This allows it to bind in the enzyme's active site, preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.[6] Some PARP inhibitors also function by "trapping" the PARP enzyme on the DNA, which is itself a cytotoxic lesion.[4][5]

G cluster_pathway PARP-Mediated DNA Repair & Inhibition cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cancer DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation & Recruitment DNA_SSB->PARP1 PARylation Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1->PARylation Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor 4-Cyanobenzamide PARP Inhibitor Block Inhibition PARP_Inhibitor->Block Block->PARP1 Blocks Binding & Traps PARP on DNA Unrepaired_SSB Unrepaired SSB Block->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] Several 4-cyanobenzamide derivatives have been developed as potent protein kinase inhibitors. These compounds can be designed to target the ATP-binding site of the kinase.

A notable study detailed a series of 4-methylbenzamide derivatives containing 2,6-substituted purines that act as inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[7] Molecular modeling revealed that these compounds could bind either as Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the specific substitutions.[7] This demonstrates the scaffold's versatility in targeting different conformational states of the kinase.

Table 1: In Vitro Anticancer Activity of Representative 4-Methylbenzamide Kinase Inhibitors [7]

Compound Target Cell Line IC₅₀ (µM)
7 K562 (Leukemia) 2.27
HL-60 (Leukemia) 1.42
OKP-GS 4.56
10 K562 (Leukemia) 2.53
HL-60 (Leukemia) 1.52

| | OKP-GS | 24.77 |

These compounds were also shown to induce apoptosis and cell cycle arrest at the G2/M phase, confirming their antiproliferative mechanism.[7]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[8][9] Therefore, inhibiting these isoforms is a validated anticancer strategy.

Derivatives such as 4-cyanamidobenzenesulfonamides have been synthesized and shown to be effective inhibitors of several human CA isoforms.[10][11] In these molecules, the sulfonamide group acts as the primary zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. The 4-cyanamido-phenyl portion extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity. Structure-activity relationship studies have shown that the nature of the substituent on the cyanamide functionality is critical, with longer aliphatic chains often leading to more potent inhibition.[10]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors are an important class of anticancer agents that reactivate these silenced genes.[12] Benzamides are a well-established class of HDAC inhibitors. A comprehensive 3D-QSAR analysis of benzamide derivatives revealed that steric and electrostatic properties are key determinants of HDAC1 inhibitory activity.[12] Specifically, an increase in electron density around the benzamide ring was found to enhance inhibitory potency, a feature that can be modulated by substituents like the 4-cyano group.[12]

Structure-Activity Relationships (SAR)

The systematic modification of the 4-cyanobenzamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.

  • Benzamide Moiety: The amide N-H and carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. They often form a bidentate hydrogen bond interaction with the "hinge" region of protein kinases or the active site of PARP.

  • 4-Cyano Group: This group acts as a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can enhance binding affinity by participating in specific interactions with the target protein and by modulating the electronic character of the entire scaffold.

  • N-Substituent: This is the primary point of diversification (the 'R' groups in the general synthesis scheme). The size, shape, and chemical nature of this substituent are tailored to exploit specific pockets and residues within the target's active site, thereby dictating the compound's potency and selectivity. For instance, in kinase inhibitors, this group often extends into hydrophobic regions of the ATP-binding pocket.[7] In antiparasitic benzimidazole derivatives, modifications at this position significantly impact activity against different protozoa.[13]

Caption: Summary of Structure-Activity Relationship (SAR) principles.

Future Perspectives and Conclusion

The 4-cyanobenzamide scaffold continues to be a highly productive starting point for the design of novel therapeutics. Its synthetic tractability and favorable physicochemical properties ensure its continued relevance in drug discovery. Future efforts will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that can distinguish between closely related enzyme isoforms (e.g., different PARP or kinase family members) to minimize off-target effects and improve safety profiles.

  • Targeting Resistance: Developing next-generation inhibitors that are active against mutant forms of targets that confer resistance to existing therapies.[5]

  • Novel Applications: Exploring the utility of the 4-cyanobenzamide core for targets beyond oncology, including in neurodegenerative diseases, inflammation, and infectious diseases.[2][14][15]

  • Conjugate Chemistry: Using the scaffold as a payload or targeting moiety in more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).[16]

References

  • Benchchem.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • D'Ascenzio, M., et al. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • Sharma, P., et al.
  • Kawamoto, Y., et al. Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN.
  • Bhavani, D.S., et al. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.
  • Promgool, T., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • D'Ascenzio, M., et al. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC.
  • Kumar, A., et al. (2025).
  • Nocentini, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC.
  • Al-Ostath, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Liu, A., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Koyama, M., et al. (1991). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed.
  • Warwas, K.M., et al. (2018).
  • Chen, T., et al. (2025).
  • Farooq, U., et al. (2023).
  • Ali, I., et al.
  • Choi, P.J., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. PubMed.
  • Abcam. 3-Aminobenzamide (3-AB), PARP inhibitor.
  • Wang, Y., et al. (2024).
  • Chávez-Hernández, A.L., et al. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing.
  • Ji, J., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
  • Gilbert, L., et al. (2009). BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University.
  • Lheureux, S., et al. (2022).

Sources

Exploratory

Technical Guide: Physical & Photophysical Characterization of Morpholine-Conjugated Benzonitriles

Executive Summary & Chemical Architecture Target Compound Class: 4-(Morpholin-4-yl)benzonitrile and derivatives.[1] Significance: These compounds represent a classic Donor-Acceptor (D-A) dyad system. The morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Target Compound Class: 4-(Morpholin-4-yl)benzonitrile and derivatives.[1] Significance: These compounds represent a classic Donor-Acceptor (D-A) dyad system. The morpholine ring acts as a moderate electron donor (D), while the cyano group (-CN) on the phenyl ring serves as a strong electron acceptor (A). Unlike the prototypical 4-(dimethylamino)benzonitrile (DMABN), the morpholine donor introduces steric constraints and conformational rigidity (chair conformation), making these molecules critical models for studying Twisted Intramolecular Charge Transfer (TICT) and designing viscosity-sensitive fluorophores.

Structural Specifications
  • IUPAC Name: 4-(Morpholin-4-yl)benzonitrile[1][2]

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol [1]

  • Key Pharmacophores:

    • Morpholine: Solubilizing agent, lysosomotropic weak base (pKa ~8.3).

    • Benzonitrile:[2][3][4][5] Robust dipole generator, hydrogen bond acceptor.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

To ensure high purity for photophysical characterization, a transition-metal-free


 approach is preferred over Buchwald-Hartwig amination to avoid trace metal quenching of fluorescence.
Reaction Mechanism & Protocol

The synthesis relies on the activation of the phenyl ring by the electron-withdrawing cyano group, facilitating the attack of the morpholine nitrogen.

Protocol 1: High-Yield Synthesis of 4-(Morpholin-4-yl)benzonitrile

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO (Anhydrous) – chosen for its high dielectric constant to stabilize the Meisenheimer complex intermediate.

  • Conditions: Heat at 100°C for 12 hours under

    
     atmosphere.
    
  • Workup: Pour into ice water. The product typically precipitates as a white solid. Filter, wash with water, and recrystallize from ethanol.

  • Validation:

    • 1H NMR (CDCl3): Doublet at ~7.5 ppm (Ar-H ortho to CN), Doublet at ~6.9 ppm (Ar-H ortho to N), Triplet at ~3.8 ppm (Morpholine O-CH2), Triplet at ~3.3 ppm (Morpholine N-CH2).

SynthesisPath Start 4-Fluorobenzonitrile (Electrophile) Inter Meisenheimer Complex Start->Inter + K2CO3, DMSO, 100°C Reagent Morpholine (Nucleophile) Reagent->Inter Product 4-(Morpholin-4-yl) benzonitrile Inter->Product - KF (Aromatization)

Figure 1: SNAr synthesis pathway. The strong electron-withdrawing nitrile group activates the para-fluorine for displacement by the morpholine amine.

Photophysical Properties: The TICT Phenomenon

The defining physical property of morpholine-conjugated benzonitriles is Dual Fluorescence .[6] Upon excitation, the molecule can relax via two distinct pathways:

  • Locally Excited (LE) State: Planar conformation, emission at shorter wavelengths (UV/Blue).

  • Intramolecular Charge Transfer (ICT) State: Twisted conformation, emission at longer wavelengths (Green/Red).

The Mechanism of Dual Emission

Unlike simple fluorophores, this system is environment-sensitive.[6]

  • Non-Polar Solvents (Hexane): Emission is dominated by the LE state. The energy barrier to twist is high, and the ICT state is destabilized.

  • Polar Solvents (Acetonitrile/Methanol): The highly dipolar ICT state is stabilized by solvent reorganization. The molecule twists the morpholine-phenyl bond (approx 90°), decoupling the orbitals and creating a charge-separated species (

    
    ).
    

TICT_Mechanism Ground Ground State (S0) Planar LE Locally Excited (LE) Planar (S1) Ground->LE Absorption Excitation Excitation (hv) Barrier Activation Barrier (Viscosity Dependent) LE->Barrier Bond Rotation Emission_LE LE Emission (Blue/UV) LE->Emission_LE ICT Twisted ICT State Perpendicular (S1') Barrier->ICT Polar Solvent Stabilization Emission_ICT ICT Emission (Red-Shifted) ICT->Emission_ICT

Figure 2: Thermodynamic cycle of the Twisted Intramolecular Charge Transfer (TICT) process. Solvent polarity drives the equilibrium toward the red-shifted ICT state.

Solvatochromic Data Profile

The following table summarizes typical spectral shifts observed in 4-(morpholin-4-yl)benzonitrile. Note the significant Stokes shift in polar solvents, a hallmark of ICT.

SolventPolarity (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (

)
Dominant State
Cyclohexane 0.006295340~4,500LE
Toluene 0.099300365~5,900LE/ICT Mix
Dichloromethane 0.309305450~10,500ICT
Acetonitrile 0.460308485~11,800ICT
Methanol 0.762310500~12,200ICT (Quenched)

Note: In protic solvents like methanol, quantum yield often decreases due to hydrogen bonding with the morpholine oxygen/nitrogen, promoting non-radiative decay.

Application Context: Bio-Sensing & Drug Discovery

pH Sensing (Lysosomal Tracking)

Morpholine is a weak base (


).
  • Neutral pH: The nitrogen lone pair participates in conjugation, enabling ICT fluorescence.

  • Acidic pH: Protonation of the morpholine nitrogen locks the lone pair. The donor capability is destroyed (

    
    ), quenching the ICT emission.
    
  • Utility: This "On-Off" switching makes these derivatives excellent probes for acidic organelles (lysosomes).

Viscosity Sensing

The conversion from LE to ICT requires physical rotation of the morpholine ring. In highly viscous environments (e.g., cell membranes, crowded cytosol), this rotation is mechanically hindered.

  • Result: Inhibition of ICT formation

    
     Increased intensity of the LE band (Blue) relative to the ICT band (Red).
    
  • Metric: Ratiometric imaging (

    
    ) provides a concentration-independent measure of microviscosity.
    

Experimental Protocols for Characterization

Protocol 2: Solvatochromic Shift Measurement

Objective: Quantify the dipole moment change upon excitation.

  • Preparation: Prepare

    
     M solutions of the compound in 5 solvents of varying polarity (Hexane, Toluene, THF, DCM, Acetonitrile).
    
  • Absorbance Check: Ensure Optical Density (OD) at excitation wavelength is

    
     to avoid inner-filter effects.
    
  • Emission Scan: Excite at the absorption maximum (approx 300 nm). Record emission from 310 nm to 600 nm.

  • Analysis: Plot the Stokes shift (

    
    ) versus the Lippert-Mataga orientation polarizability (
    
    
    
    ).
    • Equation:

      
      
      
    • A linear slope confirms ICT character.

Protocol 3: Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M


 (

).
  • Measure integrated fluorescence intensity (

    
    ) and absorbance (
    
    
    
    ) for both sample (
    
    
    ) and reference (
    
    
    ).
  • Calculate using:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Lippert, E., et al. (1987). Photophysics of Internal Twisting. Advances in Chemical Physics, 68, 1-173. Link

  • PubChem. (n.d.).[7] 4-Morpholinobenzonitrile | C11H12N2O.[1] National Library of Medicine. Link

  • Saha, S., & Samanta, A. (2002). Influence of the morpholine ring on the excited state intramolecular charge transfer reaction of 4-(morpholenyl) benzonitrile. The Journal of Physical Chemistry A, 106(20), 4763-4771. Link

  • Xu, W., et al. (2016). A morpholine-functionalized fluorescent probe for lysosomal pH imaging. Sensors and Actuators B: Chemical, 224, 32-39. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-(Morpholine-4-carbonyl)benzonitrile

Executive Summary & Strategic Rationale This application note details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile via the reaction of 4-cyanobenzoyl chloride with morpholine. Unlike nucleophilic aromatic subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile via the reaction of 4-cyanobenzoyl chloride with morpholine. Unlike nucleophilic aromatic substitution (


) routes that require high temperatures and electron-deficient aryl fluorides, this acyl substitution pathway proceeds rapidly at ambient temperatures with high atom economy.

Why this Route?

  • Kinetics: The acyl chloride is highly activated, allowing for reaction completion in

    
     hours.
    
  • Purification: The major by-product (triethylamine hydrochloride) is water-soluble, simplifying workup to a liquid-liquid extraction.

  • Scalability: The reaction is exothermic but easily controlled via addition rate, making it suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Pathway Analysis

The formation of the amide bond follows a classic Nucleophilic Addition-Elimination mechanism.[1][2][3] Understanding this pathway is critical for controlling impurity formation (e.g., hydrolysis of the acid chloride).

Mechanistic Workflow

ReactionMechanism SM1 4-Cyanobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate (Zwitterionic) SM1->Inter Nucleophilic Attack SM2 Morpholine (Nucleophile) SM2->Inter Prod 4-(Morpholine-4- carbonyl)benzonitrile (Product) Inter->Prod Cl- Elimination Salt TEA·HCl (Salt Byproduct) Inter->Salt Deprotonation (via Base) Base Triethylamine (Base) Base->Salt

Figure 1: Mechanistic pathway showing the addition of morpholine to the carbonyl center followed by elimination of the chloride ion and scavenging of HCl by Triethylamine.

Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (eq.) are relative to 4-cyanobenzoyl chloride.

ReagentMW ( g/mol )Equiv.[4][5]RoleCritical Parameter
4-Cyanobenzoyl Chloride 165.581.0SubstrateMoisture sensitive; hydrolyzes to acid.
Morpholine 87.121.1NucleophileExcess ensures complete consumption of chloride.
Triethylamine (TEA) 101.191.5HCl ScavengerMust be dry; prevents protonation of morpholine.
Dichloromethane (DCM) -Solvent10 mL/gAnhydrous grade preferred to minimize hydrolysis.
Step-by-Step Procedure

Phase 1: Preparation (0 – 15 mins)

  • Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
     or Argon.
    
  • Solvation: Charge the RBF with Morpholine (1.1 eq) , Triethylamine (1.5 eq) , and anhydrous DCM (50% of total volume) .

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes. Reasoning: The reaction is exothermic; cooling prevents solvent boiling and minimizes side reactions.
    

Phase 2: Reaction (15 mins – 3 hours) 4. Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in the remaining DCM. Transfer this solution to the addition funnel. 5. Controlled Feed: Dropwise add the acid chloride solution to the amine mixture over 20–30 minutes.

  • Critical Check: Ensure the internal temperature does not exceed
    
    
    . Vapor evolution (white fumes) indicates HCl release escaping the base scavenging—slow down addition.
  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

Phase 3: Workup & Isolation 7. Quench: Add water (equal volume to solvent) to the reaction mixture to dissolve TEA·HCl salts.[4] 8. Extraction: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer once more with a small portion of DCM. 9. Washing: Wash the combined organics sequentially with:

  • 1M HCl (removes unreacted morpholine/TEA).
  • Saturated
    
    
    (removes any hydrolyzed 4-cyanobenzoic acid).
  • Brine (saturated NaCl).
  • Drying: Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap).

Quality Control & Self-Validation

To ensure scientific integrity, the following checkpoints verify the success of the synthesis before moving to downstream applications.

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization: UV Light (254 nm).

  • Validation: The starting material (Acid Chloride) is highly non-polar (high

    
    ). The product (Amide) will have a lower 
    
    
    
    due to the amide polarity. Disappearance of the high
    
    
    spot indicates conversion.
Analytical Characterization[7]
  • IR Spectroscopy: Look for the disappearance of the acyl chloride stretch (

    
    ) and the appearance of the amide carbonyl stretch (
    
    
    
    ) and the nitrile stretch (
    
    
    ).
  • 1H NMR (CDCl3): Diagnostic signals include the morpholine backbone protons (

    
    , multiplet) and the para-substituted aromatic protons (two doublets, typically 
    
    
    
    ).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried; use anhydrous DCM.
Precipitate in Reaction TEA·HCl formation (Normal)Do not filter during reaction; salts dissolve during aqueous workup.
Impurity: Carboxylic Acid Moisture ingressWash organic layer thoroughly with sat.

to remove acid.

Safety & Handling

  • 4-Cyanobenzoyl Chloride: Corrosive and lachrymator.[6] Handle only in a fume hood. Reacts violently with water.

  • Morpholine: Flammable liquid, corrosive.

  • DCM: Volatile, suspected carcinogen. Use proper PPE (gloves, goggles).

References

  • General Amide Synthesis Protocol

    • Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages. (2013).[7] A validated protocol for the Schotten-Baumann reaction of benzoyl chlorides.

  • Reagent Properties (4-Cyanobenzoyl Chloride)

    • 4-Cyanobenzoyl chloride Physical Properties and Reactivity.[6] Sigma-Aldrich / Merck.

    • [8]

  • Mechanistic Grounding

    • Nucleophilic Addition–Elimination Mechanisms.[1][2][3][9] SaveMyExams / ChemGuide. Detailed breakdown of acyl chloride reactivity with amines.

  • Product Context (Morpholine Amides)

    • Synthesis of 4-(morpholine-4-carbonyl)benzonitrile derivatives. National Institutes of Health (PMC). Discusses the structural characterization of similar benzonitrile-morpholine amides.

Sources

Application

Application Note: High-Efficiency Amide Coupling of 4-Cyanobenzoic Acid and Morpholine

[1][2] Abstract & Strategic Overview This guide details the protocol for synthesizing 4-(morpholine-4-carbonyl)benzonitrile via the amide coupling of 4-cyanobenzoic acid and morpholine .[1][2] The coupling of electron-de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

This guide details the protocol for synthesizing 4-(morpholine-4-carbonyl)benzonitrile via the amide coupling of 4-cyanobenzoic acid and morpholine .[1][2]

The coupling of electron-deficient benzoic acids (bearing a para-cyano group) with secondary amines requires specific attention to electronic effects. The electron-withdrawing cyano group (


) increases the acidity of the benzoic acid (

), making the carboxylate anion less nucleophilic during the activation step, yet rendering the resulting active ester highly electrophilic.[1]

We present two distinct protocols tailored to the scale of operation:

  • Method A (Discovery Scale): HATU-mediated coupling.[1][3][4] Ideal for milligram-to-gram scale, offering fast kinetics and high tolerance for functional groups.[1]

  • Method B (Process Scale): Acid Chloride activation via Thionyl Chloride (

    
    ). Ideal for multi-gram to kilogram scale, minimizing reagent costs and simplifying purification.
    

Chemical Strategy & Mechanism[1][4][5][6][7][8][9][10]

Reaction Scheme

The transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the secondary amine (morpholine).[1][2]

ReactionScheme Reactant1 4-Cyanobenzoic Acid (Electrophile Precursor) Activation Activation Step (HATU or SOCl2) Reactant1->Activation Reactant2 Morpholine (Nucleophile) Product 4-Cyanobenzoylmorpholine (Amide Product) Reactant2->Product Nucleophilic Attack Intermediate Active Species (Active Ester or Acyl Chloride) Activation->Intermediate -OH -> -LG Intermediate->Product + Morpholine - H-LG

Figure 1: General reaction scheme illustrating the activation and coupling pathway.

Mechanistic Insight (HATU)

HATU is selected over EDC/HOBt for Method A due to the electron-deficient nature of the acid.[1][2] The 7-azabenzotriazole moiety in HATU provides a "neighboring group effect" via the pyridine nitrogen, accelerating the acylation of the morpholine and compensating for the lower nucleophilicity of the initial carboxylate [1].[1][2]

Pre-Reaction Safety & Handling

ReagentHazard ClassCritical Safety Note
4-Cyanobenzoic Acid IrritantAvoid dust inhalation; pKa 3.55 (acidic).[1]
Morpholine Flammable, CorrosiveFlash point 35°C. Handle in fume hood.[2]
HATU SensitizerPotential allergen.[2] Avoid skin contact.[1][2]
Thionyl Chloride Corrosive, Water ReactiveReleases HCl and

gas.[2] Use a scrubber.[1][2]
DIPEA Flammable, Corrosive"Hunig's Base"; organic soluble base.[2]

Method A: HATU-Mediated Coupling (Discovery Scale)[1]

Applicability: 10 mg to 5 g scale.[1][2] Primary Advantage: High yield (>90%), minimal optimization required.[1]

Reagents & Stoichiometry[2]
  • 4-Cyanobenzoic Acid: 1.0 equiv[1][2][5]

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv[1][2]

  • Morpholine: 1.2 equiv

  • Solvent: Anhydrous DMF (0.2 M concentration relative to acid)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.[1][2]

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Checkpoint: The solution typically turns yellow/orange.[1][2] Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the OAt-active ester.

  • Coupling: Add Morpholine (1.2 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS.[1] The active ester is usually consumed rapidly.[1]

  • Workup (The "Self-Validating" Purification):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).[1]

    • Wash 1 (Remove Amine): Wash with 10% Citric Acid or 1M HCl (2x).[1] Morpholine (basic) and DIPEA are protonated and move to the aqueous layer.[1]

    • Wash 2 (Remove Acid): Wash with Saturated

      
       (2x).[1] Unreacted 4-cyanobenzoic acid is deprotonated and moves to the aqueous layer.[1]
      
    • Wash 3 (Remove DMF): Wash with 5% LiCl solution or Brine (3x).[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1][2]
      

Method B: Acid Chloride Activation (Scale-Up)[1][2]

Applicability: >5 g scale.[1][2] Primary Advantage: Cost-effective, simple byproduct removal (gases).[1]

Reagents & Stoichiometry[2]
  • 4-Cyanobenzoic Acid: 1.0 equiv[1][2][5]

  • Thionyl Chloride (

    
    ):  2.0–3.0 equiv (acts as reagent and co-solvent)[1]
    
  • Cat. DMF: 2–3 drops

  • Morpholine: 1.1 equiv

  • Triethylamine (TEA): 1.2 equiv (as HCl scavenger)[1]

  • Solvent: DCM or Toluene (for the coupling step)[1]

Step-by-Step Protocol
  • Chlorination: Suspend 4-cyanobenzoic acid in Toluene (or use neat

    
     if scale permits). Add 
    
    
    
    (3.0 equiv) and a catalytic amount of DMF.[1]
  • Reflux: Heat to reflux (approx. 75–80°C) for 2 hours.

    • Observation: Evolution of gas (

      
      , HCl).[1][2][6] The solid acid will dissolve as it converts to the liquid acid chloride.[1][2]
      
    • Caution: Ensure the system is vented through a scrubber (NaOH trap).[1]

  • Evaporation: Concentrate the mixture in vacuo to remove excess

    
    .
    
    • Critical Step: Add fresh toluene and re-evaporate (azeotropic removal) to ensure all traces of

      
       are gone.[1] Residual 
      
      
      
      will react with morpholine to form side products.[1][2]
  • Coupling: Dissolve the crude acid chloride residue in dry DCM (0.5 M). Cool to 0°C.[1][7]

  • Addition: Add a mixture of Morpholine (1.1 equiv) and TEA (1.2 equiv) in DCM dropwise to the cold acid chloride solution.

    • Exotherm: Control addition rate to maintain temp <10°C.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl, then Sat.

    
    , then Brine.[1][2][8] Dry and concentrate.
    

Analytical Validation & Troubleshooting

Expected Data
ParameterMethod A (HATU)Method B (

)
Typical Yield 88–95%90–98%
Purity (Crude) >95%>95%
Appearance White/Off-white solidWhite crystalline solid
Major Impurity Tetramethylurea (water soluble)Morpholine Hydrochloride (water soluble)
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckTLC Check TLC/LCMS Problem->CheckTLC Result1 Starting Material (Acid) Remains CheckTLC->Result1 Result2 Starting Material (Amine) Remains CheckTLC->Result2 Result3 New Impurity Spot CheckTLC->Result3 Action1 Activation Failed. Check HATU quality or Increase Activation Time Result1->Action1 Action2 Coupling Stalled. Add more HATU/Base or Heat to 40°C Result2->Action2 Action3 Hydrolysis of Nitrile? (Rare at RT). Check pH. Avoid strong acid/heat. Result3->Action3

Figure 2: Troubleshooting logic for common coupling issues.

Note on Nitrile Stability

The para-cyano group is relatively robust.[1] However, under prolonged reflux in strong acid (Method B) or strong aqueous base, it can hydrolyze to the primary amide (


) or carboxylic acid.[1][2]
  • Prevention: In Method B, limit reflux time to what is necessary for clarification of the solution (usually <3 hours). Avoid aqueous workups that are highly basic (pH > 12) or highly acidic (pH < 1) for extended periods.[1]

References

  • Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][4][9] An efficient peptide coupling additive". Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron.

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development.

Sources

Method

Application Notes and Protocols for the Pharmaceutical Intermediate: 4-(Morpholine-4-carbonyl)benzonitrile

Document ID: AN-MCB-2026-01 Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, application, and characterization of 4-(morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-MCB-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, application, and characterization of 4-(morpholine-4-carbonyl)benzonitrile (MCB). MCB is a versatile pharmaceutical intermediate that strategically combines two key pharmacophores: a morpholine amide and a benzonitrile moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] The benzonitrile group serves as a highly valuable and synthetically flexible functional handle. It can act as a bioisostere for a carbonyl group, engage in crucial hydrogen bonding interactions with protein targets, or be chemically transformed into other key functional groups such as carboxylic acids or benzylamines.[2][3] This guide details a robust protocol for the amide coupling synthesis of MCB, outlines its subsequent transformations into valuable downstream intermediates, provides standardized analytical methods for quality control, and summarizes essential safety and handling procedures.

Introduction and Strategic Value

The rational design of pharmaceutical intermediates is critical to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-(Morpholine-4-carbonyl)benzonitrile represents a strategically designed building block, leveraging the synergistic benefits of its constituent parts.

  • The Morpholine Moiety: As a heterocyclic motif, morpholine is found in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib. Its inclusion is known to favorably modulate physicochemical properties, such as pKa and lipophilicity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) parameters.[1] The amide linkage in MCB is generally stable and provides a fixed conformational element.

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design.[2] It is relatively stable under many reaction conditions, yet it can be selectively transformed. Its linear geometry and electronic properties allow it to serve as a key pharmacophore for binding to enzyme active sites.[4] More importantly, it serves as a synthetic precursor to two highly valuable functional groups:

    • Carboxylic Acid: via hydrolysis, enabling further peptide couplings or the introduction of acidic functionalities.

    • Primary Aminomethyl Group: via reduction, providing a nucleophilic site for building molecular complexity.

This combination makes MCB a valuable starting point for generating libraries of compounds in lead optimization campaigns.

Physicochemical & Spectroscopic Data

All quantitative data for the target compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 4-(Morpholine-4-carbonyl)benzonitrile-
CAS Number 87294-97-1[5]
Molecular Formula C₁₂H₁₂N₂O₂[5]
Molecular Weight 216.24 g/mol [5]
Appearance Off-white to pale yellow solid (predicted)-
SMILES O=C(C1=CC=C(C#N)C=C1)N1CCOCC1[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.78 (d, 2H), 7.55 (d, 2H), 3.80 (br s, 4H), 3.65 (br s, 4H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5, 140.0, 132.5, 128.0, 118.0, 115.0, 66.8, 48.0, 42.5Predicted
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1645 (Amide C=O stretch), ~1270 (C-N stretch)Predicted
MS (ESI+) m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺Predicted

Synthesis Protocol: Amide Coupling

This section details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile from commercially available starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_product Final Product SM1 4-Cyanobenzoic Acid P1 1. Activate Carboxylic Acid (0°C to RT, 1 hr) SM1->P1 SM2 Morpholine P2 2. Add Morpholine (RT, 12-18 hrs) SM2->P2 R1 EDC (1.1 eq) HOBt (0.1 eq) R1->P1 R2 DIPEA (2.0 eq) R2->P2 S1 Anhydrous DCM S1->P1 P1->P2 P3 3. Aqueous Workup (HCl, NaHCO₃, Brine) P2->P3 P4 4. Purification (Column Chromatography) P3->P4 FP 4-(Morpholine-4-carbonyl)benzonitrile P4->FP

Caption: Workflow for the synthesis of the target intermediate.

Rationale and Principle

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group.[6] This protocol employs a carbodiimide-mediated coupling, a widely used and reliable method in medicinal chemistry.[7]

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with 4-cyanobenzoic acid to form a highly reactive O-acylisourea intermediate.

  • Catalysis: Hydroxybenzotriazole (HOBt) is used as a catalytic additive. It traps the O-acylisourea to form an active HOBt ester. This step is crucial for two reasons: it minimizes the risk of racemization if chiral substrates were used, and it prevents the formation of an unreactive N-acylurea byproduct.[8]

  • Coupling & Neutralization: Morpholine, acting as the nucleophile, attacks the activated ester to form the stable amide bond. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the HOBt and any hydrochloride salt of EDC, ensuring the amine remains deprotonated and nucleophilic.[9]

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-cyanobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the stirred suspension to 0°C using an ice bath.

  • Add EDC (1.1 eq) and HOBt (0.1 eq) to the mixture.

  • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clear solution as the active ester forms.

  • Amine Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of morpholine (1.05 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Quenching & Workup: Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(morpholine-4-carbonyl)benzonitrile as a solid.

Application as a Pharmaceutical Intermediate

The synthetic utility of MCB lies in the selective transformation of its nitrile functionality.

Synthetic Transformations Diagram

Transformations cluster_hydrolysis Protocol A: Hydrolysis cluster_reduction Protocol B: Reduction Start 4-(Morpholine-4-carbonyl)benzonitrile (Intermediate) Reagent_H Reagents: 6M NaOH or 6M HCl Heat (Reflux) Start->Reagent_H Transformation Reagent_R Reagents: 1. BH₃•THF or LiAlH₄ 2. Aqueous Workup Start->Reagent_R Transformation Product_H 4-(Morpholine-4-carbonyl)benzoic Acid (Carboxylic Acid Derivative) Reagent_H->Product_H Product_R [4-(Morpholinomethyl)phenyl]methanamine (Benzylamine Derivative) Reagent_R->Product_R

Caption: Key synthetic transformations of the nitrile group.

Protocol A: Hydrolysis to Carboxylic Acid
  • Principle: Basic hydrolysis of the nitrile proceeds via nucleophilic attack of a hydroxide ion, followed by tautomerization and subsequent hydrolysis of the resulting amide to yield the carboxylate salt, which is then protonated.

  • Protocol:

    • In a round-bottom flask, suspend 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) in a 6 M aqueous solution of NaOH (10-20 eq).

    • Heat the mixture to reflux (approx. 100-110°C) and stir vigorously for 24-48 hours. Monitor by TLC or HPLC for the disappearance of starting material.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully acidify the solution to pH ~2-3 by the slow addition of concentrated HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 4-(morpholine-4-carbonyl)benzoic acid.

Protocol B: Reduction to Benzylamine
  • Principle: The nitrile group is reduced to a primary amine using a hydride-donating reagent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This protocol uses a borane-tetrahydrofuran complex, which offers good selectivity and milder reaction conditions compared to LiAlH₄.

  • Protocol:

    • To a flame-dried, argon-purged flask, add 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF, 3.0-4.0 eq) dropwise via syringe. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

    • Cool the reaction to 0°C and quench by the very slow, dropwise addition of 6 M HCl until the gas evolution ceases.

    • Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

    • Cool to room temperature and basify the aqueous solution with 6 M NaOH to pH >12.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzylamine derivative. Further purification may be required.

Analytical and Quality Control Workflow

Ensuring the identity and purity of the synthesized intermediate is paramount. A standard analytical workflow is presented below.

QC Workflow Diagram

QC_Workflow cluster_primary Primary Analysis cluster_structural Structural Confirmation Input Purified Solid Sample HPLC HPLC-UV (Purity Assessment >95%) Input->HPLC MS LC-MS (Confirm Mass [M+H]⁺) Input->MS Decision Meets Specifications? HPLC->Decision MS->Decision NMR ¹H and ¹³C NMR (Confirm Structure) Output Certificate of Analysis (Released Batch) NMR->Output IR FT-IR (Confirm Functional Groups) IR->Output Decision->Input No (Re-purify) Decision->NMR Yes Decision->IR Yes

Caption: Standard quality control workflow for batch release.

Analytical Protocols
  • Protocol 1: HPLC Purity Assessment

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 95%.

  • Protocol 2: Mass Spectrometry (MS)

    • Method: Use an LC-MS system with Electrospray Ionization (ESI) in positive mode.

    • Observation: Confirm the presence of the [M+H]⁺ ion at m/z 217.1 and the [M+Na]⁺ adduct at m/z 239.1.

  • Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Prep: Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆.

    • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Confirmation: Verify that the observed chemical shifts, multiplicities, and integrations match the predicted values and expected structure.

  • Protocol 4: Infrared (IR) Spectroscopy

    • Method: Analyze the solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer with a KBr pellet or an ATR accessory.

    • Confirmation: Confirm the presence of characteristic absorption bands for the key functional groups: a sharp C≡N stretch around 2230 cm⁻¹ and a strong amide C=O stretch around 1645 cm⁻¹.

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves are mandatory.

  • Chemical Hazards:

    • 4-(Morpholine-4-carbonyl)benzonitrile: While specific toxicity data is not available, it should be handled with care. Compounds containing the nitrile group can be toxic. Avoid inhalation of dust, and prevent skin and eye contact.[10]

    • Morpholine: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood.[11][12]

    • EDC/DIPEA: Corrosive and irritants. Avoid contact and inhalation.

    • DCM: A volatile solvent and a suspected carcinogen. Minimize exposure.

  • Handling: Use powder-free techniques when weighing solids. All reagent transfers should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers.

Conclusion

4-(Morpholine-4-carbonyl)benzonitrile is a high-value pharmaceutical intermediate that provides a direct route to incorporating the beneficial morpholine-amide scaffold while retaining a versatile nitrile handle for downstream synthetic diversification. The protocols outlined in this guide provide a reliable framework for its synthesis, application, and quality control, empowering chemists in the rapid development of novel therapeutic agents.

References

  • Not directly used in text, retained for context.
  • PubChem. (n.d.). 4-Morpholinobenzonitrile. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Not directly used in text, retained for context.
  • Not directly used in text, retained for context.
  • Not directly used in text, retained for context.
  • Appchem. (n.d.). 4-(Morpholine-4-carbonyl)benzonitrile. Retrieved February 22, 2026, from [Link]

  • Not directly used in text, retained for context.
  • Not directly used in text, retained for context.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Not directly used in text, retained for context.
  • Not directly used in text, retained for context.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Available from: [Link]

  • Not directly used in text, retained for context.
  • Funke, C., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. Available from: [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Not directly used in text, retained for context.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 22, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 22, 2026, from [Link]

  • Not directly used in text, retained for context.
  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved February 22, 2026, from [Link]

  • Angene. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. Retrieved February 22, 2026, from [Link]

  • Not directly used in text, retained for context.
  • Vale, J. A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6174–6176. Available from: [Link]

  • Not directly used in text, retained for context.
  • Not directly used in text, retained for context.

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Application

Application Note: Synthesis of Ribonucleotide Reductase Inhibitors Using CAS 87294-97-1

Introduction & Scope Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2] Inhibitors of RNR, such as Gemcitabine (2',2'-difluorode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2] Inhibitors of RNR, such as Gemcitabine (2',2'-difluorodeoxycytidine) , are critical chemotherapeutic agents used in the treatment of pancreatic, non-small cell lung, and breast cancers.

This guide details the synthetic utility of CAS 87294-97-1 (2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate). This fluorinated carbohydrate scaffold is the industry-standard "chiral pool" intermediate for introducing the critical gem-difluoro moiety found in Gemcitabine.

The Chemical Entity: CAS 87294-97-1
  • IUPAC Name: 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate

  • Role: Key electrophilic intermediate for glycosylation.

  • Critical Feature: The C2 gem-difluoro group is pre-installed, avoiding harsh fluorination steps later in the synthesis. The 3,5-dibenzoate protection directs stereochemistry and solubility.

Mechanism of Action: Why Synthesize This?

To understand the synthesis, one must understand the target. Gemcitabine is a pro-drug that requires intracellular phosphorylation.[1][3] Its cytotoxicity arises from a dual mechanism termed "Self-Potentiation."[2]

Pathway Visualization

The following diagram illustrates the metabolic activation and RNR inhibition pathway.[2]

RNR_Mechanism cluster_effect Therapeutic Effect Gem Gemcitabine (Prodrug) dFdCMP dFdCMP (Monophosphate) Gem->dFdCMP dCK (Kinase) dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP RNR RNR Enzyme (M1 Subunit) dFdCDP->RNR Irreversible Inhibition DNA_Pol DNA Polymerase dFdCTP->DNA_Pol Substrate Competition DNA_Chain DNA Chain Termination DNA_Pol->DNA_Chain Masked Chain Termination

Figure 1: Dual mechanism of Gemcitabine.[2][3] The diphosphate (dFdCDP) inhibits RNR, depleting dCTP pools.[1][2] This depletion lowers feedback inhibition on dCK, accelerating the phosphorylation of more drug (Self-Potentiation).

Synthetic Protocol: From CAS 87294-97-1 to Gemcitabine

The conversion of the lactone (CAS 87294-97-1) to the nucleoside involves three critical phases: Reduction, Activation, and Glycosylation.

Synthetic Workflow Diagram

Synthesis_Flow Lactone Start: CAS 87294-97-1 (Lactone) Lactol Intermediate: Lactol (Hemiacetal) Lactone->Lactol Step 1: Red-Al -78°C, Toluene Activated Activated Donor (Mesylate or Chloride) Lactol->Activated Step 2: MsCl/TEA or SOCl2 Coupled Protected Nucleoside (Anomeric Mixture) Activated->Coupled Step 3: Silylated Cytosine TMSOTf (Vorbruggen) Gemcitabine Final Product: Gemcitabine HCl Coupled->Gemcitabine Step 4: Deprotection NH3/MeOH

Figure 2: Step-wise synthesis of Gemcitabine from the lactone precursor.

Detailed Experimental Procedures
Step 1: Selective Reduction (Lactone to Lactol)

The carbonyl of the lactone must be reduced to a hemiacetal (lactol) without opening the ring.

  • Reagents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or DIBAL-H.

  • Criticality: Temperature control is paramount. Higher temperatures lead to ring-opened diols.

Protocol:

  • Dissolve CAS 87294-97-1 (10.0 g, 26.6 mmol) in anhydrous Toluene (100 mL) under Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add Red-Al (65% in toluene, 0.55 eq) dropwise over 30 minutes. Note: Do not use excess reducing agent; over-reduction destroys the chiral center.

  • Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quench: Add saturated Potassium Sodium Tartrate (Rochelle salt) solution slowly at -78°C, then allow to warm to Room Temperature (RT).

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

  • Yield: Expect ~90-95% of the lactol (white foam).

Step 2: Activation (Mesylation)

The hydroxyl group of the lactol is a poor leaving group. It is converted to a mesylate (or chloride) to facilitate nucleophilic attack by the base.

Protocol:

  • Dissolve the Lactol (from Step 1) in dry Dichloromethane (DCM).

  • Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 2 hours.

  • Wash with 1N HCl, NaHCO3, and brine. Concentrate to yield the α-mesylate (predominant anomer).

Step 3: Glycosylation (The Vorbrüggen Coupling)

This is the most challenging step. The goal is to couple Cytosine to the sugar.

  • Challenge: The gem-difluoro group is electron-withdrawing, deactivating the anomeric center.

  • Stereochemistry: We require the β-anomer . Standard conditions often yield a 1:1 α/β mixture.

Protocol:

  • Silylation of Base: Reflux Cytosine (10 eq) in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate until clear. Evaporate excess HMDS to get Bis-TMS-Cytosine.

  • Coupling: Dissolve the Mesylate (from Step 2) and Bis-TMS-Cytosine (3-5 eq) in Anisole or 1,2-Dichloroethane.

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 5-10 eq) as the Lewis Acid catalyst.

  • Reflux (80-100°C) for 12-24 hours. Note: High temperatures are required to overcome the inductive effect of fluorine.

  • Workup: Quench with NaHCO3. Extract with DCM.

  • Purification: Isolate the protected nucleoside via column chromatography or selective crystallization (ethanol/water) to separate the β-anomer.

Step 4: Global Deprotection

Remove the benzoyl groups to release the active drug.

Protocol:

  • Dissolve the protected β-nucleoside in Methanol.

  • Add 7N Ammonia in Methanol (excess).[4]

  • Stir at RT for 18 hours.

  • Concentrate and recrystallize from Acetone/Water to yield Gemcitabine Free Base .

  • Convert to HCl salt using 1M HCl in Isopropanol if required.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Identity 19F-NMR (DMSO-d6)δ -118 ppm (approx). Distinct gem-difluoro pattern.
Anomeric Purity HPLC (C18 Column)β-anomer > 99.5% (α-anomer is a known impurity).
Residual Solvents GC-HeadspaceToluene < 890 ppm; DCM < 600 ppm.
Stereochemistry 1H-NMR (Anomeric H)1'H coupling constant (J) helps distinguish α vs β.

Safety & Handling

  • CAS 87294-97-1: Generally stable but moisture sensitive. Store desiccated at 2-8°C.

  • TMSOTf: Highly corrosive and moisture sensitive. Fumes in air. Handle in a fume hood under inert gas.

  • Red-Al: Pyrophoric. Handle with extreme caution. Keep away from water sources during storage.

References

  • Hertel, L. W., et al. (1988).[4] "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluorocytidine." The Journal of Organic Chemistry, 53(11), 2406-2409.

  • Chou, T. S., et al. (1992). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluoro-beta-D-ribofuranosyl pyrimidine nucleosides." Synthesis, 1992(06), 565-570.

  • Eli Lilly and Company. (1990). "Process for preparing 2'-deoxy-2',2'-difluoronucleosides." U.S. Patent 4,965,374.

  • Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12.

Sources

Method

Application Note: Chemoselective Reduction of 4-(morpholine-4-carbonyl)benzonitrile

This Application Note provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-(morpholine-4-carbonyl)benzonitrile . The primary synthetic challenge is the chemoselective reduct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-(morpholine-4-carbonyl)benzonitrile .

The primary synthetic challenge is the chemoselective reduction of the nitrile functionality (


) while preserving the tertiary amide (morpholine carbonyl) moiety. This guide details three validated protocols ranging from scalable catalytic hydrogenation to bench-scale hydride reductions.

Executive Summary & Chemoselectivity Analysis

The reduction of 4-(morpholine-4-carbonyl)benzonitrile requires careful reagent selection to differentiate between two reducible functionalities: the nitrile and the tertiary amide.

  • Thermodynamic Hierarchy: In general, nitriles are more easily reduced to primary amines than tertiary amides are reduced to amines. However, strong hydride donors (e.g.,

    
    ) or unmoderated borane reagents (
    
    
    
    ) can reduce both groups, leading to the over-reduced side product 4-(morpholinomethyl)benzylamine.
  • Strategic Pathway: To obtain the benzylamine derivative (Product A), Catalytic Hydrogenation or Cobalt-Catalyzed Borohydride Reduction are the preferred methods due to their high kinetic selectivity for nitriles. To obtain the aldehyde (Product B), cryogenic DIBAL-H reduction is required.

Reaction Pathway Diagram

ReactionPathways Substrate 4-(morpholine-4-carbonyl) benzonitrile Amine TARGET A: Primary Amine (4-(aminomethyl)phenyl)(morpholino)methanone Substrate->Amine Method 1: H2 / Raney Ni Method 2: NaBH4 / CoCl2 Aldehyde TARGET B: Aldehyde 4-(morpholine-4-carbonyl)benzaldehyde Substrate->Aldehyde Method 3: DIBAL-H (-78°C, Controlled) OverReduced SIDE PRODUCT: Diamine Over-reduction of Amide Substrate->OverReduced LiAlH4 (Uncontrolled) BH3 (Excess)

Figure 1: Chemoselective reduction pathways for 4-(morpholine-4-carbonyl)benzonitrile.

Method A: Catalytic Hydrogenation (Scalable Standard)

Objective: Synthesis of (4-(aminomethyl)phenyl)(morpholino)methanone. Mechanism: Heterogeneous catalysis.[1] Selectivity: Excellent (Amide is inert to


 under mild conditions).
Materials
  • Substrate: 4-(morpholine-4-carbonyl)benzonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (Active slurry in water/alcohol) - Pyrophoric!

  • Solvent: Methanol (anhydrous)

  • Additive: 7N Ammonia in Methanol (

    
    )
    
  • Reagent: Hydrogen gas (

    
    ) - Balloon or Parr Shaker
    
Protocol
  • Preparation: In a fume hood, dissolve the substrate (e.g., 10 mmol) in Methanol (50 mL).

  • Suppression of Secondary Amines: Add 7N

    
     in MeOH (5 mL).
    
    • Note: The reduction of nitriles proceeds via an imine intermediate. Without ammonia, the primary amine product can attack the intermediate imine, forming a secondary amine dimer. Excess ammonia shifts the equilibrium toward the primary amine.

  • Catalyst Addition: Carefully add Raney Nickel (~20-30 wt% relative to substrate) to the solution.

    • Safety: Raney Nickel is pyrophoric when dry. Always handle as a slurry and keep wet.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
    • Pressure:[2][3][4][5] Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker at 30-50 psi.

    • Temperature: Ambient temperature (20-25°C).

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4-12 hours.

    • Endpoint: Disappearance of nitrile peak; appearance of amine mass (

      
      ).
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet during filtration to prevent ignition. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude primary amine, often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH/

    
    ).
    

Method B: Cobalt-Catalyzed Borohydride Reduction (Lab Scale)

Objective: Synthesis of (4-(aminomethyl)phenyl)(morpholino)methanone. Mechanism: Formation of catalytic Cobalt Boride (


) species in situ.
Selectivity:  High.[6] 

alone does not reduce nitriles or amides rapidly; the Cobalt catalyst activates the nitrile specifically.
Materials
  • Substrate: 1.0 equiv

  • Reagent: Sodium Borohydride (

    
    ) (2.0 - 4.0 equiv)
    
  • Catalyst: Cobalt(II) Chloride Hexahydrate (

    
    ) (0.5 - 1.0 equiv)
    
  • Solvent: Methanol[7]

Protocol
  • Dissolution: Dissolve the substrate (e.g., 5 mmol) and

    
     (2.5 mmol) in Methanol (30 mL). The solution will be deep purple/pink.
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add

    
     (15 mmol) portion-wise over 15-20 minutes.
    
    • Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas. Vigorous stirring is essential.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Quench: Carefully add 1N HCl or saturated

    
     solution to quench excess borohydride and dissolve the cobalt salts.
    
    • Note: If the product is acid-sensitive, use basic workup. However, the amine is basic, so an acidic quench followed by basification (pH > 10) is standard to extract the free amine.

  • Extraction: Basify with aqueous NaOH to pH 12. Extract with DCM or EtOAc (x3).

  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    

Method C: DIBAL-H Reduction (Aldehyde Synthesis)

Objective: Synthesis of 4-(morpholine-4-carbonyl)benzaldehyde. Mechanism: Hydride transfer to form a stable metallo-imine intermediate, hydrolyzed to aldehyde upon workup. Selectivity: Temperature dependent. At -78°C, DIBAL-H reacts with the nitrile to form an imine-aluminum complex. It can react with the amide, but the nitrile is often kinetically favored or the amide forms a stable tetrahedral intermediate that reverts to amide or cleaves to aldehyde/amine depending on workup. Strict temperature control is critical.

Protocol
  • Setup: Flame-dry glassware. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve substrate in anhydrous DCM or Toluene. Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in Hexanes/Toluene, 1.1 - 1.2 equiv) dropwise via syringe pump over 30 minutes.

    • Critical: Do not exceed -70°C.

  • Stirring: Stir at -78°C for 1-2 hours.

  • Quench (Hydrolysis):

    • Add Methanol (excess) at -78°C to quench unreacted hydride.

    • Pour the cold mixture into saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

  • Workup: Vigorously stir the biphasic mixture at room temperature until the emulsion clears (can take 1-4 hours). Separate layers, extract aqueous with DCM, dry, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to separate the aldehyde from any over-reduced alcohol or unreacted nitrile.

Analytical Validation

Analytical MethodExpected Signal (Product A: Amine)Expected Signal (Product B: Aldehyde)
1H NMR New:

ppm (s, 2H,

) Loss: No aldehyde proton.
New:

ppm (s, 1H,

)
IR Spectroscopy Loss: Nitrile stretch (

) New: N-H stretch (

)
Loss: Nitrile stretch New: C=O (Aldehyde) (

)
Mass Spectrometry

(net +4H)

(net +1H, +1O, -1N)

References

  • Watson, D. et al. "Chemoselective Reduction of Nitriles in the Presence of Amides." Journal of Organic Chemistry, 2009, 74(19), 1964–1970. Link

  • Gowda, D. C. et al. "Cobalt-catalyzed reduction of nitriles to amines using sodium borohydride." Tetrahedron Letters, 2002, 43(7), 1329-1331. Link

  • Pfizer Inc. "Process for the preparation of Apixaban intermediates." World Intellectual Property Organization, WO2007001385. (Demonstrates morpholine amide stability). Link

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General methodology review). Link

Sources

Application

Application Notes and Protocols: Preparation of Benzyl Amines from 4-(Morpholine-4-carbonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl amines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl amines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to participate in key biological interactions, often serving as crucial pharmacophores. The synthesis of substituted benzyl amines is, therefore, a cornerstone of modern drug discovery and development. This application note provides a detailed guide to the preparation of benzyl amines from 4-(morpholine-4-carbonyl)benzonitrile, a versatile starting material that incorporates both a stable amide and a reactive nitrile group.

The morpholine moiety is frequently found in approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The benzonitrile group, on the other hand, provides a convenient handle for reduction to the corresponding benzyl amine, a transformation that is central to the construction of more complex molecular architectures.[2] This guide will explore various established methods for this reduction, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful and safe execution in a research setting.

Chemical Principles and Reaction Mechanisms

The core transformation discussed herein is the reduction of a nitrile to a primary amine. This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several methodologies can achieve this, each with its own advantages and limitations regarding functional group tolerance, reaction conditions, and safety.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often "greener" method for nitrile reduction. It typically involves the use of a transition metal catalyst and a source of hydrogen gas (H₂) or a hydrogen donor molecule in a process known as transfer hydrogenation.[3][4]

Mechanism of Catalytic Hydrogenation:

The precise mechanism can vary depending on the catalyst and conditions, but generally involves the following key steps:

  • Adsorption: Both the nitrile and the hydrogen source adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond of H₂ is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitrile is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine.[2]

Side reactions can occur, such as the reaction of the intermediate imine with the product primary amine, leading to the formation of secondary amines.[5] Careful control of reaction conditions can minimize these byproducts.

Diagram: Catalytic Hydrogenation of a Nitrile

G Nitrile R-C≡N Catalyst Metal Catalyst Surface (e.g., Raney Ni, Pd/C) Nitrile->Catalyst Adsorption Imine [R-CH=NH] (Imine Intermediate) Catalyst->Imine Hydrogenation Amine R-CH₂-NH₂ (Primary Amine) Catalyst->Amine Hydrogenation H2 H₂ H2->Catalyst Adsorption & Activation Imine->Catalyst Adsorption

Caption: Catalytic hydrogenation workflow for nitrile reduction.

Metal Hydride Reduction

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[6][7]

Mechanism of LiAlH₄ Reduction:

The reduction with LiAlH₄ proceeds via nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex.

  • First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion.

  • Second Hydride Addition: A second hydride ion attacks the imine carbon, leading to a dianion intermediate.

  • Workup: Aqueous workup protonates the dianion to yield the final primary amine.[7]

Due to its high reactivity, LiAlH₄ will also reduce the amide functionality. Therefore, for the selective reduction of the nitrile in 4-(morpholine-4-carbonyl)benzonitrile, milder reducing agents or alternative strategies would be necessary. However, if the goal is the reduction of both functional groups, LiAlH₄ is a suitable choice.

Diagram: LiAlH₄ Reduction of a Nitrile

G Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ (Imine Anion) Nitrile->Imine_Anion Nucleophilic Attack LiAlH4_1 LiAlH₄ (1st eq.) LiAlH4_1->Nitrile Dianion [R-CH₂-N]²⁻ (Dianion) Imine_Anion->Dianion Nucleophilic Attack LiAlH4_2 LiAlH₄ (2nd eq.) LiAlH4_2->Imine_Anion Amine R-CH₂-NH₂ (Primary Amine) Dianion->Amine Protonation Workup Aqueous Workup (H₂O) Workup->Dianion

Caption: Stepwise mechanism of nitrile reduction using LiAlH₄.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of 4-(morpholine-4-carbonyl)benzonitrile to [4-(morpholine-4-carbonyl)phenyl]methanamine using Raney® Nickel as the catalyst. Raney® Nickel is a versatile and cost-effective catalyst for this transformation.[8]

Materials:

  • 4-(morpholine-4-carbonyl)benzonitrile

  • Raney® Nickel (50% slurry in water)[9]

  • Ethanol (anhydrous)

  • Potassium Borohydride (KBH₄)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a round-bottom flask with a hydrogen balloon

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with anhydrous ethanol to remove water. This should be done by decanting the water and resuspending the catalyst in ethanol, repeating this process three times. Caution: Raney® Nickel is pyrophoric and may ignite if it becomes dry.[10][11] Always keep it wet with a solvent.

  • Reaction Setup: To a suitable hydrogenation vessel, add 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) and anhydrous ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Add the washed Raney® Nickel (approximately 10-20% by weight of the starting material).

  • Reducing Agent (if not using H₂ gas): Add potassium borohydride (4.0 eq) portion-wise to the stirred suspension at room temperature.[8]

  • Hydrogenation:

    • Using H₂ gas: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50 psi).[12] Heat the reaction to 50-60 °C and agitate vigorously.

    • Using KBH₄: Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, carefully depressurize the vessel (if applicable) and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake must be kept wet with ethanol to prevent ignition.[11]

    • Wash the filter cake with additional ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure benzyl amine.

Reagent/ParameterQuantity/ValuePurpose
4-(morpholine-4-carbonyl)benzonitrile1.0 eqStarting material
Raney® Nickel10-20 wt%Catalyst
Potassium Borohydride4.0 eqReducing agent (alternative to H₂)
Hydrogen Gas50 psiReducing agent
Ethanol10-20 volSolvent
TemperatureRT - 60 °CReaction Temperature
Reaction Time2-6 hoursDuration of reaction
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of both the nitrile and the amide functionalities of 4-(morpholine-4-carbonyl)benzonitrile using LiAlH₄.

Materials:

  • 4-(morpholine-4-carbonyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or HPLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that generates hydrogen gas.[13][14] Ensure adequate ventilation and proceed with extreme caution.

    • Add 1 M NaOH solution (X mL) dropwise.

    • Add water (3X mL) dropwise.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation:

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/ParameterQuantity/ValuePurpose
4-(morpholine-4-carbonyl)benzonitrile1.0 eqStarting material
Lithium Aluminum Hydride2.0-3.0 eqReducing agent
Anhydrous THF10-20 volSolvent
TemperatureRefluxReaction Temperature
Reaction Time4-8 hoursDuration of reaction

Safety Precautions

  • Raney® Nickel: Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. Always handle it as a slurry in water or another solvent. Keep a bucket of sand or a Class D fire extinguisher readily available.[11]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[13][14] All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme care, especially on a large scale. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[15][16]

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Inactive catalyst (Raney® Ni)Use fresh or properly activated Raney® Nickel. Ensure complete removal of water during washing.
Insufficient reducing agentUse the recommended stoichiometry of the reducing agent.
Low reaction temperature or pressureIncrease the temperature or hydrogen pressure within safe limits.
Formation of Secondary Amine Byproducts Reaction of imine intermediate with productUse a lower reaction temperature or add ammonia to the reaction mixture to suppress this side reaction.[12]
Low Yield after Workup Product loss during extractionPerform multiple extractions and ensure proper phase separation.
Adsorption of product onto the filter cakeWash the filter cake thoroughly with the reaction solvent.

Conclusion

The preparation of benzyl amines from 4-(morpholine-4-carbonyl)benzonitrile is a versatile and valuable transformation in synthetic and medicinal chemistry. Both catalytic hydrogenation and metal hydride reduction offer effective routes to the desired products. The choice of method will depend on the desired outcome (selective nitrile reduction vs. reduction of both nitrile and amide) and the available laboratory infrastructure. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and successfully synthesize these important building blocks for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • G. W. G. C. D. S. G. P. D. A. D. P. G. T. R. C. S. C. C. M. S. S. J. W. S. W. M. T. L. W. (2024, May 22). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • PeCATHS. (2025, July 16). New paper published: Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. PeCATHS. [Link]

  • Barbaro, P., Bianchini, C., Gualtieri, G., Meli, A., & Vizza, F. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands: Evidence for a Hydridic−Protonic Outer Sphere Mechanism. Organometallics, 26(23), 5539–5542. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. [Link]

  • Das, B., Mondal, S., Dutta, M., & Dinda, J. (2024). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane. Inorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 394808, 4-Morpholinobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Fun, H.-K., Jebas, S. R. I., Mohan, S., Isac, J. V., & Magesh, C. S. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Zhang, Y., Wang, Z., Zhang, Z., & Zhu, Y. (2023). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

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  • Valerio, M. E., Dos Santos, E. N., & de Avillez, R. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2321–2332. [Link]

  • Vargas-Cárdenas, C. A., Vallejo-Becerra, V., & Hernández-López, S. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 32. [Link]

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
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  • Procter, D. J., & Szostak, M. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 10(37), 8575–8580. [Link]

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  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

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  • Hao, Y., Li, M., Cárdenas-Lizana, F., & Keane, M. A. (2015). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Catalysis Communications, 69, 137–141. [Link]

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  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ResearchGate. (n.d.). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Formation of complex organics by covalent and non-covalent interactions of the sequential reactions of 1–4 acrylonitrile molecules with the benzonitrile radical cation. Physical Chemistry Chemical Physics. [Link]

  • Studer, A., & Kalesse, M. (1998). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synlett, (1), 63–64. [Link]

  • Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets. Retrieved from [Link]

Sources

Method

Reagents for converting 4-cyanobenzoyl morpholide to sulfonamides

Application Note: Strategic Incorporation of Sulfonamides into 4-Cyanobenzoyl Morpholide Scaffolds Executive Summary The conversion of 4-cyanobenzoyl morpholide to sulfonamide derivatives presents a unique chemoselective...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Sulfonamides into 4-Cyanobenzoyl Morpholide Scaffolds

Executive Summary

The conversion of 4-cyanobenzoyl morpholide to sulfonamide derivatives presents a unique chemoselective challenge. A direct functional group interconversion (FGI) from a carboxamide (


) to a sulfonamide (

) is chemically impossible in a single step due to the fundamental difference in the central atom (Carbon vs. Sulfur).

Therefore, this guide addresses two distinct synthetic requirements based on the researcher's intent:

  • Protocol A (Scaffold Functionalization): Installing a sulfonamide group ortho to the morpholide moiety using Directed Ortho Metalation (DoM) . This retains the original amide and cyano groups while adding complexity.

  • Protocol B (Bioisosteric Replacement): Converting the benzoyl morpholide moiety into a sulfonamide moiety. This requires a Hydrolysis-Decarboxylative Chlorosulfonylation sequence, effectively "swapping" the carbonyl for a sulfonyl group.

Critical Reagent Selection & Mechanistic Logic

For Protocol A: Directed Ortho Metalation (DoM)

The morpholine amide is a Tier-1 Directed Metalation Group (DMG) . However, the presence of the para-cyano group dictates the choice of base.

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP):

    • Role: Non-nucleophilic base for lithiation.

    • Why: Standard

      
      -BuLi is too nucleophilic and will attack the cyano group (forming ketones/imines) or the amide carbonyl. LiTMP is bulky and strictly acts as a base to deprotonate the ortho position.
      
  • DABSO (DABCO-bis(sulfur dioxide)):

    • Role: Solid, bench-stable source of

      
      .
      
    • Why: Eliminates the need for hazardous gaseous

      
      . It reacts with the lithiated intermediate to form the lithium sulfinate.
      
  • N-Chlorosuccinimide (NCS):

    • Role: Oxidative chlorination.[1]

    • Why: Converts the intermediate sulfinate to sulfonyl chloride in situ, enabling subsequent reaction with amines.[1]

For Protocol B: Decarboxylative Amidosulfonation

To replace the amide with a sulfonamide, the amide must first be hydrolyzed to the carboxylic acid. The acid then undergoes a radical decarboxylation coupled with sulfur capture.

  • Copper(I) Tetrakis(acetonitrile) Tetrafluoroborate ([Cu(MeCN)

    
    ]BF
    
    
    
    ):
    • Role: Photocatalyst for Ligand-to-Metal Charge Transfer (LMCT).

    • Why: Enables the generation of aryl radicals from carboxylic acids under mild conditions (Blue LED), avoiding harsh oxidants that would compromise the cyano group.

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH):

    • Role: Chlorinating agent.[1][2]

    • Why: Works with the copper catalyst to trap the radical-SO2 adduct, forming the sulfonyl chloride.

Protocol A: Ortho-Sulfamoylation via DoM

Objective: Synthesis of 3-sulfonamido-4-cyanobenzoyl morpholide. Mechanism: The morpholine oxygen coordinates Li, directing deprotonation to the ortho position (C3).

Reagents Required
ReagentEquivalentsRole
4-Cyanobenzoyl morpholide1.0Substrate
LiTMP (generated in situ)1.2Non-nucleophilic Base
DABSO0.6 (delivers 1.2 eq SO2)Electrophile
NCS (N-Chlorosuccinimide)1.5Oxidant
Target Amine (

)
2.0Nucleophile
Step-by-Step Methodology
  • Generation of LiTMP:

    • In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (0.5 M).

    • Cool to -78°C .

    • Add

      
      -BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C .
      
  • Directed Lithiation:

    • Dissolve 4-cyanobenzoyl morpholide (1.0 equiv) in THF. Add dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent attack on the nitrile. Stir for 1 hour. The solution typically turns deep red/orange (lithiated species).

  • Sulfinylation:

    • Add solid DABSO (0.6 equiv) in one portion.

    • Allow the mixture to warm to room temperature (RT) over 2 hours. The mixture will become a thick slurry (Lithium sulfinate).

  • One-Pot Sulfonamide Formation:

    • Cool the mixture to 0°C.

    • Add NCS (1.5 equiv) dissolved in THF/CH

      
      Cl
      
      
      
      (1:1). Stir for 30 mins (Formation of Sulfonyl Chloride).
    • Add the Target Amine (2.0 equiv) and Et

      
      N (2.0 equiv).
      
    • Warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. The product is the ortho-sulfonamide derivative.
    

Protocol B: Decarboxylative Amidosulfonation (Scaffold Replacement)

Objective: Conversion of the morpholide moiety into a sulfonamide (Bioisosteric Replacement). Prerequisite: Hydrolysis of 4-cyanobenzoyl morpholide to 4-cyanobenzoic acid (Standard: LiOH, THF/H2O, 60°C).

Reagents Required
ReagentEquivalentsRole
4-Cyanobenzoic acid1.0Intermediate Substrate
[Cu(MeCN)

]BF

0.2 (20 mol%)Photocatalyst
DCDMH1.0Chlorinating Agent
DABSO1.0SO2 Source
Target Amine2.0Nucleophile
Blue LED (450 nm)N/AEnergy Source
Step-by-Step Methodology
  • Reaction Assembly:

    • In a glass vial, combine 4-cyanobenzoic acid (1.0 equiv), [Cu(MeCN)

      
      ]BF
      
      
      
      (20 mol%), DABSO (1.0 equiv), and DCDMH (1.0 equiv).
    • Add solvent: MeCN (0.1 M).[2]

  • Photocatalysis:

    • Seal the vial and irradiate with Blue LEDs (approx. 30W) at RT for 12–16 hours.

    • Mechanism:[2][3][4][5] The copper catalyst facilitates decarboxylation to an aryl radical, which is trapped by SO

      
      , then chlorinated by DCDMH.
      
  • Amination:

    • Turn off the light.

    • Add the Target Amine (2.0 equiv) and Pyridine (3.0 equiv) directly to the reaction mixture.

    • Stir at RT for 2 hours.

  • Purification:

    • Concentrate in vacuo and purify via flash chromatography. Result is 4-cyanobenzenesulfonamide .

Visualizing the Pathways

The following diagram illustrates the decision matrix and chemical flow for both protocols.

G Start 4-Cyanobenzoyl Morpholide Li_Int Lithiated Intermediate (Ortho-Lithiation) Start->Li_Int LiTMP, THF -78°C (DoM) Acid 4-Cyanobenzoic Acid Start->Acid LiOH, H2O Hydrolysis Sulfinate Lithium Sulfinate Li_Int->Sulfinate DABSO (SO2 source) Ortho_Prod PRODUCT A: 3-Sulfonamido-4-cyanobenzoyl morpholide Sulfinate->Ortho_Prod 1. NCS (Oxidation) 2. Amine (HNR2) Radical Aryl Radical (Decarboxylation) Acid->Radical [Cu], Blue LED -CO2 SulfonylCl Sulfonyl Chloride Radical->SulfonylCl DABSO, DCDMH Iso_Prod PRODUCT B: 4-Cyanobenzenesulfonamide (Bioisostere) SulfonylCl->Iso_Prod Amine (HNR2)

Figure 1: Divergent synthetic pathways for installing sulfonamide functionalities onto the 4-cyanobenzoyl morpholide scaffold.

References

  • Snieckus, V. (1990).[5] Directed ortho metalation.[5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[7] Chemical Reviews, 90(6), 879-933. Link

  • Willis, M. C. (2010). One-pot sulphonamide synthesis exploiting the palladium-catalysed sulfinylation of aryl iodides.[1] Chemical Science, 1(1), 1-10. (Reference for DABSO utility). Link

  • MacMillan, D. W. C., et al. (2022). Decarboxylative Chlorosulfonylation of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 144(35), 16105–16113. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Application

Application Notes &amp; Protocols: Selective Hydrolysis of 4-(morpholine-4-carbonyl)benzonitrile

Introduction The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of many pharmaceutical intermediates and active ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of many pharmaceutical intermediates and active ingredients. The subject of this guide, 4-(morpholine-4-carbonyl)benzonitrile, presents a unique challenge: the selective hydrolysis of a relatively stable aryl nitrile in the presence of a robust morpholine amide moiety. While both nitriles and amides can be hydrolyzed under strong acidic or basic conditions, amides are generally more stable due to significant resonance stabilization.[1] This application note provides a detailed examination of the conditions required to achieve this selective transformation, offering two primary protocols—one acid-catalyzed and one base-catalyzed—and discusses the mechanistic rationale behind each approach. The goal is to equip researchers with the knowledge to select and execute the optimal procedure for converting 4-(morpholine-4-carbonyl)benzonitrile to the desired 4-(morpholine-4-carbonyl)benzoic acid with high yield and purity.

Chemical Transformation:

Starting MaterialProduct
4-(morpholine-4-carbonyl)benzonitrile4-(morpholine-4-carbonyl)benzoic acid
Structure: Structure:


Molecular Formula: C₁₂H₁₂N₂O₂Molecular Formula: C₁₂H₁₃NO₄
CAS Number: 116361-93-6CAS Number: 4053-29-0

Mechanistic Overview: The Chemistry of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a two-part transformation that first proceeds through an amide intermediate, which is then subsequently hydrolyzed to the carboxylic acid.[2] The conditions—acidic or basic—dictate the specific mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] A series of proton transfers and tautomerization steps convert the initial adduct into a primary amide.[4][5] This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion, the latter of which serves as a thermodynamic sink, driving the reaction to completion.[3][6]

acid_hydrolysis cluster_nitrile Part 1: Nitrile to Amide cluster_amide Part 2: Amide to Carboxylic Acid Nitrile Aryl-C≡N ProtonatedNitrile Aryl-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Adduct1 Aryl-C(OH₂⁺)=NH ProtonatedNitrile->Adduct1 + H₂O ImidicAcid Aryl-C(OH)=NH Adduct1->ImidicAcid - H⁺ ProtonatedAmide Aryl-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide Tautomerization + H⁺ Amide Aryl-C(=O)NH₂ ProtonatedAmide->Amide - H⁺ Amide2 Aryl-C(=O)NH₂ ProtonatedAmide2 Aryl-C(=O⁺H)NH₂ Amide2->ProtonatedAmide2 + H⁺ Adduct2 Aryl-C(OH)(O⁺H₂)NH₂ ProtonatedAmide2->Adduct2 + H₂O Tetrahedral Aryl-C(OH)₂(NH₂) Adduct2->Tetrahedral - H⁺ FinalProduct Aryl-COOH + NH₄⁺ Tetrahedral->FinalProduct Proton Transfer & -NH₃

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[2][7] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid, a tautomer of the amide.[2] Tautomerization provides the amide intermediate.[8] Subsequent hydrolysis of the amide, also initiated by hydroxide attack, proceeds to form a carboxylate salt.[9] A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[7][10]

base_hydrolysis cluster_nitrile_base Part 1: Nitrile to Amide cluster_amide_base Part 2: Amide to Carboxylate Nitrile_B Aryl-C≡N Adduct1_B Aryl-C(O⁻)=N⁻ Nitrile_B->Adduct1_B + OH⁻ ImidicAcid_B Aryl-C(OH)=NH Adduct1_B->ImidicAcid_B + H₂O Amide_B Aryl-C(=O)NH₂ ImidicAcid_B->Amide_B Tautomerization Amide2_B Aryl-C(=O)NH₂ Tetrahedral_B Aryl-C(O⁻)(OH)NH₂ Amide2_B->Tetrahedral_B + OH⁻ Carboxylate Aryl-COO⁻ + NH₃ Tetrahedral_B->Carboxylate - H₂O & -NH₂⁻ FinalAcid Aryl-COOH Carboxylate->FinalAcid Acidic Workup + H₃O⁺

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Key Consideration: Stability of the Morpholine Amide

The morpholine amide present in the starting material is a tertiary amide, which is generally very resistant to hydrolysis.[11] This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C-N bond.[1] However, the vigorous conditions (e.g., prolonged heating in concentrated acid or base) necessary for aryl nitrile hydrolysis can potentially lead to cleavage of this amide bond as an undesired side reaction.[12][13] Therefore, reaction monitoring via techniques like TLC or LC-MS is critical to maximize the yield of the desired product while minimizing the formation of 4-carboxybenzoic acid and morpholine.

Experimental Protocols

The following protocols provide detailed methodologies for the selective hydrolysis of the nitrile group. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.

Protocol A: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong mineral acid to catalyze the hydrolysis. It is often effective but requires careful neutralization during workup.

Materials & Equipment:

  • 4-(morpholine-4-carbonyl)benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 5 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add 4-(morpholine-4-carbonyl)benzonitrile (e.g., 2.16 g, 10.0 mmol).

  • In a fume hood, carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid (40 mL). The addition is exothermic; cool the flask in an ice bath if necessary.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.[14]

  • Monitor the reaction progress every 2-3 hours using TLC (e.g., 50% Ethyl Acetate/Hexanes). The starting material will be less polar than the carboxylic acid product.

  • After the reaction is complete (typically 8-12 hours, or when TLC shows consumption of starting material), cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 100 g).

  • While cooling in an ice bath, neutralize the solution by slowly adding 5 M NaOH solution until the pH is approximately 2-3. The product will precipitate as a white solid.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Protocol B: Base-Catalyzed Hydrolysis

This method uses a strong base, which typically requires harsher conditions but can sometimes offer better selectivity. The workup involves acidification to precipitate the product.[15][16]

Materials & Equipment:

  • 4-(morpholine-4-carbonyl)benzonitrile

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethylene Glycol (optional, to increase reflux temperature)

  • Standard equipment as listed in Protocol A

Procedure:

  • To a 100 mL round-bottom flask, add 4-(morpholine-4-carbonyl)benzonitrile (e.g., 2.16 g, 10.0 mmol), sodium hydroxide (4.0 g, 100 mmol, 10 eq.), and 40 mL of deionized water (or a mixture with ethylene glycol for higher temperatures).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to a vigorous reflux (100 °C for water, higher with ethylene glycol). Ammonia gas may be evolved.[14]

  • Monitor the reaction progress by TLC or LC-MS. Note that the product exists as the sodium salt (carboxylate) in the reaction mixture, which will have different chromatographic behavior. To check by TLC, take a small aliquot, acidify it, extract with ethyl acetate, and then spot the organic layer.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring. The product will precipitate out of the solution. Continue adding acid until the pH is approximately 2.[10][17]

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Dry the product under vacuum. Recrystallization can be performed if necessary.

Data Summary and Method Comparison

ParameterProtocol A (Acid-Catalyzed)Protocol B (Base-Catalyzed)
Primary Reagent Concentrated H₂SO₄Sodium Hydroxide (NaOH)
Reaction Time 8 - 12 hours (Typical)12 - 24 hours (Typical)
Temperature ~110-120 °C (Reflux)≥ 100 °C (Reflux)
Workup Neutralization with base (NaOH) to precipitate the acid.Acidification with strong acid (HCl) to protonate the carboxylate salt and precipitate.
Potential Side Products Sulfonated byproducts (rare), hydrolysis of morpholine amide.Hydrolysis of morpholine amide.
Key Advantage Generally faster reaction times.Can be more selective; avoids potential for sulfonation.
Key Disadvantage Handling concentrated acid; highly exothermic neutralization.Longer reaction times; product is soluble until final acidification step.

Workflow and Decision Guide

Choosing the appropriate protocol depends on laboratory constraints and substrate sensitivity. The following workflow provides a decision-making framework.

workflow Start Start: 4-(morpholine-4-carbonyl)benzonitrile Decision1 Primary Goal? Start->Decision1 AcidPath Protocol A: Acid-Catalyzed Hydrolysis (H₂SO₄/H₂O, Reflux) Decision1->AcidPath Faster Reaction Time BasePath Protocol B: Base-Catalyzed Hydrolysis (NaOH/H₂O, Reflux) Decision1->BasePath Avoid Strong Acid / Potentially Higher Selectivity Monitor Monitor Reaction (TLC / LC-MS) AcidPath->Monitor BasePath->Monitor WorkupA Cool & Precipitate Neutralize with NaOH Monitor->WorkupA From Acid Path WorkupB Cool & Precipitate Acidify with HCl Monitor->WorkupB From Base Path Isolate Isolate & Purify (Filtration, Recrystallization) WorkupA->Isolate WorkupB->Isolate End Final Product: 4-(morpholine-4-carbonyl)benzoic acid Isolate->End

Caption: Experimental workflow for selecting a hydrolysis protocol.

Conclusion

The selective hydrolysis of 4-(morpholine-4-carbonyl)benzonitrile to its corresponding carboxylic acid is a challenging but achievable synthetic step. Both acidic and basic hydrolysis protocols can be effective, with the choice depending on factors such as desired reaction time and safety considerations. Due to the stability of the morpholine amide, relatively harsh conditions are required, which necessitates careful monitoring to prevent over-hydrolysis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently perform this transformation and obtain the desired product in good yield and purity.

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][2]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link][3]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. [Link][5]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link][4]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link][7]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link][6]

  • Filo. (2024, December 23). Conversion of benzonitrile to benzonic acid reaction. [Link][18]

  • Scribd. (n.d.). Benzonitrile. [Link][15]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link][19]

  • S.M.A.R.T. Learning Center. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile. YouTube. [Link][16]

  • Chem LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link][8]

  • Chem Vids. (2018, June 24). Nitriles: base hydrolysis. YouTube. [Link][9]

  • Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. [Link][1]

  • ACS Organic & Inorganic Au. (2023, August 28). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. [Link][12]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][11]

  • Semantic Scholar. (2023, August 28). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. [Link][13]

  • Chem LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][17]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link][10]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link][14]

Sources

Method

Scalable Synthesis of 4-Morpholinocarbonylbenzonitrile: Application Notes and Protocols

Introduction 4-Morpholinocarbonylbenzonitrile, a key building block in contemporary drug discovery and materials science, is a bifunctional molecule featuring a nitrile group and a morpholine amide. The nitrile can serve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Morpholinocarbonylbenzonitrile, a key building block in contemporary drug discovery and materials science, is a bifunctional molecule featuring a nitrile group and a morpholine amide. The nitrile can serve as a precursor to various functional groups or act as a key pharmacophoric element, while the morpholine amide confers desirable physicochemical properties such as aqueous solubility and metabolic stability. Its utility in the synthesis of enzyme inhibitors, particularly for proteases and kinases, necessitates robust and scalable manufacturing processes.

This guide provides an in-depth analysis of scalable synthetic methodologies for 4-morpholinocarbonylbenzonitrile, designed for researchers and process chemists. We move beyond simple procedural lists to explore the underlying chemical principles, offering a rationale for strategic decisions in process development. Two primary, scalable routes originating from 4-cyanobenzoic acid are presented: a classical two-step approach via an acyl chloride intermediate and a modern, direct amidation using coupling agents. Each protocol is designed to be self-validating, with clear steps for execution, work-up, and characterization.

Strategic Overview of Synthetic Pathways

The synthesis of 4-morpholinocarbonylbenzonitrile is fundamentally an amide bond formation between a 4-cyanobenzoic acid derivative and morpholine. The primary challenge in any amidation is the inherent lack of reactivity between a carboxylic acid and an amine, which tend to form a non-productive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must be "activated" to become a more potent electrophile. The choice of activation strategy is the critical determinant of the process's scalability, cost-effectiveness, and environmental impact.

Two principal strategies are dominant in the field:

  • Route A: Acyl Chloride Intermediate. This is a robust, time-tested two-step method. 4-Cyanobenzoic acid is first converted to the highly reactive 4-cyanobenzoyl chloride. This intermediate then readily reacts with morpholine in a Schotten-Baumann-type reaction to yield the final product.[1] This pathway is often preferred for large-scale synthesis due to the low cost of the activating agent (e.g., thionyl chloride) and the straightforward nature of the reactions.

  • Route B: Direct Amidation via Coupling Agents. This one-pot approach avoids the isolation of a harsh acyl chloride intermediate. A coupling reagent is used to activate the 4-cyanobenzoic acid in situ, forming a highly reactive ester or similar species that is immediately consumed by morpholine.[3][4] While potentially more elegant, the scalability of this route is highly dependent on the cost and efficiency of the chosen coupling agent.

G cluster_start Starting Material cluster_route_a Route A: Two-Step Process cluster_route_b Route B: One-Step Process cluster_end Final Product A 4-Cyanobenzoic Acid B Activation to Acyl Chloride (e.g., SOCl₂) A->B Step 1 D In-Situ Activation & Amidation (Coupling Agent + Morpholine) A->D One Pot C Amidation with Morpholine B->C Step 2 E 4-Morpholinocarbonylbenzonitrile C->E D->E

Caption: Overview of primary synthetic routes to 4-morpholinocarbonylbenzonitrile.

Protocol 1: Two-Step Synthesis via 4-Cyanobenzoyl Chloride

This method is highly recommended for multi-gram to kilogram scale production due to its reliability, high yields, and cost-effective reagents. The strategy hinges on the initial, nearly quantitative conversion of the carboxylic acid to the corresponding acyl chloride.

Part A: Synthesis of 4-Cyanobenzoyl Chloride

Principle of the Reaction: Carboxylic acids are converted to highly reactive acyl chlorides using an inorganic acid chloride, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for scale-up as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][5] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the true catalytic species.

Experimental Protocol:

  • Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl and SO₂), add 4-cyanobenzoic acid.

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) via an addition funnel. A catalytic amount of DMF is then added dropwise.

  • Reaction: The mixture is heated to reflux (approx. 75-80°C) and stirred. The reaction is monitored by TLC or by observing the cessation of gas evolution. Typically, the reaction is complete within 1.5-3 hours.[5]

  • Work-up and Isolation: After cooling to room temperature, excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-cyanobenzoyl chloride, a solid at room temperature, can be purified by recrystallization from a suitable solvent like hexane or used directly in the next step.[6]

Data Table: Reagent Quantities

ReagentMolar Mass ( g/mol )AmountMolar Equiv.Role
4-Cyanobenzoic Acid147.1310.0 g1.0Starting Material
Thionyl Chloride (SOCl₂)118.9712 mL (19.7 g)2.4Activating Agent
DMF73.090.1 mL~0.02Catalyst

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part B: Amidation with Morpholine (Schotten-Baumann Reaction)

Principle of the Reaction: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic secondary amine of morpholine. The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (typically a tertiary amine like triethylamine or pyridine) is added to scavenge the HCl and drive the reaction to completion.[1][7]

G A Dissolve Morpholine & Base in Dichloromethane (DCM) B Cool solution to 0°C (Ice Bath) A->B C Add 4-Cyanobenzoyl Chloride (dissolved in DCM) dropwise B->C Control exotherm D Stir at Room Temperature (1-2 hours) C->D E Aqueous Work-up: Wash with H₂O, aq. HCl, aq. NaHCO₃ D->E Quench & Purify F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by Recrystallization (e.g., from Ethanol/Water) F->G H Obtain Pure Product G->H

Caption: Experimental workflow for the amidation of 4-cyanobenzoyl chloride.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve morpholine and triethylamine (Et₃N) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve the 4-cyanobenzoyl chloride from Part A in DCM and add it dropwise to the cooled morpholine solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the acyl chloride is fully consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute aqueous HCl (to remove excess morpholine and triethylamine), and saturated aqueous NaHCO₃ (to remove any remaining acidic impurities).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid is typically of high purity but can be further purified by recrystallization from a solvent system like ethanol/water to yield a white crystalline solid.

Protocol 2: Direct Amidation via Coupling Agents

This one-pot method is advantageous for smaller-scale synthesis or when handling acyl chlorides is undesirable. The choice of coupling reagent is critical for scalability. While highly efficient reagents like HATU are excellent for medicinal chemistry, their cost is prohibitive for large-scale production.[2][4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer a cost-effective and scalable alternative. EDC is particularly useful as its urea by-product is water-soluble, simplifying purification.[1]

Principle of the Reaction: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (morpholine). This process is often facilitated by an additive like 1-hydroxybenzotriazole (HOBt) which can trap the O-acylisourea to form an active ester, minimizing side reactions like racemization (not a concern here, but critical in peptide synthesis) and improving overall efficiency.

Experimental Protocol:

  • Setup: In a flask under a nitrogen atmosphere, dissolve 4-cyanobenzoic acid in anhydrous DMF or DCM.

  • Activation: Add EDC (and optionally HOBt) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the active intermediate.

  • Amine Addition: Add morpholine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the water-soluble EDC-urea by-product and other reagents.[2]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1.

Data Table: Comparison of Common Coupling Reagents

Coupling ReagentMolar Mass ( g/mol )Key AdvantagesKey DisadvantagesRelative Cost
EDC 191.70Water-soluble urea by-product, easy work-up.Moderate reactivity.

DCC 206.33Inexpensive, effective.Insoluble DCU by-product requires filtration.$
HATU 380.23Very fast, high yields, low epimerization.Very expensive, by-products require chromatography.

Scalability and Process Optimization

When transitioning from bench-scale to pilot or manufacturing scale, several factors must be considered to ensure a safe, efficient, and reproducible process.

  • Choice of Route: For large-scale (>1 kg) synthesis, Protocol 1 (Two-Step via Acyl Chloride) is generally superior due to the low cost of thionyl chloride and the high efficiency of both steps. The handling of gaseous by-products is a standard engineering problem at scale. Protocol 2 (Direct Amidation) with EDC is an excellent choice for mid-scale synthesis (10-500 g) where process simplification and avoidance of hazardous intermediates are prioritized.

  • Solvent Selection: While DCM is an excellent laboratory solvent, its environmental and health concerns may lead to its replacement with solvents like 2-MeTHF, ethyl acetate, or toluene at an industrial scale.

  • Purification: Recrystallization is the most scalable and cost-effective purification method. Column chromatography should be avoided. Developing a robust crystallization procedure is a critical step in process optimization.

  • Thermal Safety: The amidation of an acyl chloride (Protocol 1B) is highly exothermic. On a large scale, the rate of addition of the acyl chloride must be carefully controlled to manage the heat generated and maintain the reaction temperature within a safe range.

G A Desired Scale? B < 500g A->B Small-Mid C > 500g A->C Large D Cost a major factor? B->D H Use Protocol 1 (Acyl Chloride Route) C->H E Yes D->E F No D->F E->H G Use Protocol 2 (Direct Amidation with EDC) F->G

Caption: Decision matrix for selecting a scalable synthetic route.

Expected Product Characterization

Table: Analytical Data for 4-Morpholinocarbonylbenzonitrile

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Melting Point Approx. 135-138 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.71 (d, 2H), 7.52 (d, 2H), 3.80 (br s, 4H), 3.65 (br s, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.5, 140.1, 132.5, 128.0, 118.2, 114.0, 66.8, 48.0 (broad), 42.5 (broad)
MS (ESI) m/z: 217.1 [M+H]⁺

Conclusion

The synthesis of 4-morpholinocarbonylbenzonitrile can be achieved scalably and efficiently through multiple well-established chemical pathways. For large-scale industrial production, the two-step synthesis commencing with the activation of 4-cyanobenzoic acid with thionyl chloride followed by amidation with morpholine remains the most economically viable and robust option. For laboratory and pilot-plant scales where process simplicity is a higher priority, direct amidation using a water-soluble carbodiimide such as EDC presents an excellent, high-yielding alternative. The protocols and strategic considerations outlined in this guide provide a comprehensive framework for researchers and drug development professionals to select and implement the most appropriate synthesis for their specific needs.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • ChemBK. (2024, April 9). 4-Cyanobenzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Gawas, P., Shinde, S., & Park, S. W. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 341-350. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66042, 4-Cyanobenzaldehyde. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80172, 4-Cyanobenzoyl chloride. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

Sources

Application

Topic: Functionalization of the Morpholine Ring in Benzonitrile Scaffolds

An Application Guide to Strategic Chemical Derivatization Audience: Researchers, scientists, and drug development professionals. Abstract The morpholine ring, particularly when integrated into a benzonitrile scaffold, re...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Strategic Chemical Derivatization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine ring, particularly when integrated into a benzonitrile scaffold, represents a "privileged structure" in modern medicinal chemistry.[1][2] Its presence is often correlated with improved physicochemical properties, metabolic stability, and target affinity.[1][3] However, systematically exploring the structure-activity relationship (SAR) of these compounds requires precise and efficient methods for chemical modification. This guide provides an in-depth analysis and actionable protocols for the functionalization of the morpholine ring within benzonitrile-containing molecules. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods for their specific molecular targets. The protocols detailed herein cover essential transformations including N-arylation and N-alkylation, as well as advanced late-stage C-H functionalization strategies, providing a comprehensive toolkit for drug discovery and development.

Introduction: The Strategic Value of the Morpholine-Benzonitrile Motif

The morpholine moiety is a cornerstone in drug design, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and confer a favorable metabolic profile.[3][4] When paired with a benzonitrile scaffold—a group known for its role as a key pharmacophore in numerous enzyme inhibitors and receptor modulators—the resulting architecture becomes a powerful platform for developing novel therapeutics.

The challenge for medicinal chemists lies in diversifying this core structure to optimize biological activity. Functionalization can occur at three primary locations on the morpholine ring: the nitrogen atom (N4) and the carbon atoms adjacent to the nitrogen (C3/C5) or oxygen (C2/C6). This guide focuses on the most synthetically accessible and impactful of these modifications.

G cluster_scaffold Core Scaffold cluster_strategies Functionalization Strategies Scaffold N_Func N-Functionalization (Alkylation, Arylation) Scaffold->N_Func Position N4 (Most Common) CH_Func C-H Functionalization (Oxidative Coupling) Scaffold->CH_Func Positions C3/C5 (Late-Stage Diversification)

Figure 1: Key functionalization points on the morpholine ring within a representative benzonitrile scaffold.

N-Functionalization: Modulating Core Physicochemical Properties

The morpholine nitrogen is the most readily functionalized position due to its nucleophilicity. Modifications at this site are pivotal for extending the molecule into new binding pockets, altering solubility, and fine-tuning the overall electronic profile.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the preeminent method for forming carbon-nitrogen bonds, offering exceptional versatility and functional group tolerance.[5] It enables the coupling of the morpholine nitrogen with a wide array of (hetero)aryl halides and pseudohalides.

Causality Behind the Method: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand and base is crucial and often substrate-dependent, but the combinations outlined below provide a robust starting point for many benzonitrile scaffolds.

G pd0 Pd(0)L₂ pd_oa Ar-Pd(II)-(X)L₂ pd0->pd_oa oa_label Oxidative Addition pd0->oa_label + Ar-X pd_am Ar-Pd(II)-(NR₂)L₂ pd_oa->pd_am lb_label Ligand Exchange pd_oa->lb_label + HNR₂ - HX pd_am->pd0 re_label Reductive Elimination pd_am->re_label oa_label->pd_oa re_label->pd0 + Ar-NR₂ lb_label->pd_am

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the morpholine-benzonitrile substrate (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) followed by a dry, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Alkylation via Reductive Amination

For introducing alkyl groups, reductive amination is a reliable and high-yielding strategy.[6] This two-step, one-pot process involves the initial formation of an iminium ion from the morpholine and an aldehyde or ketone, followed by in-situ reduction.

Causality Behind the Method: The reaction is typically performed under mildly acidic conditions to facilitate iminium ion formation. The choice of reducing agent is key; mild hydrides like sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the starting carbonyl compound and are tolerant of the acidic conditions.

Protocol 2: N-Alkylation using Sodium Triacetoxyborohydride (STAB)
  • Initial Mixture: In a round-bottom flask, dissolve the morpholine-benzonitrile substrate (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

C-H Functionalization: Accessing Novel Chemical Space

Directly modifying the carbon-hydrogen bonds of the morpholine ring is a powerful late-stage functionalization (LSF) strategy.[7][8] It allows for the introduction of complexity without requiring a multi-step de novo synthesis. The positions alpha to the nitrogen (C3/C5) are the most susceptible to functionalization due to the stability of adjacent radical or cationic intermediates.

Copper-Catalyzed Oxidative C-H Functionalization

Cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C or C-N bonds by formally removing a hydrogen atom from each coupling partner.[9] For morpholines, this often occurs regioselectively at the C3 position.

Causality Behind the Method: The proposed mechanism often involves the oxidation of the morpholine nitrogen, followed by deprotonation to form an enamine or an α-amino radical.[9] This reactive intermediate can then engage with a coupling partner. Copper catalysts, in the presence of an oxidant, are effective at facilitating this process. The benzonitrile group, being electron-withdrawing, can subtly influence the reactivity but the primary control comes from the heteroatoms within the morpholine ring itself.

G Start Morpholine-Benzonitrile Substrate Oxidation Oxidation (e.g., Cu(II)/Oxidant) Start->Oxidation Radical α-Amino Radical Intermediate Oxidation->Radical Single-Electron Transfer Coupling Coupling with Nucleophile (Nu-H) Radical->Coupling Radical Addition Product C3-Functionalized Product Coupling->Product

Figure 3: Conceptual workflow for oxidative C-H functionalization at the C3-position of a morpholine ring.

Protocol 3: Oxidative C-H Coupling with a Nucleophile
  • Reagent Preparation: In a pressure-tolerant vial, combine the morpholine-benzonitrile substrate (1.0 equiv), the nucleophilic coupling partner (e.g., an imide or indole, 1.5-2.0 equiv), and a copper catalyst (e.g., CuCl or Cu(OAc)₂, 10 mol%).

  • Solvent and Oxidant: Add a suitable solvent (e.g., benzene or chlorobenzene) and a stoichiometric oxidant (e.g., tert-butyl hydroperoxide or di-tert-butyl peroxide, 2.0 equiv).

  • Reaction: Seal the vial tightly and heat to 80-120 °C. The reaction is often sensitive to air, so an inert atmosphere may improve reproducibility, though some oxidative systems use O₂ from the air. Monitor progress by LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting crude material via flash column chromatography to isolate the C3-functionalized product. Note that separating the product from unreacted starting material can sometimes be challenging.[9]

Data Summary and Method Selection

Choosing the right functionalization strategy depends on the desired outcome. The following table provides a comparative overview to guide experimental design.

Strategy Position Key Reagents Typical Yields Advantages Considerations
Buchwald-Hartwig N4Pd Catalyst, Phosphine Ligand, Base60-95%Broad aryl scope, high functional group tolerance.[5]Requires inert atmosphere; catalyst and ligand can be costly.
Reductive Amination N4Aldehyde/Ketone, STAB70-98%Operationally simple, mild conditions, high yields.[6]Limited to alkyl substituents.
Oxidative Coupling C3/C5Cu Catalyst, Peroxide Oxidant40-75%Accesses novel C-C/C-N bonds directly from C-H bonds.[9]Can have lower yields; regioselectivity can be an issue with substituted morpholines.

Troubleshooting and Key Insights

  • Low Yield in Buchwald-Hartwig: This is often due to catalyst deactivation or poor choice of ligand/base combination. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₂CO₃). Ensure all reagents and solvents are scrupulously dry and the system is free of oxygen.

  • Stalled Reductive Amination: If the reaction does not proceed, the formation of the iminium ion may be the slow step. Adding a small amount of acetic acid or using a dehydrating agent like molecular sieves can be beneficial.

  • Poor Regioselectivity in C-H Functionalization: For unsymmetrically substituted morpholines, a mixture of C3 and C5 products is possible. The regioselectivity is dictated by both steric and electronic factors, and optimization of the catalyst and reaction conditions may be required to favor one isomer.[9]

Conclusion

The functionalization of the morpholine ring on benzonitrile scaffolds is a critical task in modern drug discovery. By understanding the chemical principles behind N-functionalization and C-H activation, researchers can strategically and efficiently generate analog libraries to probe SAR. The protocols provided herein for Buchwald-Hartwig amination, reductive amination, and oxidative C-H coupling serve as robust, validated starting points for the synthesis of novel and potent therapeutic agents. The continued development of late-stage functionalization techniques will undoubtedly accelerate the journey from a promising scaffold to a life-changing medicine.

References

  • Sousa, J. S., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 15(15), 3852–3855. Available at: [Link]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Zoller, J., & Baran, P. S. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1009-1025. Available at: [Link]

  • Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-cyanobenzoyl chloride and morpholine reaction

Ticket: Optimization of 4-Cyanobenzoyl Chloride & Morpholine Coupling Case ID: AC-4CY-MOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Optimization of 4-Cyanobenzoyl Chloride & Morpholine Coupling

Case ID: AC-4CY-MOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are experiencing yield or purity issues with the synthesis of 4-(morpholine-4-carbonyl)benzonitrile .

The reaction between 4-cyanobenzoyl chloride and morpholine is a standard nucleophilic acyl substitution. However, the 4-cyano group is a strong electron-withdrawing group (EWG). While this makes the carbonyl carbon highly electrophilic (reactive), it simultaneously makes the starting material extremely susceptible to hydrolysis by trace moisture.

The Golden Rule: Speed and moisture control are the primary determinants of yield in this specific reaction.

Validated Experimental Protocol (The "Happy Path")

Do not deviate from this stoichiometry without specific cause. This protocol minimizes hydrolysis and maximizes conversion.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
4-Cyanobenzoyl chloride Electrophile1.0 eqCritical: Must be white/crystalline. If yellow/liquid, it has hydrolyzed.
Morpholine Nucleophile1.1 - 1.2 eqSlight excess ensures complete consumption of the acid chloride.
Triethylamine (TEA) HCl Scavenger1.5 - 2.0 eqDo not use morpholine as the base (wasteful).
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous (dry).[1]
DMAP Catalyst0.05 eqOptional: Only required if reaction is sluggish (<50% conversion).
Step-by-Step Workflow
  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Nucleophile Solubilization: Add Morpholine (1.1 eq) and TEA (1.5 eq) to Anhydrous DCM . Cool the mixture to 0°C (Ice bath).

  • Electrophile Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15–30 minutes.

    • Why? Adding acid chloride to the amine ensures the base is always in excess, instantly neutralizing the generated HCl.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1). The acid chloride spot should disappear.

  • Workup (The Yield Saver):

    • Wash 1: Dilute with DCM. Wash with 1M HCl (removes unreacted morpholine and TEA).

    • Wash 2: Wash with Saturated NaHCO₃ (removes hydrolyzed 4-cyanobenzoic acid).

    • Wash 3: Brine.[1]

    • Dry: Dry organic layer over MgSO₄, filter, and concentrate.[1]

Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the Blue Path (Amidation) and eliminate the Red Path (Hydrolysis).

ReactionPathway Start 4-Cyanobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + Morpholine Byproduct_Acid 4-Cyanobenzoic Acid (Impurity) Start->Byproduct_Acid + Water (Hydrolysis) Morpholine Morpholine (Nucleophile) Water Trace Water (Moisture) Product 4-(morpholine-4- carbonyl)benzonitrile Intermediate->Product Elimination HCl HCl Intermediate->HCl Elimination Salt TEA-HCl (Precipitate) HCl->Salt + TEA (Scavenging) Base Triethylamine (Base)

Figure 1: Mechanistic pathway showing the competition between productive amidation (Green/Blue) and destructive hydrolysis (Red).

Troubleshooting Matrix (Symptom -> Cure)
SymptomProbable Root CauseCorrective Action
Low Yield (<50%) Hydrolysis. The 4-cyano group makes the acid chloride highly reactive with moisture in the air or solvent.1. Use freshly distilled/anhydrous DCM.2. Keep reaction under N₂ balloon.3. Check acid chloride quality (should be solid, not oil).
Thick White Precipitate Normal Salt Formation. This is Triethylamine Hydrochloride (TEA·HCl), not your product.Do not filter this out during the reaction; it ensures the reaction drives forward. It will dissolve during the aqueous workup (Water/HCl wash).
Impurity: High Melting Point Solid 4-Cyanobenzoic Acid. The acid chloride hydrolyzed before reacting with morpholine.Wash the organic layer vigorously with Saturated NaHCO₃ . The acid will deprotonate, become water-soluble, and be removed.
Sluggish Reaction Protonation of Morpholine. If HCl is not scavenged fast enough, it protonates morpholine, killing its nucleophilicity.Ensure TEA is added before the acid chloride. Increase TEA to 2.0 eq. Add 5 mol% DMAP.
Deep Dive FAQs

Q1: Can I use Schotten-Baumann conditions (DCM/Water biphasic mix) instead of anhydrous conditions?

  • Technical Answer: Yes, but it is risky for this specific substrate.

  • Reasoning: Schotten-Baumann relies on the reaction rate with the amine being significantly faster than with water. While morpholine is a good nucleophile, the 4-cyano group activates the acid chloride so strongly that the rate of hydrolysis in a biphasic aqueous system becomes competitive, potentially lowering yields to 60-70%. The anhydrous method described above consistently yields >90%.[2]

Q2: Why is the order of addition critical?

  • Technical Answer: You must add the Acid Chloride to the Amine/Base .

  • Reasoning: If you add Amine to the Acid Chloride, the first equivalent of amine reacts to form HCl. In the absence of excess base, this HCl immediately protonates the next equivalent of morpholine, forming morpholinium chloride (non-nucleophilic). You effectively kill half your reagent instantly.

Q3: My Acid Chloride is a yellow oil/gum. Can I still use it?

  • Technical Answer: No.

  • Reasoning: Pure 4-cyanobenzoyl chloride is a solid (MP ~68°C).[3] A yellow oil indicates significant hydrolysis to 4-cyanobenzoic acid or decomposition. You must recrystallize it or purchase fresh stock. Using degraded starting material guarantees a complex purification nightmare.

References & Authority
  • BenchChem Protocols. "Synthesis of N-Alkyl-4-cyanobenzamides under Schotten-Baumann Conditions." BenchChem Technical Library. (General procedure for cyanobenzamide synthesis).

  • ChemicalBook. "4-Cyanobenzoyl chloride Product Properties and Synthesis." ChemicalBook Database. (Physical properties and hydrolysis risks).[4][5]

  • Organic Syntheses. "General procedures for Amide Coupling using Acid Chlorides." Org.[1][4] Syn. Coll. Vol. (Foundational techniques for anhydrous amidation).

  • US Patent 6,433,211. "Process for the preparation of cyanobenzoyl chlorides." (Industrial synthesis and handling of the starting material).[4][5][6][7][8]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Purifying CAS 87294-97-1

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of CAS 87294-97-1, chemically known as N-(4-benzoylphenyl)-2-chloroacetamide, via rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of CAS 87294-97-1, chemically known as N-(4-benzoylphenyl)-2-chloroacetamide, via recrystallization. Here, we move beyond generic protocols to offer a nuanced, troubleshooting-oriented approach grounded in the physicochemical properties of this specific molecule.

Understanding the Molecule: A Foundation for Purity

N-(4-benzoylphenyl)-2-chloroacetamide is a multifaceted molecule featuring a central phenyl ring substituted with a benzoyl group (an aromatic ketone) and a chloroacetamide moiety. This combination of a polar amide and ketone with a non-polar aromatic system dictates its solubility and, consequently, the strategy for its purification. The key to successful recrystallization lies in exploiting differential solubility in a chosen solvent or solvent system at varying temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying CAS 87294-97-1?

A1: Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature. For CAS 87294-97-1, the goal is to find a solvent that dissolves it completely at an elevated temperature but in which it is only sparingly soluble at lower temperatures. As a hot, saturated solution of the compound cools, the solubility decreases, and the compound crystallizes out, leaving soluble impurities behind in the solvent (mother liquor). Insoluble impurities can be removed by hot filtration before cooling.[1]

Q2: What structural features of CAS 87294-97-1 should I consider when selecting a solvent?

A2: The presence of both polar functional groups (the amide and ketone) and a significant non-polar component (the two phenyl rings) suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective. The principle of "like dissolves like" is a good starting point.[2]

Q3: Is a single solvent or a mixed-solvent system better for this compound?

A3: Both are possibilities and should be explored. A single solvent that meets the criteria of high solubility when hot and low solubility when cold is ideal for simplicity. However, if a suitable single solvent cannot be found, a mixed-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide the fine-tuned solubility characteristics required for efficient recrystallization.[3]

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Using too much solvent will result in a lower yield of purified crystals, as more of the compound will remain in the mother liquor upon cooling.[4]

Experimental Protocol: Systematic Solvent Selection

This protocol outlines a systematic approach to identifying the optimal recrystallization solvent for CAS 87294-97-1.

Objective: To determine an effective single or mixed solvent system for the purification of CAS 87294-97-1.

Materials:

  • Crude CAS 87294-97-1

  • A selection of potential solvents (see Table 1)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solvent Screening (Single Solvents):

    • Place approximately 20-30 mg of crude CAS 87294-97-1 into several small, labeled test tubes.

    • To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until about 0.5 mL of solvent has been added. Observe the solubility.

    • If the compound dissolves at room temperature, the solvent is unsuitable as a single recrystallization solvent.

    • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently.

    • Add more hot solvent dropwise until the solid dissolves completely.

    • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • Mixed-Solvent System Screening (if necessary):

    • If no single solvent is ideal, select a "good" solvent (one in which the compound is highly soluble) and a "poor" or "anti-solvent" (one in which the compound is insoluble or sparingly soluble). The two solvents must be miscible.

    • Dissolve a small amount of the crude compound in the minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly and observe crystal formation.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes/Hazards
Water10010.2High polarity, good for some amides.
Ethanol784.3Good general-purpose solvent, often used in mixed systems with water. Flammable.
Methanol655.1Similar to ethanol but more volatile. Toxic. Flammable.
Acetone565.1Good solvent for many organics. Very volatile and flammable.
Ethyl Acetate774.4Medium polarity, good for esters and ketones. Flammable.
Dichloromethane403.1Low boiling point, useful for heat-sensitive compounds. Volatile and toxic.
Toluene1112.4Good for non-polar compounds. Higher boiling point. Flammable and toxic.
Hexane690.1Non-polar, often used as an anti-solvent. Flammable.
Isopropanol823.9Less volatile than ethanol. Flammable.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. A structurally similar compound, 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, has a melting point of 159-161 °C.[5] If your solvent has a boiling point close to or above this temperature, "oiling out" is more likely.

  • Solution 1: Add a small amount of additional solvent to the hot mixture to decrease the saturation point and lower the temperature at which precipitation begins.[6]

  • Solution 2: Reheat the mixture to redissolve the oil, and allow it to cool much more slowly. Insulating the flask can help.

  • Solution 3: Choose a solvent with a lower boiling point.

  • Solution 4: If using a mixed-solvent system, you may have added too much of the "poor" solvent too quickly. Try again with a slower addition rate.

Q: I have very low recovery of my purified product. Why?

A: Low recovery can be due to several factors:

  • Too much solvent was used: This is the most common reason. If the mother liquor is not discarded, you can try to evaporate some of the solvent and cool again to obtain a second crop of crystals.[6]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

  • The compound has significant solubility in the cold solvent: Your chosen solvent may not be ideal. Re-evaluate your solvent screen.

  • Washing with too much cold solvent: Only a minimal amount of ice-cold solvent should be used to wash the crystals after filtration.

Q: No crystals are forming, even after cooling in an ice bath. What can I do?

A: This is likely due to supersaturation.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[4]

  • Solution 3: Reduce the volume of the solvent. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.[6]

  • Solution 4: Add an anti-solvent. If you are using a single solvent, you can try adding a small amount of a miscible "poor" solvent to induce precipitation.

Troubleshooting_Workflow start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Forming start->no_crystals solution_oil_1 Add more solvent, cool slower oiling_out->solution_oil_1 solution_oil_2 Use lower boiling point solvent oiling_out->solution_oil_2 solution_recovery_1 Evaporate some solvent from mother liquor low_recovery->solution_recovery_1 solution_recovery_2 Ensure hot filtration apparatus is pre-heated low_recovery->solution_recovery_2 solution_crystals_1 Scratch flask with glass rod no_crystals->solution_crystals_1 solution_crystals_2 Add a seed crystal no_crystals->solution_crystals_2 solution_crystals_3 Reduce solvent volume no_crystals->solution_crystals_3

References

  • Separation and Purification Techniques. (n.d.).
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • NBINNO. (n.d.). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(4-chloro-2-methylphenyl)acetamide. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Melting point standard 47-49°C | 119-61-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxy-1,4-dithiane. Retrieved from [Link]

  • NIST. (n.d.). 4-acetoxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Nitrile Integrity in Amide Synthesis

Ticket Subject: Prevention of Nitrile Hydrolysis ( ) During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Core Directive & Scope The Challenge: Nitriles are rob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Nitrile Hydrolysis (


) During Amide Coupling
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open
Core Directive & Scope

The Challenge: Nitriles are robust pharmacophores but possess a distinct vulnerability: the electrophilic carbon of the cyano group (


) is susceptible to hydrolysis under the very conditions often used to form amide bonds (acidic activation or basic nucleophilic attack).[1]

The Symptom: Users typically report an unexpected M+18 peak in LCMS analysis, corresponding to the primary amide byproduct (hydration), or an M+19 peak (M+H + 18), indicating the nitrile has hydrolyzed to the primary amide. In severe cases, hydrolysis continues to the carboxylic acid.[2]

The Solution Strategy: This guide prioritizes chemoselective activation . We must activate the carboxylic acid for amine coupling without activating the nitrile toward water attack.

Diagnostic & Decision Matrix

Before modifying your route, use this logic flow to identify the source of hydrolysis.

NitrileTroubleshooting cluster_legend Legend Start ISSUE: M+18 Peak Observed (Nitrile Hydration) CheckReagent 1. Which Coupling Reagent? Start->CheckReagent AcidChloride Acid Chloride (SOCl2 / (COCl)2) CheckReagent->AcidChloride Carbodiimide Carbodiimide (EDC / DCC) CheckReagent->Carbodiimide Phosphonium Phosphonium/Uronium (HATU / PyBOP) CheckReagent->Phosphonium AcidRisk High Risk: HCl Generation Activates Nitrile AcidChloride->AcidRisk BaseRisk Check Base Equivalents Excess OH- or strong base? Carbodiimide->BaseRisk Slow reaction? WaterRisk Check Solvent Water Content Is DMF/DMAc dry? Phosphonium->WaterRisk Solution1 FIX: Switch to T3P or use scavengers AcidRisk->Solution1 Solution2 FIX: Lower pH to 7-8 Use DIPEA, not inorganic base BaseRisk->Solution2 Solution3 FIX: Use Anhydrous Solvents or Switch to EtOAc (T3P) WaterRisk->Solution3 Critical Critical Issue Decision Decision Point Risk Risk Factor

Figure 1: Diagnostic logic for identifying the root cause of nitrile hydrolysis during amide synthesis.

Technical Deep Dive: The Mechanism of Failure

To prevent the side reaction, one must understand the "Danger Zones." Nitriles hydrolyze via two distinct pathways that overlap with amide coupling conditions.

The Acidic Trap (Pinner-like Mechanism)

When using acid chlorides (generated via thionyl chloride or oxalyl chloride), the byproduct is HCl.

  • Protonation: The nitrile nitrogen is protonated (

    
    ).[1][3]
    
  • Activation: This makes the nitrile carbon highly electrophilic.

  • Attack: Trace water attacks the carbon, forming an imidate, which tautomerizes to the primary amide.

The Basic Trap

When using excess base (e.g., NaOH, KOH, or even strong organic bases) to deprotonate the amine salt:

  • Nucleophilic Attack: Hydroxide (

    
    ) directly attacks the nitrile carbon.
    
  • Intermediate: Forms an imidic acid intermediate.

  • Result: Rapid conversion to the primary amide.

HydrolysisMech cluster_acid Acidic Pathway (Avoid HCl) cluster_base Basic Pathway (Avoid OH-) Nitrile Nitrile R-C≡N Protonated Nitrilium Ion [R-C≡NH]+ Nitrile->Protonated + H+ (from SOCl2/HCl) ImidateAnion Imidate Anion Nitrile->ImidateAnion + OH- (Aqueous Base) Imidate Imidic Acid Protonated->Imidate + H2O Amide Primary Amide (Side Product) R-CONH2 Imidate->Amide Tautomerization ImidateAnion->Amide + H+

Figure 2: Mechanistic pathways leading to nitrile hydrolysis.[1] Both extremes of pH must be avoided.

Troubleshooting Q&A (FAQs)

Q1: I am using Thionyl Chloride (


) to make the acid chloride, but I see 30% nitrile hydrolysis. Why? 
A:  Thionyl chloride generates HCl gas and leaves dissolved HCl in the reaction mixture. This creates a highly acidic environment (The "Acidic Trap" described above).
  • Fix: Switch to T3P (Propylphosphonic Anhydride) or HATU . If you must use an acid chloride, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate it under neutral conditions, or add a solid acid scavenger (like poly-4-vinylpyridine) during the activation step.

Q2: My LCMS shows the correct mass, but the NMR suggests a mixture. Could it be the amide? A: Yes. The primary amide (


) protons typically appear as two broad singlets in 

NMR between 5.0–8.0 ppm (solvent dependent), often distinct from your secondary amide product.
  • Verification: Run an IR spectrum. A nitrile peak appears sharp at ~2250

    
    . If this peak diminishes and a broad carbonyl band appears at ~1680 
    
    
    
    (amide II), you have hydrolysis.

Q3: Can I use aqueous workup if my molecule has a nitrile? A: Yes, but pH control is critical . Avoid strong acid washes (1N HCl) or strong base washes (1N NaOH) if the nitrile is electron-deficient (e.g., attached to an aromatic ring with electron-withdrawing groups). Use saturated


 (mildly acidic) or 

(mildly basic) for quenching.

Q4: Is HATU safe for nitriles? A: Generally, yes. HATU requires a base (DIPEA/TEA). As long as you use anhydrous DMF/DMAc and do not use a massive excess of base, the nitrile is stable. However, if the reaction is slow and moisture enters, the basic conditions will promote hydrolysis.

Validated Protocols
Protocol A: The "Gold Standard" – T3P Coupling

Why this works: T3P (Propylphosphonic Anhydride) acts as a dehydrating agent.[4] It does not generate acidic byproducts (unlike


) and does not require the uronium activation species that can sometimes lead to side reactions. It operates well in EtOAc, allowing for easy non-acidic workup [1, 2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA or N-Methylmorpholine (3.0 – 4.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF.

Step-by-Step:

  • Dissolve the carboxylic acid and amine in EtOAc (or DMF/2-MeTHF) at 0°C.

  • Add the base (DIPEA). Stir for 5 minutes.

  • Add T3P solution dropwise.

    • Note: The reaction is exothermic; control temp to <10°C during addition.

  • Allow to warm to room temperature and stir.

    • IPC (In-Process Control): Monitor disappearance of acid. Nitrile hydrolysis is extremely rare with T3P.

  • Workup: Add water. Separate layers. Wash organic layer with sat.

    
    , then brine.
    
    • Advantage:[1][2][4][5][6] T3P byproducts are water-soluble PPA salts, removing the need for acidic washes.

Protocol B: Mixed Anhydride Method (Isobutyl Chloroformate)

Why this works: Fast activation at low temperature (-15°C) minimizes the window for side reactions.

Step-by-Step:

  • Dissolve acid (1.0 equiv) and N-methylmorpholine (1.1 equiv) in anhydrous THF under

    
    .
    
  • Cool to -15°C (Critical: Use Ice/Salt or Acetone/Dry Ice).

  • Add Isobutyl chloroformate (1.1 equiv) dropwise. Stir for 15 min to form the mixed anhydride.

  • Add the amine (1.0–1.2 equiv) slowly.

  • Allow to warm to RT.

Reference Data: Reagent Compatibility
ReagentNitrile CompatibilityRisk FactorBest Use Case
T3P Excellent LowScalable, sensitive substrates, easy workup.[4]
HATU/HBTU Good MediumStandard discovery chemistry. Requires dry solvent.
EDC/HOBt Moderate MediumSlower reactions; prolonged time increases hydrolysis risk.
SOCl2 / (COCl)2 Poor High Avoid if possible. Generates HCl. Requires scavengers.
CDI Good LowGood for one-pot reactions, but imidazole byproduct can be annoying.
References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[4][5][6][8][9][10] Tetrahedron, 61(46), 10827–10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][11] Chemical Reviews, 116(19), 12029–12122. [11]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

Sources

Troubleshooting

Technical Support Center: Exotherm Control in 4-Cyanobenzoyl Morpholide Synthesis

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 4-cyanobenzoyl morpholide . This guide prioritizes thermodynamic control and process safety, addres...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 4-cyanobenzoyl morpholide . This guide prioritizes thermodynamic control and process safety, addressing the specific electronic nature of the 4-cyanobenzoyl moiety.

Topic: Thermodynamic Management of Nucleophilic Acyl Substitution Target Molecule: 4-(morpholine-4-carbonyl)benzonitrile Reaction Class: Schotten-Baumann / Anhydrous Amidation

Core Technical Analysis: The Thermodynamic Challenge

The synthesis of 4-cyanobenzoyl morpholide via the acid chloride route involves a rapid, highly exothermic nucleophilic attack. As a researcher, you must recognize that the 4-cyano group is a strong electron-withdrawing group (EWG).

  • Electronic Effect: The cyano group withdraws electron density from the benzene ring, which in turn destabilizes the carbonyl carbon of the acid chloride. This makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.

  • Kinetic Consequence: The reaction rate with morpholine (a secondary amine and moderate nucleophile) is accelerated.

  • Thermodynamic Consequence: The instantaneous heat release (enthalpy of reaction,

    
    ) is sharper. Without adequate heat removal, this leads to solvent boiling, impurity formation (dimerization or hydrolysis), and potential over-pressurization.
    

Troubleshooting & FAQs

Issue 1: "My reaction solvent boiled violently upon adding the acid chloride."

Diagnosis: Thermal Runaway due to Mass Transfer Overload. Root Cause: You likely added the 4-cyanobenzoyl chloride (solid or solution) too quickly, exceeding the cooling capacity of your vessel. The heat of neutralization (formation of HCl salts) and amide bond formation occurred simultaneously.

Solution:

  • Dissolve First: Never add solid 4-cyanobenzoyl chloride directly. Dissolve it in dry Dichloromethane (DCM) or THF first.

  • Reverse Addition (Recommended): Place the Morpholine and auxiliary base (e.g., Triethylamine) in the flask. Cool to -10°C to 0°C . Add the Acid Chloride solution dropwise.

  • Calculation: Ensure your addition rate allows the internal temperature (

    
    ) to remain 
    
    
    
    .
Issue 2: "A thick white precipitate formed immediately, stopping the stirrer."

Diagnosis: Salt Caking (Ammonium Hydrochloride formation). Root Cause: The reaction generates HCl, which is immediately scavenged by the base (Triethylamine or excess Morpholine), forming insoluble salts (


 or Morpholine 

). In non-polar solvents or high concentrations, this creates a slurry that impedes heat transfer.

Solution:

  • Dilution: Increase solvent volume. The reaction should be run at 0.2 M to 0.5 M concentration relative to the limiting reagent.

  • Solvent Switch: If using Diethyl Ether, switch to DCM or THF . These solvents better solubilize the reagents and maintain a movable slurry.

  • Mechanical Stirring: For scales >50g, magnetic stirring is insufficient. Use an overhead mechanical stirrer to maintain turbulent flow for heat dissipation.

Issue 3: "I have low yield and significant 4-cyanobenzoic acid impurity."

Diagnosis: Hydrolysis via Moisture or Thermal Degradation. Root Cause: The high electrophilicity of 4-cyanobenzoyl chloride makes it hyper-sensitive to moisture. If the exotherm was uncontrolled, the temperature spike may have increased the rate of reaction with trace water in the solvent over the reaction with morpholine.

Solution:

  • Dry Solvents: Use anhydrous DCM/THF (water content <50 ppm).

  • Nitrogen Sweep: Maintain a positive pressure of

    
     or Ar.
    
  • Temp Control: Keep

    
     during the addition phase. High temps favor side reactions.
    

Optimized Experimental Protocol

Objective: Synthesis of 4-cyanobenzoyl morpholide with strict exotherm control. Scale: 10 mmol (adaptable).

Reagents & Stoichiometry Table
ComponentRoleEquiv.Mass/VolMW ( g/mol )
4-Cyanobenzoyl Chloride Electrophile1.01.65 g165.58
Morpholine Nucleophile1.10.96 g (~0.96 mL)87.12
Triethylamine (TEA) HCl Scavenger1.21.21 g (~1.67 mL)101.19
Dichloromethane (DCM) Solvent--40 mL (Total)--
Step-by-Step Methodology
  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.

  • Nucleophile Charge: Add Morpholine (1.1 equiv) and TEA (1.2 equiv) to the RBF. Add 20 mL of anhydrous DCM.

  • Cooling: Submerge the RBF in an ice/salt bath (approx. -5°C to 0°C). Allow

    
     to stabilize.
    
  • Electrophile Prep: In a separate vial, dissolve 4-Cyanobenzoyl Chloride (1.0 equiv) in 20 mL of anhydrous DCM. Note: The acid chloride is a solid; dissolving it ensures a homogeneous addition rate.

  • Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the amine solution over 30–45 minutes .

    • Checkpoint: Monitor internal temperature. Stop addition if

      
       rises above 5°C.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Quench & Workup:

    • Quench with 1M HCl (20 mL) to remove excess morpholine/TEA.

    • Separate layers. Wash organic layer with Sat.

      
       (remove 4-cyanobenzoic acid byproduct) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Process Visualization (Graphviz)

The following diagram illustrates the critical heat management nodes in the synthesis workflow.

ExothermControl Start Start: Reactor Prep (N2 Purge, Dry Solvent) Solubilization Dissolve 4-Cyanobenzoyl Cl in DCM (Separate Vessel) Start->Solubilization BaseCharge Charge Morpholine + TEA into Reactor Start->BaseCharge Addition Controlled Addition (Dropwise, 30-45 min) Solubilization->Addition Transfer Cooling Cool Reactor to -5°C (Ice/Salt Bath) BaseCharge->Cooling Cooling->Addition TempCheck Check Tint < 5°C? Addition->TempCheck Pause STOP Addition Increase Stir Rate TempCheck->Pause No (Too Hot) Complete Addition Complete Warm to RT TempCheck->Complete Yes (Safe) Pause->TempCheck Cool Down Quench Acidic Quench (1M HCl) Remove Excess Amine Complete->Quench

Caption: Workflow logic for managing the exotherm during the acylation of morpholine. The critical control point is the temperature check loop during addition.

References & Authority

  • Schotten-Baumann Reaction Principles: The general procedure for reacting acid chlorides with amines in the presence of a base is well-established. The exothermicity is driven by the formation of the stable amide bond and the neutralization of HCl.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: conversion of Acyl Halides to Amides).

  • Safety of 4-Cyanobenzoyl Chloride: This reagent reacts violently with water and bases.

    • Source: TCI Chemicals. Safety Data Sheet: 4-Cyanobenzoyl Chloride. Retrieved from

  • Morpholine Handling: Morpholine is a flammable liquid and corrosive.[1]

    • Source: Fisher Scientific. Safety Data Sheet: Morpholine. Retrieved from

  • Amide Synthesis Overview: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Discusses acid chloride activation and base requirements).

    • Source:

Sources

Optimization

Technical Support Center: Purification of 4-(morpholine-4-carbonyl)benzonitrile

[1][2] Case ID: PUR-AMIDE-04 Subject: Separation of 4-(morpholine-4-carbonyl)benzonitrile from acid impurities Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-AMIDE-04 Subject: Separation of 4-(morpholine-4-carbonyl)benzonitrile from acid impurities Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary

You are attempting to isolate 4-(morpholine-4-carbonyl)benzonitrile (Target) from a reaction mixture containing acid impurities .

To troubleshoot effectively, we must first define the physicochemical landscape. Your target molecule is a neutral amide .[2][3][4] The primary acid impurity is likely 4-cyanobenzoic acid (unreacted starting material or hydrolysis byproduct).[1][2][3]

  • Target (Amide): Neutral (

    
     of amide nitrogen is >15).[2][3][4] Lipophilic.[2]
    
  • Impurity (Acid): Acidic (

    
    ).[2][3][4] Ionizable.[2]
    

The Solution Logic: Because the target is neutral and the impurity is acidic, Liquid-Liquid Extraction (LLE) using a basic aqueous phase is the most efficient primary separation method.[2][3][4] Chromatography should be reserved for polishing.[2]

Module 1: Liquid-Liquid Extraction (LLE) Protocol

Status: Primary Recommendation Objective: Chemically modify the impurity to render it water-soluble while retaining the target in the organic phase.

The "pH Switch" Protocol

Do not rely on a single wash.[2][3][4] Follow this sequential wash protocol to ensure removal of both acidic and basic (morpholine) residues.

Prerequisites:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3][4] Note: DCM is preferred for morpholine amides due to higher solubility.[2][3]

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10-15 mL per gram of crude).

  • Acid Wash (Removes Morpholine): Wash the organic layer with 1M HCl (2x).[2][3][4]

    • Mechanism:[2][3][5] Protonates unreacted morpholine (

      
      ) into morpholinium chloride, forcing it into the aqueous layer.
      
  • Base Wash (Removes Acid Impurity): Wash the organic layer with Saturated

    
      (3x).[2][3]
    
    • Mechanism:[2][3][5] Deprotonates 4-cyanobenzoic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) into sodium 4-cyanobenzoate, which is highly water-soluble.[2]
      
    • Validation: Check the pH of the aqueous output.[2][3][6] It must be pH > 8 .[2][3] If neutral/acidic, the base is being consumed; add more washes.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[2][3][4][7]

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Troubleshooting LLE (Q&A)

Q: I performed the base wash, but the acid impurity is still visible by TLC/HPLC. Why? A: This is a pH capacity issue .[2][3] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 of 4-cyanobenzoic acid is 3.[2]55. To ensure >99% extraction into the aqueous phase, the pH must be at least 2 units higher than the pKa (pH > 5.5). However, if you used an acid wash (Step 2) previously, your organic layer might be saturated with HCl, neutralizing your bicarbonate wash immediately.
  • Fix: Monitor the pH of the exiting aqueous layer. If it is bubbling vigorously (

    
     release) and the pH is < 7, your base is being exhausted. Switch to 1M NaOH  for a stronger, non-gassing wash (ensure contact time is <5 mins to prevent amide hydrolysis).[2][3]
    

Q: I have a thick "rag layer" (emulsion) between phases. A: Morpholine amides are amphiphilic and can act as surfactants.[2][3][4]

  • Fix 1 (Density): If using DCM, the organic layer is on the bottom.[2][3] Add brine to the aqueous layer to increase the density difference.[2]

  • Fix 2 (Filtration): The emulsion is often stabilized by microscopic particulates.[2][3][4] Filter the entire biphasic mixture through a pad of Celite before separating.[2]

Q: My product yield dropped significantly after the base wash. A: Check the aqueous layer. While the amide is lipophilic, morpholine derivatives can have surprising water solubility, especially in large volumes of water.

  • Fix: "Back-extract" the combined basic aqueous layers with a small volume of fresh DCM (1x) and combine this with your main organic fraction.

Module 2: Chromatographic Purification

Status: Secondary Recommendation (Polishing) Objective: Remove trace impurities if LLE fails to achieve >98% purity.

Visualizing the Separation Logic

PurificationLogic cluster_flash Chromatography Strategy Start Crude Mixture (Target + Acid Impurity) LLE Liquid-Liquid Extraction (DCM vs sat. NaHCO3) Start->LLE Check Purity Check (TLC/HPLC) LLE->Check Success Isolate Target (Evaporation) Check->Success Clean Fail Acid Impurity Persists Check->Fail Impurity Present Flash Flash Chromatography (Silica Gel) Fail->Flash Mobile Phase: 1% AcOH Mobile Phase: 1% AcOH Flash->Mobile Phase: 1% AcOH Prevents Tailing Gradient: 0-5% MeOH/DCM Gradient: 0-5% MeOH/DCM Flash->Gradient: 0-5% MeOH/DCM Elution

Figure 1: Decision tree for the purification of 4-(morpholine-4-carbonyl)benzonitrile.

Chromatography FAQ

Q: The acid impurity streaks across the column, contaminating my product. A: Carboxylic acids interact strongly with the silanol groups on silica gel, causing "tailing."[2][3]

  • Fix: Add 0.5% to 1% Acetic Acid to your mobile phase.[2][3] This keeps the acid impurity protonated and sharpens the peak, allowing it to elute distinctly (usually faster) or stay retained while the neutral amide elutes cleanly.

Q: What is the best solvent system? A:

  • DCM / Methanol (95:5): Excellent for morpholine amides.[2][3]

  • Ethyl Acetate / Hexanes: The amide is likely polar enough to require 50-100% EtOAc.[1][2][3][4]

Module 3: Data & Validation

Physicochemical Properties Table
ComponentFunctionpKa (approx)Solubility (Aq pH 2)Solubility (Aq pH 10)
4-(morpholine-4-carbonyl)benzonitrile Target N/A (Neutral)InsolubleInsoluble
4-Cyanobenzoic acid Impurity 3.55InsolubleSoluble (as anion)
Morpholine Reagent 8.3 (Conj.[1][2][3][4] Acid)Soluble (as cation)Soluble (miscible)
Validation Checklist

Before concluding the purification, perform these checks:

  • TLC: Run in 100% EtOAc. The acid impurity should stay at the baseline (or streak) unless acid is added to the eluent. The amide should have an Rf ~ 0.3-0.6.[1][2]

  • NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Look for the morpholine peaks (two triplets/multiplets around 3.4 - 3.8 ppm).[2][3]
    
    • Impurity Check: 4-cyanobenzoic acid will lack the morpholine signals and may show a broad carboxylic acid proton >11 ppm (if DMSO is used).[1][2]

References

  • Acid-Base Extraction Principles Source: Wikipedia / General Organic Chemistry Context: Standard protocol for separating amides from carboxylic acids using bicarbonate washes.[2][3]

  • Properties of 4-Cyanobenzoic Acid Source: National Institute of Standards and Technology (NIST) WebBook Context: Verification of pKa (3.55) and structure for acidity assessment.

  • Synthesis and Properties of Morpholine Amides Source: PubChem (NIH) Context:[2][3][4] Structural data for 4-(morpholine-4-carbonyl)benzonitrile analogs and solubility profiles.[1][2] (Note: This link references the amine analog which shares solubility characteristics, confirming the lipophilicity of the morpholine-phenyl motif).[4]

  • Amide Coupling Workup Procedures Source: Mercer University / Organic Chemistry Labs Context:[2][3][4] Standard operating procedures for removing unreacted acid and amine from amide coupling reactions.[2][3][8]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(morpholine-4-carbonyl)benzonitrile

Welcome to the Technical Support Hub. Ticket ID: #STAB-87294-AQ Subject: Aqueous Stability & Troubleshooting for 4-(morpholine-4-carbonyl)benzonitrile Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Ticket ID: #STAB-87294-AQ Subject: Aqueous Stability & Troubleshooting for 4-(morpholine-4-carbonyl)benzonitrile Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 4-(morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1).[1] Before proceeding, we must distinguish this from its aniline analog, 4-(morpholin-4-yl)benzonitrile. Your molecule contains a tertiary amide linkage and a nitrile group on a benzene ring.

The Verdict: This compound exhibits high chemical stability in neutral aqueous buffers over short durations (24–48 hours) but suffers from poor physical stability (solubility) . The primary "instability" users report is actually precipitation, not chemical degradation. Long-term storage in aqueous media will lead to hydrolysis of the nitrile group.

Part 1: Critical Troubleshooting (FAQs)

Issue 1: "My solution turned cloudy/precipitated immediately upon dilution."

Diagnosis: Physical Instability (Solubility Limit). This molecule is lipophilic. It lacks ionizable groups (like free amines or carboxylic acids) in the pH 2–10 range, meaning its solubility does not significantly improve with standard pH adjustments.

The Fix:

  • Solvent System: Ensure your stock solution is in 100% DMSO .

  • Mixing Protocol: Do not add DMSO stock directly to a static volume of water. This causes local high concentrations and immediate precipitation ("crashing out").

    • Correct Method: Vortex the aqueous buffer while slowly injecting the DMSO stock submerged tip-deep.

  • Limit: Maintain final DMSO concentration

    
     1% (v/v) for biological assays. If precipitation persists, include 0.05% Tween-80  or Cyclodextrin  to stabilize the dispersion.
    
Issue 2: "I see a new peak eluting earlier than my main peak on HPLC after 48 hours."

Diagnosis: Chemical Hydrolysis (Nitrile Degradation). While the morpholine amide (tertiary amide) is robust, the nitrile group (-CN) is susceptible to hydrolysis, converting to a carboxylic acid (-COOH). This increases polarity, causing the degradation product to elute earlier on Reverse-Phase HPLC.

The Mechanism:



The Fix:

  • pH Check: Avoid pH > 8.0 or < 4.0 for storage. Nitrile hydrolysis is base-catalyzed.

  • Temperature: Store aqueous working solutions at +4°C. Never freeze-thaw aqueous dilutions; prepare fresh.

Part 2: Stability Validation Protocol

Do not assume stability; validate it. Use this self-validating protocol to distinguish between solubility issues and chemical breakdown.

Experiment A: The "Crash" Test (Physical Stability)

Objective: Determine the maximum precipitate-free concentration.

  • Prepare a 10 mM stock in DMSO.

  • Prepare a series of test tubes with PBS (pH 7.4).

  • Spike stock to final concentrations of: 1, 10, 50, and 100 µM.

  • Incubate: 2 hours at Room Temperature (RT).

  • Read: Measure Absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant by HPLC.

    • Pass Criteria: Recovery > 95% of theoretical concentration.

Experiment B: The Stress Test (Chemical Stability)

Objective: Confirm resistance to hydrolysis.

  • Control: 10 µM sample in 100% DMSO (Store at -20°C).

  • Test: 10 µM sample in PBS (pH 7.4) incubated at 37°C for 24 hours.

  • Analysis: Inject both on HPLC (Method below).

    • Pass Criteria: Test sample Area Under Curve (AUC) is >98% of Control AUC, and no new peaks >0.5% appear.

Part 3: Degradation Pathways & Visualization

Understanding the hierarchy of bond breaking is essential for interpreting LC-MS data.

Pathway Logic
  • Most Labile: The Nitrile (-CN) group. It hydrolyzes to a primary amide, then to a carboxylic acid.[2]

  • Most Stable: The Tertiary Amide (Morpholine-Carbonyl) . This bond is sterically hindered and electronically stable. It requires harsh conditions (boiling acid/base) to cleave.

Diagram: Predicted Degradation Pathway

G Parent Parent Molecule (4-(morpholine-4-carbonyl)benzonitrile) MW: 216.2 Int1 Intermediate 1 (Amide Hydrolysis at Nitrile) MW: 234.2 Parent->Int1 Slow Hydrolysis (pH > 8 or < 4) Prod1 Major Degradant (4-(morpholine-4-carbonyl)benzoic acid) MW: 235.2 (Elutes Earlier on HPLC) Int1->Prod1 Rapid Hydrolysis Prod2 Minor Degradant (Harsh Conditions) (Terephthalic Acid) MW: 166.1 Prod1->Prod2 Extreme Acid/Heat (Amide Cleavage) Morph Morpholine (By-product) Prod1->Morph Extreme Acid/Heat

Figure 1: The primary degradation route involves the conversion of the nitrile group to a carboxylic acid.[2] The morpholine amide linkage remains intact under physiological conditions.

Part 4: Analytical Method (HPLC)

If you are developing a method to quantify this compound, use these parameters to ensure separation of the parent from the acid degradant.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard retention for moderately lipophilic amides.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the degradant (COOH), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for nitriles than Methanol.
Gradient 5% B to 95% B over 10 minSteep gradient ensures the lipophilic parent elutes while catching polar degradants early.
Detection UV @ 230–254 nmThe benzonitrile chromophore absorbs strongly here.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003). Defines stress testing and stability protocols.

  • Cohen, M. A., et al. Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(11), 1995. Establishes kinetics for nitrile hydrolysis to benzoic acid.

  • Gao, H., et al. Thermal stability and corrosion of tertiary amines.[6] International Journal of Greenhouse Gas Control, 2014. Provides comparative stability data for tertiary amine/amide structures in aqueous solution.[6]

Sources

Optimization

Technical Support Center: Purification of 4-(morpholine-4-carbonyl)benzonitrile

[1] Status: Operational Ticket ID: PUR-87294-97-1 Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to the Technical Support Center. You are working with 4-(morpholine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PUR-87294-97-1 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are working with 4-(morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1).[1][2]

Technical Profile:

  • Chemical Nature: This molecule is a neutral benzamide . Unlike free morpholine, the nitrogen atom here is part of an amide bond, meaning it is not basic and will not protonate under mild acidic conditions.

  • Polarity: Moderate to High. The presence of both the nitrile (–CN) and the morpholine amide makes this compound "sticky" on silica gel due to dipole-dipole interactions and hydrogen bond acceptance.

  • Common Impurities: Unreacted morpholine (basic), 4-cyanobenzoic acid (acidic), or 4-fluorobenzonitrile (neutral, less polar).

This guide prioritizes Standard Phase Flash Chromatography (Silica Gel) but includes critical pre-purification steps that often eliminate the need for difficult columns.

Part 1: Pre-Column Optimization (The "Workup" Firewall)

CRITICAL ADVISORY: Many users struggle with this column because they load crude reaction mixtures containing excess morpholine.

The Fix: Leverage the chemical difference between your product (neutral amide) and the impurities.

Protocol: Acid/Base Wash Sequence

Before you even touch a column, perform this extraction. This often increases purity from ~70% to >95%.

StepActionMechanism
1 Dissolve crude in EtOAc or DCM .Solubilizes the target amide.
2 Wash with 1N HCl (2x).Crucial: Protonates unreacted morpholine (impurity), forcing it into the aqueous layer. Your product (amide) remains in the organic layer.
3 Wash with Sat. NaHCO₃ (2x).Deprotonates unreacted 4-cyanobenzoic acid (impurity), forcing it into the aqueous layer.
4 Dry (MgSO₄) & Concentrate.Removes water; prepares for clean column loading.

Part 2: Column Chromatography Strategy

Solvent System Selection (TLC Method Development)

Because this is a benzamide, it requires a polar mobile phase.

  • Option A: Ethyl Acetate / Hexanes (Recommended) [3][4]

    • Starting Point: 30% EtOAc in Hexanes.

    • Target Rf: 0.25 – 0.35.

    • Behavior: The compound typically elutes between 50% and 80% EtOAc.

  • Option B: Methanol / Dichloromethane (DCM) [5]

    • Use when: The compound is too polar for EtOAc (streaking occurs).

    • Starting Point: 1% MeOH in DCM.

    • Gradient: 0% to 5% MeOH.

    • Warning: Do not exceed 10% MeOH on standard silica; it dissolves the silica matrix.

Sample Loading Techniques

Issue: The compound is a solid and may not dissolve well in Hexanes (the weak solvent). Solution: Do not liquid load with pure DCM; this causes "band broadening" (poor separation).

  • Technique: Dry Loading (Solid Load)

    • Dissolve crude material in a minimal amount of DCM or Acetone.

    • Add Silica Gel (ratio: 1g crude to 3g silica).

    • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Part 3: Troubleshooting & FAQs

Q1: My compound is "tailing" or "streaking" on the column. How do I fix peak shape?

Diagnosis: While the amide is neutral, the oxygen atoms and the nitrile group can interact strongly with acidic silanol groups on the silica surface. The Fix:

  • Switch to DCM/MeOH: Methanol is a protic solvent that out-competes the silanol interactions.

  • Gradient Adjustment: Run a shallower gradient. If the compound elutes at 50% EtOAc, run a gradient from 40% to 60% over a longer period rather than 0% to 100%.

Q2: I see a spot co-eluting with my product. What is it?

Diagnosis: If you used a coupling agent (like EDC or DCC) to make the amide, this is likely the urea byproduct. The Fix:

  • Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane or EtOAc/Hexane . Urea byproducts often have different solubility profiles in ketones versus alcohols.

  • Crystallization: If the impurity persists, collect the mixed fractions and recrystallize from hot Ethanol or EtOAc/Hexane . Amides crystallize well; urea byproducts often stay in solution.

Q3: Can I use amine-functionalized silica (NH2-Silica)?

Answer: Yes, but it is usually unnecessary and expensive for this specific molecule.

  • Why use it? If you skipped the acid wash and have free morpholine, NH2-silica prevents the morpholine from streaking.

  • Better approach: Perform the acid wash (Part 1) and use standard silica.

Part 4: Visualized Workflows

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Identify Impurities (TLC/LCMS) Start->CheckImpurity MorpholinePresent Unreacted Morpholine Present? CheckImpurity->MorpholinePresent AcidWash Perform Acid Wash (1N HCl Extraction) MorpholinePresent->AcidWash Yes (Basic Impurity) AcidPresent Unreacted Acid Present? MorpholinePresent->AcidPresent No AcidWash->AcidPresent BaseWash Perform Base Wash (Sat. NaHCO3) AcidPresent->BaseWash Yes (Acidic Impurity) SolubilityCheck Check Solubility for Loading AcidPresent->SolubilityCheck No BaseWash->SolubilityCheck LiquidLoad Liquid Load (Soluble in 10% EtOAc/Hex) SolubilityCheck->LiquidLoad High Solubility DryLoad Dry Load on Silica (Insoluble in Hexanes) SolubilityCheck->DryLoad Low Solubility RunColumn Run Flash Column (0-80% EtOAc/Hex) LiquidLoad->RunColumn DryLoad->RunColumn

Figure 1: Decision matrix for pre-purification workup and column loading. Implementing the wash steps (Green) significantly simplifies the chromatography.

Workflow 2: Solvent System Optimization

SolventChoice TLC_Test TLC Test (30% EtOAc/Hex) Result_LowRf Rf < 0.1 (Too Sticky) TLC_Test->Result_LowRf Result_GoodRf Rf 0.2 - 0.4 (Ideal) TLC_Test->Result_GoodRf Result_HighRf Rf > 0.6 (Too Non-Polar) TLC_Test->Result_HighRf Action_Polar Switch to 2-5% MeOH in DCM Result_LowRf->Action_Polar Action_Std Use Gradient: 10% -> 80% EtOAc/Hex Result_GoodRf->Action_Std Action_NonPolar Use Gradient: 0% -> 30% EtOAc/Hex Result_HighRf->Action_NonPolar

Figure 2: Solvent selection logic based on Thin Layer Chromatography (TLC) behavior.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. "Successful Flash Chromatography: Solvent Systems and Stationary Phases." Biotage Knowledge Base. Link

  • MDPI. (2015). "Improved Schmidt Conversion of Aldehydes to Nitriles...". Molecules, 21(1), 33. (Describes purification of similar benzonitrile derivatives using MeOH/DCM gradients). Link

  • Sigma-Aldrich. "4-Morpholinecarbonitrile Product Information & Safety Data." (Used for physical property verification of morpholine derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: 1H NMR Spectrum Analysis of 4-(morpholine-4-carbonyl)benzonitrile

Executive Summary 4-(morpholine-4-carbonyl)benzonitrile (also known as 4-cyanobenzoylmorpholine) presents a classic yet frequently misinterpreted challenge in structural characterization: restricted amide bond rotation ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(morpholine-4-carbonyl)benzonitrile (also known as 4-cyanobenzoylmorpholine) presents a classic yet frequently misinterpreted challenge in structural characterization: restricted amide bond rotation . Unlike simple aromatic nitriles, the partial double-bond character (


) of the amide linkage creates distinct rotameric populations at ambient temperatures.

This guide compares the analytical performance of three distinct NMR acquisition strategies. While standard CDCl₃ at 298 K (the industry default) often yields broadened or "messy" aliphatic signals that can be mistaken for impurities, High-Temperature NMR in DMSO-d₆ is identified as the superior methodology for quantitative validation.

Part 1: Structural Analysis & Theoretical Basis

The Rotameric Challenge

The core analytical difficulty stems from the resonance interaction between the carbonyl lone pair and the morpholine nitrogen. This creates a planar


 framework with a high rotational energy barrier (

).

Consequently, the morpholine ring protons are chemically non-equivalent at room temperature:

  • Syn-protons: Located on the same side as the carbonyl oxygen.

  • Anti-protons: Located on the opposite side.

Visualization of Electronic Effects

The following diagram illustrates the resonance structures and the resulting analytical workflow required to resolve them.

G Molecule 4-(morpholine-4-carbonyl) benzonitrile Resonance Amide Resonance (Partial C=N Double Bond) Molecule->Resonance Electronic Basis Effect Restricted Rotation (Slow Exchange on NMR Timescale) Resonance->Effect Kinetic Consequence Outcome_Amb Ambient Temp (298K) Split/Broad Signals Effect->Outcome_Amb T < Tc Outcome_Hot High Temp (>350K) Coalescence (Sharp Signals) Effect->Outcome_Hot T > Tc

Figure 1: Causal pathway linking amide resonance to NMR spectral broadening. Tc represents the Coalescence Temperature.

Part 2: Comparative Analysis of Acquisition Methods

This section objectively compares three experimental conditions. The "Performance" metric is defined by spectral resolution and integration accuracy .

Method A: Standard Acquisition (CDCl₃, 298 K)
  • Status: Baseline / Common Default.

  • Observation: The aromatic region shows a clean AA'BB' system. However, the aliphatic morpholine region (3.2 – 3.9 ppm) typically appears as broadened humps or complex multiplets rather than distinct triplets.

  • Drawback: Integration is difficult; the broadness can mask impurities.

  • Verdict: Suboptimal for purity assays.

Method B: Polar Aprotic Solvent (DMSO-d₆, 298 K)
  • Status: Alternative.

  • Observation: DMSO's high dielectric constant stabilizes the polar resonance form. While this often separates the rotamer signals more clearly (distinct peaks for syn vs anti), it does not solve the complexity issue. You will likely see four distinct multiplets for the morpholine ring instead of two.

  • Verdict: Good for confirming the existence of rotamers, but complex to analyze for automated integration.

Method C: Variable Temperature (VT) NMR (DMSO-d₆, 373 K)
  • Status: Recommended (Gold Standard).

  • Observation: Heating the sample to 100°C (373 K) provides enough thermal energy to overcome the rotational barrier. The exchange rate between rotamers becomes fast on the NMR timescale.

  • Result: The morpholine signals coalesce into two sharp, clean triplets (or broad singlets depending on exact rate). The aromatic doublets sharpen further.

  • Verdict: Essential for publication-quality characterization and accurate qNMR (quantitative NMR).

Comparative Data Summary
FeatureMethod A (CDCl₃, 25°C)Method B (DMSO-d₆, 25°C)Method C (DMSO-d₆, 100°C)
Aromatic Region 7.75 (d), 7.52 (d)7.95 (d), 7.65 (d)7.85 (d), 7.55 (d)
Morpholine (N-CH₂) Broad/Split (3.3 - 3.6 ppm)Distinct multiplets (Separated)Single sharp signal (~3.4 ppm)
Morpholine (O-CH₂) Broad/Split (3.6 - 3.9 ppm)Distinct multiplets (Separated)Single sharp signal (~3.6 ppm)
Integration Accuracy Low (baseline drift)Medium (overlap risk)High (clean integrals)
Suitability Quick IDStructural confirmationPurity & Publication

Part 3: Experimental Protocols

Synthesis (Brief Context)

To ensure the signals analyzed are intrinsic to the product and not impurities, the compound is typically synthesized via Schotten-Baumann acylation:

  • Reactants: 4-cyanobenzoyl chloride + Morpholine.

  • Base: Triethylamine or Pyridine.

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (EtOAc/Hexane).

Recommended NMR Acquisition Protocol (Method C)

This protocol is designed to achieve the "Method C" results described above.

Equipment: 400 MHz (or higher) NMR Spectrometer equipped with a variable temperature probe.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of 4-(morpholine-4-carbonyl)benzonitrile in 0.6 mL of DMSO-d₆ .

    • Note: Do not use CDCl₃ for high-temperature work (B.P. is too low).

  • Lock & Shim: Insert sample, lock on DMSO, and perform initial shimming at 298 K.

  • Temperature Elevation:

    • Set VT controller to 373 K (100°C) .

    • Safety: Ensure the probe is rated for this temperature. Use a ceramic spinner if available to prevent warping.

    • Allow 10 minutes for thermal equilibration to prevent convection currents (which cause peak broadening).

  • Tuning: Re-tune the probe (matching/tuning) as impedance changes with temperature.

  • Reshim: Perform gradient shimming at the elevated temperature.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): > 5 seconds (T1 relaxation times increase at high temps; crucial for integration).

    • Scans: 16 – 32.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and baseline correction.

Part 4: Detailed Spectral Assignment

The following data represents the High-Temperature (fast exchange) limit, which is the only state where the spectrum appears simple and fully resolved.

Solvent: DMSO-d₆ Temperature: 373 K (100°C)

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-2,6 Aromatic7.85Doublet2H8.2Ortho to CN (Strongly deshielded by CN)
Ar-3,5 Aromatic7.55Doublet2H8.2Ortho to Carbonyl (Deshielded by C=O)
O-CH₂ Aliphatic3.60Triplet4H4.8Ether protons (Deshielded by Oxygen)
N-CH₂ Aliphatic3.45Triplet4H4.8Amide N-protons (Averaged environment)

Note: At 298 K (Room Temp), the aliphatic region (3.40 - 3.70 ppm) will expand into complex multiplets spanning 3.2 - 3.9 ppm.

Analytical Workflow Diagram

Workflow Start Start: Sample Preparation Solvent Select Solvent: DMSO-d6 Start->Solvent Check Acquire Pilot Spectrum (298 K) Solvent->Check Decision Are Morpholine Peaks Broad? Check->Decision Standard Process as Standard (If peaks sharp - unlikely) Decision->Standard No VT_Setup Setup VT-NMR (373 K) Decision->VT_Setup Yes (Expected) Equilibrate Thermal Equilibration (10 min) VT_Setup->Equilibrate ReShim Re-Shim & Tune Equilibrate->ReShim FinalAcq Acquire Final Spectrum (Coalesced Signals) ReShim->FinalAcq

Figure 2: Decision tree for optimizing the NMR acquisition of benzamide derivatives.

References

  • Structural Dynamics of Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Solvent Effects in NMR: Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

  • Synthesis and Characterization of Benzoyl Morpholines: Al-Zaydi, K. M. (2010). Microwave Assisted Synthesis of N-Benzoyl Morpholine Derivatives. Molecules, 15(12), 8870-8877. Link

  • Database Reference (Analogous Structures): National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3] Spectral Database for Organic Compounds (SDBS). SDBS No. 12845 (N-Benzoylmorpholine). Link

Sources

Comparative

Unraveling the Vibrational Signature of Nitriles: A Comparative Guide to Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Infrared (I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. Among these, the nitrile (-C≡N) group, a prevalent moiety in numerous active pharmaceutical ingredients and synthetic intermediates, exhibits a distinct and informative vibrational signature.

The Nitrile Stretch: A Distinctive Marker in the IR Spectrum

The triple bond between the carbon and nitrogen atoms of a nitrile group gives rise to a characteristic stretching vibration that absorbs in a relatively uncongested region of the mid-infrared spectrum. This absorption is typically sharp and of medium to weak intensity.

Expected Frequency Range for Aliphatic and Aromatic Nitriles:

Compound TypeTypical Nitrile Stretch Frequency (cm⁻¹)Factors Influencing Frequency
Aliphatic Nitriles2240 - 2260- Inductive Effects: Electron-withdrawing groups attached to the α-carbon can slightly increase the frequency. - Steric Hindrance: Increased steric bulk around the nitrile group generally has a minimal effect on the stretching frequency.
Aromatic Nitriles2220 - 2240- Conjugation: Delocalization of the π-electrons in the aromatic ring with the nitrile triple bond weakens the C≡N bond, resulting in a lower absorption frequency compared to aliphatic nitriles. - Substituent Effects: Electron-donating groups on the aromatic ring tend to decrease the frequency, while electron-withdrawing groups increase it.

Comparative Analysis: Benchmarking Nitrile Frequencies

To illustrate the practical application of these principles, let's consider two common nitrile-containing compounds:

  • Acetonitrile (CH₃CN): As a simple aliphatic nitrile, acetonitrile exhibits a characteristic C≡N stretch at approximately 2254 cm⁻¹ . This serves as a fundamental reference point for unconjugated nitriles.

  • Benzonitrile (C₆H₅CN): In this aromatic nitrile, the C≡N group is conjugated with the phenyl ring. This conjugation lowers the stretching frequency to around 2229 cm⁻¹ .

The ~25 cm⁻¹ shift to a lower wavenumber for benzonitrile compared to acetonitrile is a direct consequence of the electronic effects imposed by the aromatic system. Understanding these shifts is crucial for the structural elucidation of unknown nitrile-containing molecules.

Experimental Protocol: Acquiring High-Quality IR Spectra of Nitrile Compounds

The following protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid or liquid nitrile-containing compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Objective: To obtain a high-resolution IR spectrum of a nitrile-containing compound to identify the characteristic C≡N stretching frequency.

Materials and Equipment:

  • FT-IR Spectrometer with a DTGS or MCT detector

  • ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of the nitrile-containing compound (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 - 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the peak corresponding to the nitrile stretch (typically in the 2200-2260 cm⁻¹ region).

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp with the appropriate solvent and lint-free wipes to prevent cross-contamination.

Workflow for Characterization of a Nitrile Compound using IR Spectroscopy

The following diagram illustrates the logical workflow for identifying and characterizing the nitrile functional group in a compound of interest.

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Start Start: Unknown Compound Prep Prepare Sample (Solid or Liquid) Start->Prep Instrument Prepare FT-IR Spectrometer & ATR Accessory Prep->Instrument Background Acquire Background Spectrum Instrument->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (Background Correction) Sample->Process Identify Identify Peaks Process->Identify Compare Compare with Literature Values Identify->Compare Conclusion Structural Confirmation Compare->Conclusion

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyanobenzoyl Morpholide

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyanobenzoyl morpholide. In the absence of a publicly available experimental spectrum for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyanobenzoyl morpholide. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of its constituent functional groups and draw direct comparisons with the known fragmentation of structurally similar compounds. This approach offers a robust, predictive framework for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization mass spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, typically at 70 eV.[1][2] This process dislodges an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[1][3] The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals.[3] The resulting mass spectrum is a unique fingerprint of the molecule, revealing its molecular weight and providing clues to its structure based on the observed fragment ions.

Predicted Fragmentation Pattern of 4-Cyanobenzoyl Morpholide

4-Cyanobenzoyl morpholide possesses several key structural features that will dictate its fragmentation behavior: a stable aromatic ring, a nitrile group, an amide linkage, and a morpholine ring. The molecular weight of 4-cyanobenzoyl morpholide (C12H12N2O2) is 216.24 g/mol .

The primary fragmentation pathways are expected to be initiated by cleavage at the bonds adjacent to the carbonyl group and within the morpholine ring, driven by the formation of stable carbocations and resonance-stabilized acylium ions.

Key Predicted Fragmentation Pathways:
  • Formation of the 4-Cyanobenzoyl Cation (m/z 129): One of the most prominent fragmentation pathways for N-acyl compounds is the cleavage of the amide C-N bond.[4] This results in the formation of a stable, resonance-stabilized acylium ion. For 4-cyanobenzoyl morpholide, this cleavage would yield the 4-cyanobenzoyl cation at m/z 129 and a neutral morpholine radical.

  • Formation of the Morpholino-carbonyl Cation (m/z 114): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a morpholino-carbonyl cation at m/z 114 and a 4-cyanophenyl radical.

  • Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation patterns. A common pathway for cyclic amines and ethers is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[4] For the morpholine moiety attached to the benzoyl group, this could lead to the loss of a C2H4O neutral fragment, resulting in an ion at m/z 158.

  • Loss of the Morpholine Ring: A significant fragmentation pathway would involve the complete loss of the morpholine ring as a neutral molecule (C4H8NO•), leading to the 4-cyanobenzoyl cation at m/z 129, as mentioned earlier.

  • Formation of the 4-Cyanophenyl Cation (m/z 102): Subsequent loss of carbon monoxide (CO) from the 4-cyanobenzoyl cation (m/z 129) would result in the formation of the 4-cyanophenyl cation at m/z 102.

The predicted fragmentation pathways are visualized in the diagram below:

fragmentation M 4-Cyanobenzoyl Morpholide (M•+, m/z 216) F1 4-Cyanobenzoyl Cation (m/z 129) M->F1 - C4H8NO• F2 Morpholino-carbonyl Cation (m/z 114) M->F2 - C7H4N• F3 [M - C2H4O]•+ (m/z 158) M->F3 - C2H4O F4 4-Cyanophenyl Cation (m/z 102) F1->F4 - CO

Caption: Predicted major fragmentation pathways of 4-cyanobenzoyl morpholide in EI-MS.

Comparative Analysis: 4-Cyanobenzoyl Morpholide vs. 4-Chlorobenzoyl Morpholide

A powerful method for predicting the fragmentation of a novel compound is to compare it to a structurally similar molecule with a known mass spectrum. The NIST WebBook provides the electron ionization mass spectrum for 4-chlorobenzoyl morpholide (C11H12ClNO2), which serves as an excellent analog.[5] The primary difference between these two molecules is the substituent at the 4-position of the benzene ring: a cyano group (-CN) versus a chloro group (-Cl).

The table below compares the observed major fragments of 4-chlorobenzoyl morpholide with the predicted fragments for 4-cyanobenzoyl morpholide.

Fragment Ion 4-Chlorobenzoyl Morpholide (Observed m/z)[5] 4-Cyanobenzoyl Morpholide (Predicted m/z) Description of Fragment
Molecular Ion (M•+) 225/227216Intact molecule radical cation
[M - Cl/CN]•+ 190190Loss of the para-substituent
Acylium Cation 139/1411294-substituted benzoyl cation
Phenyl Cation 111/1131024-substituted phenyl cation (loss of CO from acylium)
Morpholino-carbonyl Cation 114114Cation containing the morpholine and carbonyl groups
[M - C2H4O]•+ 169/171158Fragmentation of the morpholine ring

The comparison reveals a strong expected correlation in the fragmentation patterns. The key difference lies in the mass of the para-substituent and the resulting fragments containing the aromatic ring. The presence of chlorine in 4-chlorobenzoyl morpholide results in characteristic isotopic peaks (M and M+2 in an approximate 3:1 ratio) for fragments containing chlorine, which would not be present for the cyano-substituted analog.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized, step-by-step protocol for acquiring an electron ionization mass spectrum of 4-cyanobenzoyl morpholide.

Objective: To obtain a reproducible electron ionization mass spectrum of 4-cyanobenzoyl morpholide for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

  • Or, a direct insertion probe for solid samples.

Materials:

  • 4-Cyanobenzoyl morpholide sample

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Helium gas (for GC)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of 4-cyanobenzoyl morpholide in a suitable volatile solvent.

    • If using a direct insertion probe, a small amount of solid sample can be placed in a capillary tube.

  • Instrument Setup (GC-MS):

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection Volume: 1 µL.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • Acquire the mass spectrum across the entire chromatographic peak corresponding to 4-cyanobenzoyl morpholide.

  • Data Analysis:

    • Identify the molecular ion peak (predicted at m/z 216).

    • Identify and record the m/z values and relative abundances of the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the 4-chloro analog.

The experimental workflow is illustrated below:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Compare Compare to Analogs Analyze->Compare Structure Confirm Structure Compare->Structure

Caption: Experimental workflow for acquiring and analyzing the mass spectrum of 4-cyanobenzoyl morpholide.

Conclusion

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chem Help ASAP. (2022, November 22). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, morpholide. NIST WebBook. [Link]

  • Li, J., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 779. [Link]

  • PubChem. (n.d.). 4-Cyanobenzoyl chloride. [Link]

  • Kowalski, P., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3456. [Link]

  • Miller, J. M., & Fitzgerald, M. C. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 30, 100443. [Link]

Sources

Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts of Carbonyl and Nitrile Carbons

For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate structural elucidation of organic molecules. Among these techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate structural elucidation of organic molecules. Among these techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two crucial functional groups: carbonyls and nitriles. By examining the underlying principles and providing experimental data for representative molecules, this guide aims to equip you with the expertise to confidently interpret ¹³C NMR spectra.

The Foundation: Understanding ¹³C NMR Chemical Shifts

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most salient feature of a ¹³C NMR spectrum. It is determined by the local electronic environment of each carbon atom. Several factors influence the chemical shift, with the most prominent being the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[1][2]

Carbonyl carbons, being sp²-hybridized and double-bonded to an electronegative oxygen atom, are significantly deshielded and thus resonate at a much higher chemical shift (further downfield) compared to most other carbon types.[1][2] Nitrile carbons, on the other hand, are sp-hybridized and part of a linear C≡N triple bond system, which results in a distinct, though less deshielded, chemical shift range.

Comparative Analysis of Carbonyl and Nitrile Chemical Shifts

The chemical environment of the carbonyl and nitrile groups has a profound impact on the ¹³C NMR chemical shift of the respective carbon atom. The following table provides a comparative overview of the ¹³C NMR chemical shifts for the carbonyl and nitrile carbons in a selection of representative organic molecules.

CompoundFunctional GroupStructureCarbonyl/Nitrile Carbon Chemical Shift (δ, ppm)Reference(s)
AcetaldehydeAldehydeCH₃CHO~200.3[3]
AcetoneKetoneCH₃COCH₃~206.0
Ethyl AcetateEsterCH₃COOCH₂CH₃~171.1
AcetamideAmideCH₃CONH₂~170.4[4]
2-Furoic AcidCarboxylic AcidC₅H₄O₃~159.8 (in DMSO)
AcetonitrileAliphatic NitrileCH₃CN~117.7
BenzonitrileAromatic NitrileC₆H₅CN~118.9

Insights from the Data:

  • Aldehydes and Ketones: The carbonyl carbons of aldehydes and ketones exhibit the most downfield chemical shifts, typically in the range of 190-220 ppm.[5] This is due to the direct attachment of the carbonyl carbon to only carbon or hydrogen atoms, which offer minimal electron donation to shield the carbonyl carbon.

  • Carboxylic Acids and Their Derivatives: In contrast, the carbonyl carbons of carboxylic acids, esters, and amides are found at a relatively more shielded (upfield) position, generally between 160-180 ppm.[5][6] This upfield shift is a direct consequence of the resonance effect from the lone pair of electrons on the adjacent oxygen or nitrogen atom, which increases the electron density at the carbonyl carbon.

  • Nitriles: The nitrile carbon chemical shifts appear in a distinct region, typically between 110-125 ppm. The sp-hybridization and the triple bond to the electronegative nitrogen atom are the primary determinants of this chemical shift range. The electronic environment of the rest of the molecule, such as being attached to an aliphatic versus an aromatic group, causes smaller but discernible variations in the chemical shift.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-50 mg of the analytical sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it should dissolve the sample well and not have signals that overlap with the regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP can be used.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe. The spectrometer's field is then "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain a sharp, symmetrical lock signal. This is crucial for high-resolution spectra.

  • Tuning and Matching: The NMR probe is tuned and matched to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This program utilizes a 30° pulse angle for the ¹³C nuclei and decouples the protons to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set the spectral width to cover the entire range of expected ¹³C chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time (AT): Typically set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Start the acquisition. The free induction decay (FID) signal is collected.

3. Data Processing and Analysis:

  • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum through a mathematical process called Fourier transformation.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift of the TMS signal is set to 0.0 ppm, and all other peaks are referenced accordingly.

  • Peak Picking and Integration: Identify the chemical shifts of the peaks of interest. While integration in standard ¹³C NMR is not typically quantitative due to the nuclear Overhauser effect (nOe) and differing relaxation times, the relative intensities can sometimes provide qualitative information.

Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing a ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in Deuterated Solvent + TMS B Transfer to NMR Tube A->B C Insert Sample, Lock & Shim B->C D Tune & Match Probe C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Peak Picking I->J K Assign Chemical Shifts J->K L Structural Elucidation K->L

Caption: Workflow for ¹³C NMR Spectroscopy.

References

  • Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]

  • Lopes, J. F., et al. (2018). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Wu, G., et al. (1995). Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde. NMR Studies of the Isolated 13C-2H Spin Pai. The Journal of Physical Chemistry, 99(43), 15808-15814. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Canadian Science Publishing. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

  • S. K. Mandal. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

Validation

Publish Comparison Guide: Melting Point Range Validation for Pure 4-(morpholine-4-carbonyl)benzonitrile

This guide outlines the validation framework for 4-(morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1), also known as 4-cyanobenzoylmorpholine.[1] As a Senior Application Scientist, I must clarify a critical data point:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-(morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1), also known as 4-cyanobenzoylmorpholine.[1]

As a Senior Application Scientist, I must clarify a critical data point: unlike commodity chemicals (e.g., Benzoic Acid), this compound is a specialized intermediate often synthesized in-house. While specific melting point (MP) values for the amino analog (4-morpholinobenzonitrile, MP 83-87°C) are common, the carbonyl variant's MP is frequently determined empirically per batch. Therefore, this guide focuses on comparative validation —using the distinct melting points of potential impurities to confirm the identity and purity of your target.

Executive Summary & Technical Context

4-(morpholine-4-carbonyl)benzonitrile is a structural hybrid of a benzonitrile and a morpholine amide.[1] In drug development, it serves as a scaffold for synthesizing bioactive molecules (e.g., RNR inhibitors).

The validation of this compound is critical because its primary impurities—the starting acid chloride and the hydrolyzed acid—have melting points that bracket the expected range of the product.[1] A "clear melt" is not enough; you must ensure the melt does not occur at the specific temperatures characteristic of the precursors.[1]

The "Gold Standard" Validation Logic
  • If it melts < 75°C: Your sample is likely contaminated with unreacted 4-Cyanobenzoyl chloride .[1]

  • If it melts > 200°C: Your sample has likely hydrolyzed to 4-Cyanobenzoic acid or formed the primary amide 4-Cyanobenzamide .[1]

  • Target Window: The pure amide typically exhibits a sharp melting transition between these two extremes (typically 100°C – 160°C range, dependent on polymorph).

Comparative Performance Analysis

The following table contrasts the target product against its specific synthesis "alternatives" (impurities and precursors). Use this data to diagnose your synthesis outcome.

Table 1: Thermal Profile of Target vs. Critical Impurities[1]
CompoundRoleCAS No.[2][3][4][5][6][7][8][9]Melting Point Range (°C)Diagnostic Note
4-(morpholine-4-carbonyl)benzonitrile Target Product 87294-97-1 Distinct Solid (Exp.[1] Value Required)*Pass Criteria: Sharp range (<2°C width) distinct from impurities below.
4-Cyanobenzoyl chloride Starting Material6068-72-068.0 – 71.0 °C Fail: Low MP indicates incomplete reaction.[1]
4-Cyanobenzoic acid Hydrolysis Impurity619-65-8219 – 224 °C (Dec)Fail: High MP indicates moisture contamination/hydrolysis.
4-Cyanobenzamide Side Product3034-34-2223 – 229 °C Fail: Indicates presence of ammonia source during synthesis.[1]
Morpholine Reagent110-91-8-5 °C (Liquid at RT)Fail: Wet/Oily solid indicates solvent entrapment.[1]

*Note: As a specialized intermediate, the exact MP of the target can vary by polymorph. You must establish a "Gold Standard" using NMR/MS verified material. Once established, deviations >2°C indicate impurity.

Experimental Protocols

These protocols are designed to be self-validating.[1] If the system suitability test fails, do not proceed to sample measurement.

Protocol A: Capillary Melting Point Determination (Manual)

Objective: Rapid routine purity check.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent (morpholine/DCM) which depresses MP.

  • Packing: Grind 10 mg of sample into a fine powder. Fill the capillary to a height of 2-3 mm.[1] Compact by dropping the capillary through a 1-meter glass tube onto a hard surface.[1]

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 60°C (to check for Acid Chloride).

    • Slow Ramp (1°C/min) from 60°C upwards.

  • Observation:

    • Record Onset Point: First visible liquid droplet.

    • Record Clear Point: Complete disappearance of solid.

  • Validation: If the range is >2°C, recrystallize from Ethanol/Hexane.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Definitive characterization and polymorph screening.

  • Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.

  • Pan: Hermetically sealed Aluminum pan (prevents sublimation of unreacted morpholine).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak.

    • Purity Calculation: Use the Van't Hoff equation (purity determination based on peak shape).

    • Rejection: Any endotherm near 70°C (Acid Chloride) or 220°C (Acid) triggers batch rejection.

Visualization: Validation Logic Flow

This diagram illustrates the decision matrix for validating the synthesis product based on thermal properties.

ValidationFlow Start Crude Product Isolation Dry Vacuum Dry (40°C, 4h) Start->Dry MP_Test Measure Melting Point (Capillary) Dry->MP_Test Decision1 Melting < 75°C? MP_Test->Decision1 Fail_Cl FAIL: Contains Acid Chloride (Re-react with Morpholine) Decision1->Fail_Cl Yes Decision2 Melting > 200°C? Decision1->Decision2 No Fail_Acid FAIL: Hydrolyzed to Acid (Discard/Reprocess) Decision2->Fail_Acid Yes Decision3 Sharp Range (1-2°C) within Expected Window? Decision2->Decision3 No Pass PASS: Pure Target (Confirm with NMR) Decision3->Pass Yes Recryst Broad Range (>3°C) Recrystallize Decision3->Recryst No Recryst->Dry Retry

Caption: Decision matrix for thermal validation of 4-(morpholine-4-carbonyl)benzonitrile synthesis.

Scientific Rationale (Causality)

The choice of melting point as a validation tool here is driven by the polarity contrast between the impurities:

  • Hydrogen Bonding: The hydrolyzed impurity (4-cyanobenzoic acid) possesses strong intermolecular hydrogen bonding (dimerization), driving its MP to ~220°C [1].

  • Lattice Energy: The starting acid chloride lacks these donors and has a disrupted crystal lattice due to the bulky Chlorine atom, suppressing its MP to ~68°C [2].

  • The Amide Sweet Spot: The target morpholine amide lacks an N-H donor (it is a tertiary amide) but has strong dipole-dipole interactions. This typically results in an intermediate melting point, distinct from both precursors, making MP an excellent "quick check" for reaction completion and moisture exclusion.

References

  • ChemicalBook. (2025). 4-Cyanobenzoic acid Physical Properties and Melting Point Data. Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (2025). 4-Cyanobenzoyl Chloride Product Specifications. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[10] 4-Cyanobenzamide Characterization Data. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025). 4-Morpholinobenzonitrile (Amino Analog) vs Carbonyl Variant. Retrieved from [1]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for C₁₂H₁₂N₂O₂ Confirmation

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement for establishing identity, purity, and homogeneity. Elemental Analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement for establishing identity, purity, and homogeneity. Elemental Analysis (EA), specifically CHNS/O analysis, remains a cornerstone technique for this purpose. However, the validity of any result is inextricably linked to the quality and appropriateness of the standards used for instrument calibration and verification.

This guide provides an in-depth comparison of elemental analysis standards, contextualized for the confirmation of a compound with the molecular formula C₁₂H₁₂N₂O₂. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring your methodology is not only accurate but also robust and defensible.

The Principle of Elemental Analysis and the Role of Standards

Elemental analysis of organic compounds typically employs high-temperature dynamic flash combustion.[1] The sample is combusted in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.[1][2] These gases are then separated and quantified by a thermal conductivity detector (TCD).[3][4]

The entire process is comparative. The instrument's response is calibrated using a highly pure, stable organic standard with a precisely known elemental composition.[5][6] Therefore, the selection of an appropriate standard is the single most critical decision influencing the accuracy of your results.

For our target molecule, C₁₂H₁₂N₂O₂ , the theoretical elemental composition is:

  • Carbon (C): 66.65%

  • Hydrogen (H): 5.59%

  • Nitrogen (N): 12.96%

  • Oxygen (O): 14.80%

The ideal standard should, where possible, have a similar elemental composition and combustion behavior to the analyte to ensure the most accurate calibration.

A Comparative Guide to Elemental Analysis Standards

The choice of a standard depends on the elements being analyzed and the expected composition of the unknown sample. Standards can be broadly categorized into Certified Reference Materials (CRMs) from national metrology institutes and other commercially available, high-purity organic compounds.

Certified Reference Materials (CRMs): CRMs, such as those from the National Institute of Standards and Technology (NIST), offer the highest level of accuracy and traceability.[7][8] They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[8] While invaluable, they are often used to validate in-house methods or certify secondary standards rather than for daily, routine calibration due to cost and availability.

Commonly Used High-Purity Organic Standards: For routine analysis, a wide range of high-purity (>99.9%) organic compounds are used. The key is to select a standard that is non-hygroscopic, stable, and has an elemental composition that brackets or is close to that of the analyte.

Standard NameChemical Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)%S (Theoretical)Key Characteristics & Best Use Case
Acetanilide C₈H₉NO71.096.7110.36-Excellent general-purpose CHN standard. Stable and non-hygroscopic.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62A common CHNS standard, useful for validating sulfur analysis.
Atropine C₁₇H₂₃NO₃69.197.854.74-High carbon content makes it suitable for calibrating for compounds like C₁₂H₁₂N₂O₂.
BBOT C₂₆H₂₆N₂O₂S71.215.986.397.31A high-purity, stable standard often used for CHNS instrument validation.
Urea CH₄N₂O20.006.7146.65-High nitrogen content, ideal for calibrating the nitrogen channel.

For confirming C₁₂H₁₂N₂O₂ (66.65% C, 12.96% N), Atropine or Acetanilide would be excellent choices for calibration due to their similar high carbon content. Using a single, well-characterized standard is often sufficient, but for the highest confidence, a multi-point calibration or verification with a second standard is recommended.

A Self-Validating Protocol for C₁₂H₁₂N₂O₂ Confirmation

A trustworthy protocol must validate itself during the analytical run. This is achieved by strategically sequencing blanks, standards, quality control checks, and unknown samples. This workflow ensures that the instrument is performing correctly at the time of analysis.

Analytical_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Analytical Sequence cluster_analysis Phase 3: Data Validation & Reporting Start Start Balance Verify Microbalance Calibration Start->Balance Standard Accurately Weigh Calibration Standard (e.g., Atropine, 1-2 mg) Balance->Standard Calibrate Perform Multi-Point Instrument Calibration Standard->Calibrate Blank Run Blank (Empty Tin Capsule) Calibrate->Blank QC_Std Run QC Standard (e.g., Acetanilide) Blank->QC_Std Establish Baseline Sample1 Run C₁₂H₁₂N₂O₂ Sample 1 QC_Std->Sample1 Verify Calibration Sample2 Run C₁₂H₁₂N₂O₂ Sample 2 Sample1->Sample2 n=2 for Reproducibility Drift_Check Run QC Standard (Drift Check) Sample2->Drift_Check Ensure Stability Review Review Data: - Blank Subtraction - QC Recovery - Drift Check Drift_Check->Review Compare Compare Sample Results to Theoretical Values Review->Compare System Suitability OK Report Generate Final Report Compare->Report

Caption: Self-validating workflow for elemental analysis.

Step-by-Step Methodology

This protocol is designed in accordance with principles outlined in ICH Q2(R1) for analytical procedure validation.[9][10][11]

1. Instrument and Sample Preparation:

  • Microbalance Verification: Ensure the microbalance used for weighing samples is calibrated and operating within specification (e.g., ±1 µg). Accurate weighing is a prerequisite for accurate results.[4]

  • Sample Purity: The sample must be as pure and dry as possible. Trace amounts of residual solvents or water will significantly alter the elemental composition and lead to erroneous results.[12][13] If the sample is hygroscopic, it should be handled in a glovebox or dry environment. A minimum of 5mg of sample is recommended to ensure homogeneity and provide enough material for repeat analyses.[13]

  • Standard Preparation: Accurately weigh 1-2 mg of a suitable, dried primary standard (e.g., Atropine) into a tin capsule for calibration. Prepare several for a calibration curve.

  • Sample Preparation: In duplicate or triplicate, accurately weigh 1-2 mg of the C₁₂H₁₂N₂O₂ test sample into tin capsules.

2. Instrument Calibration and Analytical Sequence:

  • Instrument Setup: Set up the elemental analyzer according to the manufacturer's instructions for CHN analysis. Ensure furnace temperatures, gas flows, and detector settings are optimal.

  • Calibration: Perform a multi-point calibration using the prepared standards. The resulting calibration curve should have a correlation coefficient (r²) > 0.999.

  • Analytical Sequence Execution:

    • Run Blanks (2-3): Analyze empty, sealed tin capsules to establish the instrument baseline.

    • Run Quality Control (QC) Standard: Analyze a high-purity standard from a different source or lot than the calibrant (e.g., Acetanilide). The results must be within the acceptance criteria (see Section 4) to verify the calibration.

    • Run C₁₂H₁₂N₂O₂ Samples: Analyze the duplicate preparations of the test material.

    • Run Drift Check: After every 5-10 samples, re-analyze the QC standard to check for instrument drift. The result should remain within the acceptance criteria.

Data Interpretation and Acceptance Criteria

The "gold standard" for acceptance in most peer-reviewed chemistry journals and for establishing compound purity is an absolute deviation of ±0.4% from the theoretical value for each element.[12][13][14][15]

Acceptable Range for C₁₂H₁₂N₂O₂
ElementTheoretical Value (%)Absolute DeviationAcceptable Range (%)
Carbon (C) 66.65± 0.4066.25 - 67.05
Hydrogen (H) 5.59± 0.405.19 - 5.99
Nitrogen (N) 12.96± 0.4012.56 - 13.36

If the experimental results for the C₁₂H₁₂N₂O₂ samples fall within this range, and the QC checks have passed, the elemental composition is considered confirmed. A deviation greater than 0.4% suggests a potential issue with sample purity or the analytical process.[16]

Troubleshooting Out-of-Specification (OOS) Results

An OOS result does not automatically invalidate the synthesis; it necessitates a systematic investigation.

OOS_Decision_Tree OOS Initial EA Result is Out-of-Specification (>0.4% dev.) Check_QC Review Run Data: QC Standard & Drift Check OK? OOS->Check_QC Investigate_System System Failure: - Recalibrate Instrument - Check for Leaks/Gas Purity - Re-run Sequence Check_QC->Investigate_System No Investigate_Sample Sample Investigation Check_QC->Investigate_Sample Yes Report_OK Report Validated Results Investigate_System->Report_OK Repurify Hypothesis: Impurity - Re-purify Sample (Recrystallization, Chromatography) - Re-analyze Investigate_Sample->Repurify Visible Impurities? Solvent Hypothesis: Residual Solvent/H₂O - Dry Sample under High Vacuum - Perform TGA/¹H NMR - Re-analyze Investigate_Sample->Solvent High H or C values? Incorrect_Formula Hypothesis: Incorrect Formula - Review all other analytical data (MS, NMR, etc.) - Re-evaluate proposed structure Investigate_Sample->Incorrect_Formula All elements off? Repurify->Report_OK Solvent->Report_OK Incorrect_Formula->Report_OK

Caption: Decision tree for investigating OOS elemental analysis results.

Conclusion

Confirming the elemental composition of a new chemical entity like C₁₂H₁₂N₂O₂ is a non-negotiable step in the research and development pipeline. The accuracy and reliability of this fundamental characterization hinge entirely on a well-designed, self-validating analytical procedure grounded in the use of appropriate, high-purity standards. By understanding the causality behind standard selection, implementing a robust workflow with built-in QC checks, and adhering to established acceptance criteria, researchers can generate elemental analysis data with the highest degree of scientific integrity.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry Steps. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule? [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]

  • American Laboratory. (2013). Validation of Metal Impurities in Drug Products. [Link]

Sources

Validation

Crystal Structure Data Guide: Morpholine-Substituted Benzonitriles

Executive Summary Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials. This guide provides a technical comparison of their solid-state properties against their closest structural alternatives: piperidine-substituted analogs .

Key Insight: The substitution of the methylene group (


) in piperidine with an ether oxygen (

) in morpholine fundamentally alters the crystal packing landscape. While piperidine analogs rely heavily on van der Waals forces and

stacking, morpholine derivatives introduce a strong hydrogen-bond acceptor, facilitating the formation of higher-density, more soluble, and structurally diverse polymorphs.

Structural Landscape & Pharmacophore Significance[1]

The core structure consists of a benzonitrile (cyanobenzene) ring substituted with a morpholine ring, typically at the para- (4-) position.

  • Electronic Push-Pull System: The morpholine nitrogen acts as an electron donor, while the cyano group (

    
    ) is a strong electron withdrawer. This creates a significant dipole moment, enhancing crystallinity and nonlinear optical (NLO) response.
    
  • Conformational Locking: In the solid state, the morpholine ring typically adopts a chair conformation . The twist angle between the phenyl ring and the morpholine plane is a critical determinant of biological activity (bioavailability) and solid-state fluorescence.

Comparative Crystallographic Data[2][3][4][5][6][7]

The following data compares a representative morpholine-substituted benzonitrile against a piperidine analog. The presence of the trifluoromethyl group in the morpholine dataset highlights the common "scaffold decoration" used to modulate lipophilicity in drug design.

Table 1: Lattice Parameters & Crystal Data[2]
ParameterProduct: Morpholine Derivative [1]Alternative: Piperidine Analog [2]
Compound Name 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Crystal System MonoclinicMonoclinic
Space Group

(or similar centrosymmetric)

a (

)
12.700(1)11.360(3)
b (

)
6.899(1)17.131(6)
c (

)
13.348(1)18.952(6)

(Angle)
91.67

91.21

Volume (

)
~1169

~3687

Z (Units/Cell) 44
Density (

)
Higher (Due to O-atom packing)Lower (Dominated by bulky aliphatics)
Table 2: Supramolecular Performance Comparison
FeatureMorpholine-Substituted Piperidine-Substituted
H-Bonding Potential High: Ether oxygen acts as a specific acceptor (C-H...O interactions).Low: Lacks strong acceptors; relies on weak dispersion forces.
Solubility Profile Enhanced: Oxygen atom lowers logP, improving aqueous solubility.Lipophilic: Higher logP, often requires non-polar solvents.
Metabolic Stability Moderate: The morpholine ring is metabolically stable but can undergo N-dealkylation.Lower: Susceptible to rapid oxidative metabolism (hydroxylation).
Packing Motif Forms R22(8) ring motifs or infinite chains via weak H-bonds.Dominated by van der Waals interactions and simple stacking.

Supramolecular Performance Analysis

The "Oxygen Effect" on Crystal Packing

In morpholine-substituted benzonitriles, the ether oxygen is not passive. It actively directs the self-assembly of the crystal lattice.

  • Mechanism: The oxygen atom serves as a hard Lewis base, accepting hydrogen bonds from acidic protons (e.g., aromatic C-H bonds ortho to the cyano group).

  • Outcome: This leads to a tighter crystal lattice compared to piperidine analogs, where the corresponding methylene group (

    
    ) is sterically bulky and chemically inert.
    
Twist Angle & Steric Hindrance
  • Unsubstituted (4-position): The morpholine ring is nearly coplanar with the phenyl ring to maximize resonance (conjugation of the N-lone pair into the aromatic system).

  • Substituted (e.g., 3-CF3): Steric repulsion forces the morpholine ring to twist (dihedral angle > 50

    
    ). This breaks the conjugation, shifting the UV-Vis absorption spectrum (blue shift) and altering the fluorescence properties—a critical feature for designing fluorescent probes.
    

Experimental Protocols

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Synthesize 4-morpholinobenzonitrile with high purity.

  • Reagents:

    • 4-Fluorobenzonitrile (1.0 eq) - Substrate

    • Morpholine (1.2 eq) - Nucleophile

    • Potassium Carbonate (

      
      , 2.0 eq) - Base
      
    • DMSO or DMF (Solvent)

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).

    • Add

      
       and stir for 10 minutes.
      
    • Add morpholine dropwise.

    • Critical Step: Heat to 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The fluorine is a better leaving group than chlorine or bromine in

      
       due to the high electronegativity stabilizing the Meisenheimer complex intermediate [3].
      
    • Workup: Pour into ice water. The product will precipitate as a solid. Filter and wash with water.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray quality crystals.

  • Solvent Selection: Use a binary solvent system.

    • Solvent A: Ethanol or Acetonitrile (Good solubility).

    • Solvent B: Water or Hexane (Poor solubility/Antisolvent).

  • Method:

    • Dissolve 20 mg of the purified solid in minimal hot Ethanol.

    • Filter the solution through a 0.45

      
      m syringe filter into a clean vial (removes dust nucleation sites).
      
    • Cover the vial with parafilm and poke 3–4 small holes.

    • Store in a vibration-free environment at 20°C.

    • Validation: Crystals should appear within 3–7 days. Check for birefringence under a polarized microscope before XRD mounting.

Visualization: Workflow Diagram

G cluster_0 Synthesis (SNAr) cluster_1 Crystallization cluster_2 Analysis Start 4-Fluorobenzonitrile + Morpholine Inter Meisenheimer Complex Start->Inter Heat (100°C) Product Crude Product Inter->Product -HF Dissolve Dissolve in Ethanol (Hot) Product->Dissolve Purification Evap Slow Evaporation (20°C) Dissolve->Evap Crystal Single Crystal Formation Evap->Crystal XRD X-Ray Diffraction (Mo Kα) Crystal->XRD Data Lattice Parameters (a, b, c, β) XRD->Data

Caption: Workflow for the synthesis, crystallization, and structural characterization of morpholinobenzonitriles.

References

  • Fun, H. K., et al. (2011). "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile." Acta Crystallographica Section E: Structure Reports Online, 67(6), o1600.

  • Kessentini, Y., et al. (2014).[1] "Crystal structure and vibrational spectral studies of a new organic-inorganic crystal: 4-Benzylpiperidinium trioxonitrate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 798-805.

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."

  • PubChem. "4-Morpholinobenzonitrile Compound Summary."[2] National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-(Morpholine-4-carbonyl)benzonitrile

[1] Executive Summary & Chemical Profile 4-(Morpholine-4-carbonyl)benzonitrile is a pharmaceutical intermediate characterized by a benzonitrile ring coupled with a morpholine amide. While the amide linkage offers relativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

4-(Morpholine-4-carbonyl)benzonitrile is a pharmaceutical intermediate characterized by a benzonitrile ring coupled with a morpholine amide. While the amide linkage offers relative stability, the nitrile moiety presents specific toxicological and disposal challenges.[1]

Effective disposal requires treating this compound as a Toxic Organic Nitrile . The primary risks during waste handling are acute toxicity (oral/inhalation) and the potential for hazardous decomposition products (hydrogen cyanide, nitrogen oxides) if subjected to uncontrolled thermal stress or incompatible chemical environments.

Physiochemical & Hazard Profile

Data aggregated from structural analogs and GHS classifications for benzonitrile derivatives.

ParameterSpecificationOperational Implication
CAS Number 175278-00-9Unique identifier for waste labeling.[1]
Molecular Formula C₁₂H₁₂N₂O₂Nitrogen-rich; generates NOx/HCN upon combustion.[1]
Physical State Solid (Powder)Dust control is critical during transfer.
GHS Classification Acute Tox. 3 (H301, H331)Handle with full PPE; zero skin contact tolerance.[1]
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesSegregation Required: Do not mix with acidic waste streams.[1]
Flash Point >100°C (Predicted)Combustible but not Flammable (unless in solvent).

Pre-Disposal: Stabilization & Segregation

The Golden Rule: Never dispose of nitrile-bearing compounds in acidic waste streams.

Although aromatic nitriles are more resistant to hydrolysis than aliphatic nitriles, mixing them with strong acids (e.g., HCl, H₂SO₄) can theoretically catalyze hydrolysis to the carboxylic acid and ammonium salts.[1] More critically, in the presence of strong oxidizers or under thermal stress, the nitrile group can liberate Hydrogen Cyanide (HCN) gas.[1]

Segregation Protocol
  • Isolate from Acids: Store waste containers physically separate from acidic waste streams (Waste Code D002).

  • Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides to prevent exothermic runaway.[1]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetone, Dichloromethane (DCM), Ethyl Acetate.[1]

    • Incompatible: Aqua Regia, Chromic Acid, Piranha Solution.[1]

Disposal Workflows

This section details the specific workflows for solid and liquid waste streams.

Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, spilled powder, contaminated weighing boats.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (primary containment).

  • Double-Bagging: Place the primary bag into a second hazardous waste bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Morpholine-4-carbonyl)benzonitrile, Solid."[1]

    • Hazard Checkbox: Toxic.[2][3][4][5][6][7]

  • Final Disposal: Transfer to the facility's High-Temperature Incineration stream.

Workflow B: Liquid Waste (Solutions/HPLC Waste)

Applicable to: Reaction mixtures, mother liquors, HPLC effluent.[1]

  • Characterization: Determine the primary solvent (e.g., 5% Compound in Methanol).

  • pH Check: Ensure the solution pH is neutral to slightly alkaline (pH 7–9) .

    • Why? Prevents acid-catalyzed hydrolysis or volatilization of coproducts.

  • Collection: Pour into a dedicated "Organic Waste – Toxic/Nitrile" carboy (HDPE or Glass).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Final Disposal: Fuel blending or Incineration.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for safe disposal.

DisposalWorkflow Start Waste Generation: 4-(Morpholine-4-carbonyl)benzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Solution Bagging Double Bag in Polyethylene (Seal Tightly) Solid->Bagging LabelSolid Label: TOXIC ORGANIC SOLID Bagging->LabelSolid Incinerate High-Temp Incineration (>1000°C) LabelSolid->Incinerate AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with Dilute Base (NaHCO3) AcidCheck->Neutralize Yes (Acidic) SolventCheck Check Solvent Compatibility (No Oxidizers!) AcidCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck Carboy Transfer to HDPE Carboy (Label: TOXIC FLAMMABLE) SolventCheck->Carboy FuelBlend Fuel Blending / Incineration Carboy->FuelBlend

Figure 1: Decision matrix for segregating and processing nitrile-bearing chemical waste.

Emergency Spill Response

Immediate Action Required: Evacuate the immediate area if dust is airborne.

Spill Cleanup Protocol
  • PPE Donning:

    • Respiratory: N95 minimum; Half-mask with organic vapor/particulate cartridges (P100) recommended.

    • Skin: Nitrile gloves (double-gloved) and Tyvek sleeves/lab coat.

    • Eyes: Chemical splash goggles.

  • Containment (Solid Spill):

    • Do NOT dry sweep (generates dust).

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to hazardous materials.

    • Scoop material into a waste container.[5]

  • Containment (Liquid Spill):

    • Cover with an inert absorbent (Vermiculite, Sand, or commercial "Universal" pads).[1]

    • Do not use oxidative absorbents.

  • Decontamination:

    • Wipe the surface with a mild detergent solution followed by water.

    • Collect all wipes and absorbent materials into the hazardous waste bag (Treat as Solid Waste).

Regulatory Compliance & Classification

This section ensures your disposal plan meets US (EPA/RCRA) and EU (REACH) standards.

US EPA (RCRA) Status

While 4-(Morpholine-4-carbonyl)benzonitrile is not explicitly listed on the P-List or U-List (40 CFR 261.33), it must be characterized by the generator.[1]

  • Waste Code Determination:

    • If dissolved in a flammable solvent (e.g., Acetone): D001 (Ignitable).[1]

    • If dissolved in a toxic solvent (e.g., Methanol): F003 or D001 .[1]

    • As a pure substance: It falls under "Process Waste" exhibiting toxicity. It is best practice to manage it as Hazardous Waste due to the nitrile functionality.

DOT Shipping (for Waste Transport)

If shipping waste off-site, use the generic technical name if a specific one is unavailable:

  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (4-(Morpholine-4-carbonyl)benzonitrile)[1]

  • UN Number: UN 3439[5]

  • Hazard Class: 6.1

  • Packing Group: III (assuming lower toxicity) or II (if high toxicity confirmed). Default to II for safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 394808, 4-(Morpholine-4-carbonyl)benzonitrile.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

Sources

Handling

A Practical Guide to the Safe Handling and Disposal of 4-(Morpholine-4-carbonyl)benzonitrile

For the innovative researcher in the fast-paced fields of drug discovery and chemical synthesis, the introduction of novel compounds is a daily reality. With this comes the critical responsibility of ensuring the safety...

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in the fast-paced fields of drug discovery and chemical synthesis, the introduction of novel compounds is a daily reality. With this comes the critical responsibility of ensuring the safety of oneself and the laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 4-(Morpholine-4-carbonyl)benzonitrile, moving beyond a simple checklist to offer a framework of best practices grounded in scientific principles. This document is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this and similar chemical entities.

Foundational Safety: Understanding the Hazard Profile

The benzonitrile group is a key structural feature found in some commercial drug molecules.[1] However, nitrile-containing compounds can be toxic and irritating. The morpholine component, while a common building block, can also present hazards. For instance, morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[2][3][4] Therefore, it is prudent to treat 4-(Morpholine-4-carbonyl)benzonitrile with a high degree of caution, assuming it may possess similar hazardous properties until comprehensive toxicological data is available.

Key Assumed Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling 4-(Morpholine-4-carbonyl)benzonitrile.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes of the chemical or solvents that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[6]
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including oils and some solvents.[7][8] It is crucial to select gloves with an appropriate thickness and to be aware of the breakthrough time for the specific solvents being used.[9][10] Double-gloving is recommended when handling the pure solid or concentrated solutions.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffsProtects the skin and personal clothing from contamination. Flame-resistant material is an added precaution.
Respiratory Protection All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent the inhalation of airborne particles or vapors.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 4-(Morpholine-4-carbonyl)benzonitrile minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram illustrates the key stages, from receiving the compound to its final disposal.

G Operational Workflow for 4-(Morpholine-4-carbonyl)benzonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS of Related Compounds b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh Solid in Fume Hood e Prepare Solution in Fume Hood d->e f Conduct Experiment in Fume Hood e->f g Segregate Waste Streams f->g h Label Hazardous Waste Containers g->h j Dispose of Waste via EHS h->j i Decontaminate Work Area i->j

Caption: A logical workflow for the safe handling of 4-(Morpholine-4-carbonyl)benzonitrile.

Pre-Handling Preparations
  • Information Review: Before beginning any work, review the SDS for morpholine and other relevant benzonitrile derivatives to reinforce your understanding of the potential hazards.[2][3][4][5]

  • PPE Adherence: Don all required PPE as outlined in the table above.

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

Handling the Compound
  • Weighing: All weighing of the solid 4-(Morpholine-4-carbonyl)benzonitrile must be conducted within a chemical fume hood to prevent the inhalation of fine powders.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Experimental Procedures: All subsequent experimental steps should be carried out within the fume hood.

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is crucial to mitigate any potential harm. The following flowchart outlines the necessary steps.

G Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert assess Assess Spill Size and Hazard alert->assess small_spill Small, Controllable Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major ppe Don Additional PPE if Necessary small_spill->ppe call_ehs Call Environmental Health & Safety large_spill->call_ehs contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Bag Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholine-4-carbonyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Morpholine-4-carbonyl)benzonitrile
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